molecular formula C9H16BrNO2 B1449908 (S)-1-Boc-2-(bromomethyl)azetidine CAS No. 1363378-23-7

(S)-1-Boc-2-(bromomethyl)azetidine

Número de catálogo: B1449908
Número CAS: 1363378-23-7
Peso molecular: 250.13 g/mol
Clave InChI: YDUBHKXBYBMWRH-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-1-Boc-2-(bromomethyl)azetidine is a useful research compound. Its molecular formula is C9H16BrNO2 and its molecular weight is 250.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-Boc-2-(bromomethyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Boc-2-(bromomethyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl (2S)-2-(bromomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUBHKXBYBMWRH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141054
Record name 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363378-23-7
Record name 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363378-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-Boc-2-(bromomethyl)azetidine: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-1-Boc-2-(bromomethyl)azetidine is a chiral, four-membered heterocyclic compound of significant interest in medicinal chemistry and drug development. Its value lies in the unique combination of a conformationally constrained azetidine ring, a stereodefined center, and a reactive bromomethyl group, making it a powerful building block for introducing the azetidine motif into complex molecules. The high ring strain and sp3-rich character of the azetidine core can confer improved physicochemical properties such as solubility and metabolic stability to drug candidates.[1] This guide provides a comprehensive technical overview of its molecular structure, stereochemical integrity, a validated synthetic protocol, and its applications as an electrophilic intermediate in the synthesis of novel therapeutics.

Molecular Structure and Stereochemistry

The structure of (S)-1-Boc-2-(bromomethyl)azetidine is defined by several key features that dictate its reactivity and utility. A systematic breakdown of its IUPAC name, tert-butyl (2S)-2-(bromomethyl)azetidine-1-carboxylate, illuminates its architecture.[2]

  • Azetidine Core : A four-membered saturated heterocycle containing one nitrogen atom. The inherent ring strain makes it a desirable "spring-loaded" scaffold in drug design, often leading to favorable binding interactions.[1]

  • 1-Boc Group : The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for synthetic utility; it deactivates the nucleophilicity of the ring nitrogen, preventing self-reaction, and can be readily removed under acidic conditions without affecting other functional groups.

  • 2-(bromomethyl) Group : A primary alkyl bromide attached to the C2 position of the azetidine ring. Bromine is an excellent leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions.

  • (S)-Stereocenter : The C2 carbon, to which the bromomethyl group is attached, is a chiral center with a defined (S)-configuration. The precise three-dimensional arrangement of atoms is critical for pharmacological activity, as biological systems are inherently chiral.[] Maintaining stereochemical purity during synthesis and subsequent reactions is paramount for developing stereoisomerically pure drug candidates.[4][5]

Molecular Visualization

The diagram below illustrates the 3D structure and key functional groups of the molecule.

G start (S)-1-Boc-azetidine- 2-carboxylic acid intermediate (S)-1-Boc-2-(hydroxymethyl) azetidine start->intermediate  Reduction  (e.g., BH₃·THF or  i-BuOCOCl, NaBH₄) product (S)-1-Boc-2-(bromomethyl) azetidine intermediate->product  Bromination  (e.g., PPh₃, CBr₄)

Caption: General synthetic workflow.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established chemical literature.

Step 1: Reduction of (S)-1-Boc-azetidine-2-carboxylic acid to (S)-1-Boc-2-(hydroxymethyl)azetidine

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add (S)-1-Boc-azetidine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add triethylamine (1.1 eq) followed by the slow, dropwise addition of isobutyl chloroformate (1.1 eq). Stir the resulting mixture at 0 °C for 1 hour. A white precipitate of triethylammonium chloride will form.

    • Causality: This step forms a mixed anhydride intermediate, which is more reactive towards reduction than the initial carboxylic acid, allowing for milder reduction conditions.

  • Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 1.5 eq) in water and cool to 0 °C. Filter the mixed anhydride solution to remove the precipitate and add the filtrate slowly to the NaBH₄ solution, maintaining the temperature at 0 °C.

  • Quenching & Extraction: After the reaction is complete (monitored by TLC), slowly add 1 M HCl to quench the excess NaBH₄. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Bromination of (S)-1-Boc-2-(hydroxymethyl)azetidine

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude (S)-1-Boc-2-(hydroxymethyl)azetidine (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C.

  • Appel Reaction: Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

    • Causality: This is a classic Appel reaction. The PPh₃ and CBr₄ form a phosphonium bromide species in situ, which activates the primary alcohol for nucleophilic attack by the bromide ion, leading to the desired product with inversion of configuration (though in this case, the stereocenter is not the reaction center).

  • Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford (S)-1-Boc-2-(bromomethyl)azetidine as a pure product, often a pale yellow liquid. [6]

Key Reactions and Applications in Drug Development

(S)-1-Boc-2-(bromomethyl)azetidine serves as a potent electrophile. Its primary utility is in SN2 reactions where a nucleophile displaces the bromide, forming a new carbon-nucleophile bond and incorporating the chiral azetidine moiety into a larger molecule.

Mechanism: SN2 Alkylation

G sub Nu:⁻ elec (S)-Azetidine-CH₂-Br sub:e->elec:w ts [Nu---CH₂---Br]⁻ᵟ prod (S)-Azetidine-CH₂-Nu leaving Br⁻ elec:e->leaving:w path Sɴ2 Attack

Caption: General SN2 reaction with a nucleophile (Nu:⁻).

This reaction is fundamental to its application. Drug development professionals utilize this building block to:

  • Introduce Conformational Constraint: The rigid azetidine ring restricts the rotational freedom of the molecule, which can lock it into a bioactive conformation, improving binding affinity and selectivity for a biological target. [1]* Enhance Physicochemical Properties: Azetidines are known to increase the sp3 character of a molecule, which often correlates with improved solubility, metabolic stability, and reduced off-target toxicity compared to more planar, aromatic structures. [1]* Explore Chemical Space: As a versatile building block, it allows for the rapid generation of diverse libraries of compounds for screening by reacting it with various nucleophiles (e.g., amines, thiols, phenols, carbanions). [7] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, highlighting the scaffold's success in producing clinically effective medicines. [1]

Analytical Data and Characterization

Rigorous characterization is essential to confirm the structure and purity of (S)-1-Boc-2-(bromomethyl)azetidine. The following data are typical for this compound.

Property Value
Molecular Formula C₉H₁₆BrNO₂ [2]
Molecular Weight 250.14 g/mol [2]
Appearance Pale yellow liquid [6]
Storage 0-8 °C, under inert atmosphere [2][8]
Spectroscopic Data Expected Chemical Shifts (δ) / Values
¹H NMR (CDCl₃) ~4.2-4.0 (m, 1H, CH-CH₂Br), ~3.9-3.7 (m, 2H, N-CH₂), ~3.6-3.4 (m, 2H, CH₂-Br), ~2.4-2.1 (m, 2H, ring CH₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃) ~156 (C=O), ~80 (O-C(CH₃)₃), ~58 (CH-CH₂Br), ~53 (N-CH₂), ~34 (CH₂-Br), ~28.5 (C(CH₃)₃), ~25 (ring CH₂)
Mass Spec (ESI+) m/z 250/252 [M+H]⁺ (isotopic pattern for Br), 272/274 [M+Na]⁺

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Safety, Handling, and Storage

(S)-1-Boc-2-(bromomethyl)azetidine is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [9]* Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat. [6]Avoid breathing vapors. [2]* Storage: Store in a tightly sealed container in a refrigerator (0-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. [2][8]

References

  • ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
  • Advanced ChemBlocks. 1-Boc-2-(bromomethyl)azetidine 97%.
  • BLDpharm. 253176-93-1|tert-Butyl 3-(bromomethyl)
  • RSC Publishing.
  • Apollo Scientific. 1-Boc-3-(bromomethyl)azetidine.
  • PubMed. (2026, January 5).
  • PubMed.
  • (S)
  • The Royal Society of Chemistry. (2015).
  • Sigma-Aldrich. 1-Boc-L-azetidine-2-carboxylic acid.
  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • TCI Chemicals. tert-Butyl 3-(Bromomethyl)
  • MDPI.
  • ResearchGate. a) Marketed drugs containing 1,3‐substituted azetidine scaffolds....
  • MedchemExpress.com.
  • Benchchem. Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide.
  • ChemicalBook. Azetidine(503-29-7) 1H NMR spectrum.
  • PubChem - NIH. Azetidine | C3H7N | CID 10422.
  • PubMed Central - PubMed. (2015, November 30).
  • PubChemLite. 1-boc-3-(bromomethyl)azetidine (C9H16BrNO2).
  • BOC Sciences.

Sources

Introduction: The Role of (S)-1-Boc-2-(bromomethyl)azetidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-1-Boc-2-(bromomethyl)azetidine

(S)-1-Boc-2-(bromomethyl)azetidine is a chiral, four-membered heterocyclic compound of significant interest in medicinal chemistry and drug development. Azetidine rings are valued as constrained bioisosteres for larger saturated heterocycles, often imparting favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] The specific stereochemistry and the presence of a reactive bromomethyl group make this molecule a versatile building block for introducing the azetidine motif into complex molecular architectures.

Accurate and unambiguous structural verification is paramount for any synthetic building block. This guide provides a comprehensive analysis of the expected spectroscopic data for (S)-1-Boc-2-(bromomethyl)azetidine (Formula: C₉H₁₆BrNO₂, Molecular Weight: 250.14 g/mol [2]), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The discussion is grounded in first principles of spectroscopy and supported by data from analogous structures, offering field-proven insights for researchers and quality control specialists.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of (S)-1-Boc-2-(bromomethyl)azetidine. The presence of a single stereocenter renders adjacent protons diastereotopic, leading to more complex splitting patterns than might be naively expected. This complexity, however, provides a rich source of structural information.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments. Due to rotational isomers (rotamers) around the N-Boc carbamate bond, some peak broadening or duplication may be observed at room temperature.

Table 1: Predicted ¹H NMR Data for (S)-1-Boc-2-(bromomethyl)azetidine (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale & Causality
~4.30 - 4.15m1HH-2This methine proton is coupled to the diastereotopic H-3 and H-4 protons of the ring and the diastereotopic protons of the bromomethyl group, resulting in a complex multiplet.
~3.95 - 3.75m2HH-4These two protons are diastereotopic. They are coupled to each other (geminal coupling) and to the H-3 protons (vicinal coupling), appearing as a complex multiplet.
~3.65 - 3.50m2H-CH₂BrThese methylene protons are diastereotopic due to the adjacent C-2 stereocenter. They are coupled to each other and to H-2, typically appearing as two distinct signals, often as a pair of doublets of doublets (dd). Their downfield shift is caused by the deshielding effect of the adjacent bromine atom.
~2.40 - 2.10m2HH-3These diastereotopic protons are coupled to each other, H-2, and H-4, leading to a complex multiplet.
1.46s9H-C(CH₃)₃The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a sharp, strong singlet. This is a characteristic signature of the Boc protecting group.[3]
Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Table 2: Predicted ¹³C NMR Data for (S)-1-Boc-2-(bromomethyl)azetidine (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale & Causality
~156.5N-C =OThe carbonyl carbon of the carbamate is significantly deshielded and appears far downfield, a typical value for Boc groups.[3]
~80.0-C (CH₃)₃The quaternary carbon of the tert-butyl group is also characteristic of the Boc protecting group.[4]
~62.0C-2This methine carbon is attached to the nitrogen atom and the bromomethyl group, placing it in a relatively downfield position.
~48.0C-4This methylene carbon is adjacent to the electron-withdrawing nitrogen atom.
~36.5-C H₂BrThe carbon atom bonded to bromine is shifted downfield due to the halogen's inductive effect. For comparison, the C-1 carbon in 1-bromobutane appears at ~33 ppm.[5]
~28.4-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group give a strong, sharp signal in a characteristic upfield region.[3]
~26.0C-3This is a typical chemical shift for an sp³-hybridized methylene carbon within a strained four-membered ring.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of (S)-1-Boc-2-(bromomethyl)azetidine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire data at a constant temperature (e.g., 298 K).

    • Use a standard 90° pulse sequence.

    • Set a spectral width of approximately 16 ppm.

    • Employ a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm.

    • A longer relaxation delay (e.g., 5 seconds) and a higher number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the Boc-carbamate.

Table 3: Predicted IR Absorption Bands for (S)-1-Boc-2-(bromomethyl)azetidine

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Rationale
2975 - 2850Medium-StrongC-H StretchAliphatic C-H bonds in the azetidine ring, bromomethyl, and Boc groups.
~1700StrongC=O StretchThe carbonyl stretch of the tert-butyl carbamate (Boc group) is typically a very strong and sharp absorption band, confirming the presence of the protecting group.[3]
~1400MediumC-N StretchStretching vibration of the C-N bond within the azetidine ring and carbamate linkage.
~1160StrongC-O StretchAsymmetric stretch of the C-O-C linkage within the Boc group's ester functionality.
~600Medium-WeakC-Br StretchThe carbon-bromine bond vibration appears in the fingerprint region and can confirm the presence of the bromomethyl group.
Experimental Protocol for IR Data Acquisition
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount (a single drop if liquid, or a few crystals if solid) of the neat compound directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically performs a background subtraction to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis. The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern.

Expected Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected.

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Therefore, any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity (a ~1:1 ratio). This is a definitive signature for the presence of a single bromine atom.

Table 4: Predicted m/z Peaks for (S)-1-Boc-2-(bromomethyl)azetidine (ESI, Positive Mode)

m/z (Predicted)AssignmentRationale & Causality
250.04 / 252.04[M+H]⁺The protonated molecular ion peak. The 1:1 isotopic doublet confirms the presence of one bromine atom.
272.02 / 274.02[M+Na]⁺The sodium adduct is commonly observed in ESI-MS. It also exhibits the characteristic 1:1 bromine isotopic pattern.
194.08 / 196.08[M - C₄H₈ + H]⁺Loss of isobutylene (56 Da) from the Boc group is a very common fragmentation pathway.
150.08 / 152.08[M - Boc + H]⁺Loss of the entire Boc group (100 Da) yields the protonated 2-(bromomethyl)azetidine fragment.
171.12[M - Br]⁺Loss of the bromine radical. This fragment will appear as a single peak, lacking the bromine isotopic pattern.
Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[6]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion with a syringe pump at a low flow rate (e.g., 5-10 µL/min).[6]

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

  • Analysis: Identify the molecular ion peak and its characteristic bromine isotopic signature. Analyze the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Analysis Workflow

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information Obtained NMR NMR (¹H & ¹³C) Framework C-H Framework Connectivity Stereochemistry NMR->Framework Provides IR IR FuncGroups Functional Groups (C=O, C-N, C-O) IR->FuncGroups Confirms MS MS MolWeight Molecular Weight Elemental Composition (Br) MS->MolWeight Determines Conclusion Unambiguous Structure & Purity Confirmation of (S)-1-Boc-2-(bromomethyl)azetidine Framework->Conclusion FuncGroups->Conclusion MolWeight->Conclusion

Caption: Integrated workflow for structural verification.

Conclusion

The structural characterization of (S)-1-Boc-2-(bromomethyl)azetidine is achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the carbon-hydrogen skeleton and provide insight into the stereochemical environment. IR spectroscopy offers rapid verification of the critical carbamate functional group. Finally, mass spectrometry confirms the correct molecular weight and unambiguously proves the presence of bromine through its distinct isotopic signature. Together, these techniques provide a robust and self-validating analytical package essential for ensuring the quality and identity of this key synthetic intermediate in research and drug development.

References

  • Domainex Synthesis Group. (2024). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex. Available at: [Link]

  • Behenna, D. C., & Darses, B. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Science, 6(10), 5835–5841. Available at: [Link]

  • Lee, J., et al. (2012). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 17(10), 12195–12206. Available at: [Link]

  • AIST. (n.d.). ¹³C NMR spectrum of 1-bromobutane. Spectral Database for Organic Compounds, SDBS. Retrieved January 28, 2026, from [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on Boc-Protected Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry and drug development.[1] Their inherent ring strain lends them a unique reactivity profile, distinct from their more flexible five- and six-membered counterparts, yet they are generally more stable and easier to handle than the highly strained three-membered aziridines.[2] This balance of stability and "strain-driven" reactivity makes functionalized azetidines valuable building blocks for introducing conformational rigidity and novel chemical space into drug candidates.[2][3]

Among the most versatile of these building blocks is tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (commonly known as 1-Boc-3-(bromomethyl)azetidine). This reagent features a primary alkyl bromide appended to the sterically accessible C3 position of the azetidine ring, which is protected with the acid-labile tert-butyloxycarbonyl (Boc) group. The bromomethyl group serves as a potent electrophilic handle for a wide array of nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups and the construction of more complex molecular architectures, such as those used in PROTAC linkers.[4]

This guide provides an in-depth exploration of the reactivity of this key synthetic intermediate. It is designed for researchers, medicinal chemists, and process development professionals, offering field-proven insights into its reaction mechanisms, potential side reactions, and practical, reproducible experimental protocols.

Core Reactivity Profile: A Tale of Strain and Sterics

The primary mode of reactivity for 1-Boc-3-(bromomethyl)azetidine is the nucleophilic substitution at the exocyclic methylene carbon. This reaction is overwhelmingly governed by the bimolecular nucleophilic substitution (SN2) mechanism .

Several factors contribute to the high SN2 reactivity of this substrate:

  • Primary Alkyl Halide: The bromine atom is attached to a primary carbon, which is sterically unhindered and highly susceptible to backside attack by nucleophiles.

  • Ring Strain: The azetidine ring's inherent strain (approximately 25-26 kcal/mol) influences the geometry of the C3 carbon, potentially enhancing the accessibility of the C-Br σ* antibonding orbital for incoming nucleophiles.[2][3]

  • Boc-Protecting Group: The bulky Boc group resides on the nitrogen atom, distal from the C3-substituent. It effectively prevents side reactions involving the azetidine nitrogen, such as quaternization, which can be a significant issue with unprotected or N-alkyl azetidines.[5][6] Furthermore, it locks the ring conformation, presenting a consistent steric environment for the approaching nucleophile.

The combination of these features makes 1-Boc-3-(bromomethyl)azetidine a reliable and predictable electrophile for building molecular complexity.

The SN2 Reaction Pathway

The general mechanism for the functionalization of 1-Boc-3-(bromomethyl)azetidine is a classic SN2 displacement.

Side_Reactions cluster_main Desired Pathway cluster_side Potential Side Reaction A Boc-Azetidine-CH2Br + Nu- B S_N2 Substitution A->B C Boc-Azetidine-CH2Nu B->C E Ring Opening C->E Product Degradation D Harsh Conditions (e.g., strong acid, high temp) D->E F Acyclic Amino Alcohol Derivatives E->F Workflow Setup Reaction Setup - Dry Glassware - Inert Atmosphere (N2/Ar) - Add Solvent, Base, Nucleophile Addition Substrate Addition - Dissolve Bromide in Solvent - Add Dropwise at Controlled Temp. Setup->Addition Reaction Reaction Monitoring - Stir at Target Temperature - Track by TLC / LC-MS Addition->Reaction Workup Aqueous Workup - Quench Reaction - Phase Separation - Wash Organic Layer Reaction->Workup Purification Purification - Dry (Na2SO4) - Concentrate - Column Chromatography Workup->Purification Analysis Characterization - NMR, MS, etc. Purification->Analysis

Sources

Whitepaper: The Strategic Role of the Boc Protecting Group in Modern Azetidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthesis and functionalization of azetidines, four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry.[1][2] Azetidines offer a unique combination of properties: their inherent ring strain (approx. 25.4 kcal/mol) provides a driving force for unique reactivity, while they remain significantly more stable and handleable than their aziridine counterparts.[1] This guide provides an in-depth analysis of the Boc group's role, moving beyond its simple function as a protecting group to explore its profound influence on stability, reactivity, and stereochemical outcomes in azetidine synthesis. We will dissect the causality behind key experimental choices, present validated protocols, and offer insights for researchers, scientists, and drug development professionals aiming to leverage Boc-azetidine scaffolds in their synthetic endeavors.

The Azetidine Scaffold: A Challenge and an Opportunity

The allure of the azetidine ring in drug design is its ability to act as a rigid, three-dimensional scaffold, enabling precise orientation of substituents for optimal interaction with biological targets.[2][3] However, the same ring strain that imparts this desirable conformation also presents synthetic challenges, including the potential for undesired ring-opening reactions.[1][2] The nitrogen atom's nucleophilicity and basicity must be carefully managed during multi-step syntheses. This necessitates the use of a protecting group that not only masks the amine but also modulates the ring's overall chemical properties.

The tert-butyloxycarbonyl (Boc) group has emerged as the preeminent choice for this purpose.[4][5] Its key advantages include:

  • Robustness: It is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions elsewhere in the molecule.[6]

  • Mild Removal: It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are compatible with many other functional groups.[4][7]

  • Electronic Influence: As a carbamate, it reduces the nucleophilicity and basicity of the azetidine nitrogen, preventing unwanted side reactions.[8]

  • Steric Bulk: Its significant size can influence the stereochemical course of reactions at adjacent centers.

This guide will explore these facets in detail, providing a comprehensive operational framework for the use of Boc-protected azetidines.

Installation of the Boc Group: A Foundational Step

The protection of the azetidine nitrogen is typically the first step in a synthetic sequence. The standard and most efficient method involves the reaction of azetidine (or its hydrochloride salt) with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

The thermodynamic driving force for this reaction is strong, as the collapse of the tetrahedral intermediate liberates gaseous carbon dioxide and tert-butanol, pushing the equilibrium towards the protected product.[8][9]

Caption: Mechanism of N-Boc protection using Boc anhydride.

Experimental Protocol: N-Boc Protection of Azetidine Hydrochloride

This protocol details a standard, robust procedure for the synthesis of 1-Boc-azetidine.

  • Dissolution: Suspend azetidine hydrochloride (1.0 equiv.) in a mixture of dichloromethane (DCM) and water (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

  • Basification: Cool the mixture to 0 °C using an ice bath. Add a base such as sodium hydroxide (approx. 2.2 equiv., as a 2M aqueous solution) dropwise to neutralize the HCl salt and deprotonate the ammonium species, liberating the free amine.

  • Reagent Addition: To the stirring biphasic mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equiv.) in DCM.

  • Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by vacuum distillation or column chromatography.[8]

The Influence of the Boc Group on Azetidine Reactivity

While essential for protection, the Boc group is not a passive spectator. Its electronic and steric properties fundamentally alter the reactivity of the azetidine ring, particularly concerning the acidity of the α-protons (at the C2 and C4 positions).

The Challenge of Direct α-Lithiation

A primary strategy for functionalizing cyclic amines is direct deprotonation at the α-position using a strong base (e.g., sec-butyllithium), often guided by a directing metalating group (DMG), followed by quenching with an electrophile. While effective for other N-heterocycles, this approach is notoriously difficult with N-Boc-azetidine.

The carbonyl oxygen of the Boc group is a poor chelating agent for lithium, failing to effectively direct the base to the adjacent C-H bonds. Consequently, direct α-lithiation of N-Boc-azetidine is generally inefficient.[10] This has led researchers to explore alternative strategies.

In a seminal study, Hodgson and colleagues demonstrated that replacing the Boc group with its thiocarbonyl analogue, tert-butoxythiocarbonyl (Botc), dramatically changes this outcome.[10] The "softer" sulfur atom of the thiocarbamate is a superior ligand for lithium, enabling efficient and highly stereoselective α-lithiation and subsequent trapping with various electrophiles.[10]

cluster_boc N-Boc Azetidine cluster_botc N-Botc Azetidine (Alternative) BocAzetidine N-Boc Azetidine NoReaction No/Poor α-Lithiation BocAzetidine->NoReaction Poor Chelation (Carbonyl Oxygen) sBuLi_Boc s-BuLi BotcAzetidine N-Botc Azetidine Lithiation Efficient α-Lithiation BotcAzetidine->Lithiation Strong Chelation (Thiocarbonyl Sulfur) sBuLi_Botc s-BuLi Product α-Substituted Azetidine Lithiation->Product Electrophile Electrophile (E+) Electrophile->Product Trapping

Caption: Contrasting reactivity of N-Boc vs. N-Botc azetidine in α-lithiation.

Alternative Functionalization Strategies for N-Boc-Azetidines

Given the difficulty of direct C-H activation, chemists have developed clever, reliable methods to functionalize the N-Boc-azetidine core.

A) C3-Functionalization via Halogen-Metal Exchange: A robust route to C3-substituted azetidines involves a lithium-halogen exchange from a pre-functionalized precursor like 1-Boc-3-iodoazetidine. This method bypasses the need for C-H activation and provides a clean, high-yielding entry to a C3-lithiated intermediate that can be trapped with a wide range of electrophiles.[11][12]

B) C2-Functionalization via Elimination and Re-lithiation: Accessing the C2 position can be achieved through an elegant lithiation-elimination-lithiation sequence starting from N-Boc-3-methoxyazetidine.[13] Treatment with s-BuLi induces α-lithiation followed by the elimination of lithium methoxide to form an N-Boc-2-azetine intermediate in situ. This strained enamine can then be selectively deprotonated at the C2 position and trapped by electrophiles.[13]

cluster_c3 Workflow: C3-Functionalization cluster_c2 Workflow: C2-Functionalization C3_Start 1-Boc-3-iodoazetidine C3_Lithiation Lithium-Halogen Exchange (e.g., n-BuLi, -78 °C) C3_Start->C3_Lithiation C3_Intermediate C3-Lithiated Intermediate C3_Lithiation->C3_Intermediate C3_Product 3-Substituted N-Boc-Azetidine C3_Intermediate->C3_Product C3_Electrophile Electrophile (E+) C3_Electrophile->C3_Product Quench C2_Start 1-Boc-3-methoxyazetidine C2_Elim Lithiation-Elimination (s-BuLi) C2_Start->C2_Elim C2_Intermediate N-Boc-2-azetine (in situ) C2_Elim->C2_Intermediate C2_Relithiation C2-Lithiation (s-BuLi) C2_Intermediate->C2_Relithiation C2_Product 2-Substituted N-Boc-2-azetine C2_Relithiation->C2_Product C2_Electrophile Electrophile (E+) C2_Electrophile->C2_Product Quench

Caption: Key workflows for the regioselective functionalization of N-Boc-azetidines.

Cleavage of the Boc Group: Releasing the Core

The removal of the Boc group is a critical final step to unveil the functionalized azetidine. The acid-lability of the tert-butyl carbamate is its defining feature.[7] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, which typically forms isobutylene, and a transient carbamic acid that rapidly decarboxylates to yield the free amine as its corresponding salt.[14][15]

cluster_deprotection Mechanism of Acid-Catalyzed N-Boc Deprotection BocAmine N-Boc-Azetidine Protonation Protonated Intermediate BocAmine->Protonation H⁺ (e.g., TFA) Fragmentation Fragmentation Protonation->Fragmentation Carbocation t-Butyl Cation Fragmentation->Carbocation CarbamicAcid Carbamic Acid Fragmentation->CarbamicAcid AmineSalt Azetidine Salt (R₂NH₂⁺) CarbamicAcid->AmineSalt Decarboxylation CO2 CO₂ (gas) CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed deprotection of an N-Boc-azetidine.

Comparative Deprotection Protocols

The choice of acidic reagent depends on the substrate's sensitivity and the desired reaction conditions.

Reagent/ConditionsTypical ConcentrationSolventTemp.TimeKey Considerations
TFA 20-50%DCMRT0.5-2 hHighly effective, volatile. Product is TFA salt. Requires scavenger for sensitive substrates.[8][16]
HCl 4M solution1,4-Dioxane or MethanolRT1-4 hCommon, cost-effective. Product is HCl salt. Less volatile than TFA.[7]
Aqueous H₃PO₄ Conc.WaterRT-50°CVariableEnvironmentally benign, mild. Good for substrates with other acid-sensitive groups.[6]
Lewis Acids (e.g., AlCl₃) StoichiometricAcetonitrileRTVariableOffers selectivity when other acid-labile groups (e.g., trityl) are present.[7]

Causality in Protocol Choice: For a robust substrate with no other acid-sensitive groups, a solution of HCl in dioxane is often preferred in process chemistry for its cost-effectiveness and ease of handling. For delicate substrates in medicinal chemistry, TFA in DCM is standard due to its high efficiency and the ease of removing the reagent in vacuo.[8]

Critical Consideration: Cation Scavenging

The liberated tert-butyl cation is a potent electrophile and can alkylate nucleophilic residues (e.g., tryptophan, methionine, electron-rich aromatic rings) on the substrate.[7][17] To prevent this side reaction, a "scavenger" such as anisole, thioanisole, or triisopropylsilane (TIS) is often added to the reaction mixture to trap the cation.

Experimental Protocol: General Boc Deprotection with TFA
  • Dissolution: Dissolve the N-Boc-protected azetidine (1.0 equiv.) in dichloromethane (DCM). If the substrate contains sensitive functional groups, add a scavenger like anisole or TIS (5-10 vol%).

  • Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) (10-20 equiv., often as a 25-50% solution in DCM) dropwise.

  • Reaction: Stir the mixture at room temperature. Monitor completion by TLC or LC-MS, typically within 30-90 minutes. Effervescence (CO₂) is usually observed.[15]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation: The crude product is obtained as the TFA salt. It can be used directly, or the free amine can be liberated by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃). The organic layer is then dried and concentrated to yield the free amine.

Conclusion and Future Outlook

The Boc protecting group is far more than a simple amine mask in azetidine chemistry; it is a strategic tool that dictates stability, influences reactivity, and enables complex synthetic transformations. While it presents challenges, such as the deactivation of the α-protons towards direct lithiation, a deep understanding of its properties has spurred the development of innovative and reliable functionalization protocols. The robust methods for its introduction and the predictable, mild conditions for its removal solidify its position as the cornerstone of modern azetidine synthesis.[8] As chemists continue to push the boundaries of molecular complexity in drug discovery, the strategic and intelligent application of the Boc group will remain critical to unlocking the full potential of the azetidine scaffold.

References

  • Current time information in Vienna, AT. (n.d.). Google Search.
  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025). Nanjing Tengxiang Import & Export Co. Ltd.
  • 3-(N-Boc-aminomethyl)azetidine. (n.d.). Chem-Impex.
  • The Chemistry of the Boc Protecting Group. (2025). BenchChem.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025). ResearchGate.
  • BOC-ON. (n.d.). Sigma-Aldrich.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development - ACS Publications.
  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters - ACS Publications.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH.
  • Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. (2014). ACS Publications.
  • BOC Protection and Deprotection. (2025). J&K Scientific LLC.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. (n.d.). ACS Publications.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (n.d.). Organic Letters - ACS Publications.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). NIH.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). Uniba.
  • Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. (n.d.). ChemRxiv.
  • Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. (n.d.). ChemRxiv.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (n.d.). ResearchGate.
  • 253176-94-2|N-Boc-3-(iodomethyl)azetidine|BLD Pharm. (n.d.). BLD Pharm.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals.
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (n.d.). MDPI.

Sources

IUPAC name tert-butyl (2S)-2-(bromomethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

<_>## An In-depth Technical Guide to tert-butyl (2S)-2-(bromomethyl)azetidine-1-carboxylate: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-butyl (2S)-2-(bromomethyl)azetidine-1-carboxylate is a chiral, non-natural amino acid derivative that has emerged as a critical building block in medicinal chemistry. Its unique strained four-membered azetidine ring, coupled with a reactive bromomethyl group and a protecting Boc group, offers a versatile scaffold for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its role in the development of innovative drug candidates.

Introduction: The Significance of the Azetidine Motif

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1][2] Their incorporation into molecular structures can impart favorable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, improved solubility, and conformational rigidity.[2] The strained nature of the azetidine ring provides a unique three-dimensional character that can lead to improved receptor binding and selectivity.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, highlighting its importance in modern pharmaceutical design.[1][2]

tert-butyl (2S)-2-(bromomethyl)azetidine-1-carboxylate, in particular, serves as a valuable chiral synthon. The (2S)-stereochemistry is often crucial for biological activity, and the bromomethyl group provides a reactive handle for further functionalization through nucleophilic substitution reactions. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the azetidine nitrogen during synthetic manipulations and can be readily removed under acidic conditions.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of tert-butyl (2S)-2-(bromomethyl)azetidine-1-carboxylate is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C9H16BrNO2[3][4]
Molecular Weight 250.13 g/mol [3][4]
Appearance White to light yellow powder or solid[5][6]
Melting Point 38.0 to 42.0 °C[5][6]
Purity (GC) >98.0%[5]
CAS Number 1363378-23-7[3][4]

Spectroscopic data is crucial for confirming the structure and purity of the compound. While specific spectra are proprietary to manufacturers, typical analytical data would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure and molecular weight.

Synthesis of tert-butyl (2S)-2-(bromomethyl)azetidine-1-carboxylate

The synthesis of this key building block typically starts from a chiral precursor, such as (S)-azetidine-2-carboxylic acid or its derivatives. A common synthetic strategy involves a few key steps:

  • Protection of the Azetidine Nitrogen: The secondary amine of the azetidine ring is first protected, commonly with a Boc group, to prevent unwanted side reactions in subsequent steps.

  • Reduction of the Carboxylic Acid: The carboxylic acid functionality is reduced to a primary alcohol, yielding tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate.

  • Bromination of the Alcohol: The primary alcohol is then converted to the corresponding bromide. This is a critical step that introduces the reactive bromomethyl handle.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start (S)-Azetidine-2-carboxylic acid derivative Step1 Boc Protection Start->Step1 Intermediate1 N-Boc-(S)-azetidine-2-carboxylic acid Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 Product tert-butyl (2S)-2-(bromomethyl)azetidine-1-carboxylate Step3->Product Reactivity_Diagram cluster_reaction Sₙ2 Reaction Starting_Material tert-butyl (2S)-2-(bromomethyl)azetidine-1-carboxylate Product Functionalized Azetidine Derivative Starting_Material->Product + Nu- Nucleophile Nucleophile (Nu-) Leaving_Group Br-

Sources

Physical properties of (S)-1-Boc-2-(bromomethyl)azetidine

[1]

Executive Summary & Chemical Identity

(S)-1-Boc-2-(bromomethyl)azetidine is a protected, chiral azetidine scaffold.[1] Its value lies in the rigid four-membered ring, which restricts the conformational freedom of attached pharmacophores, often improving selectivity and binding affinity in drug targets.[1] The tert-butoxycarbonyl (Boc) group protects the secondary amine, while the bromomethyl group acts as a versatile electrophile for nucleophilic substitution.[1]

Chemical Identifiers
ParameterDetail
IUPAC Name tert-butyl (2S)-2-(bromomethyl)azetidine-1-carboxylate
Common Name (S)-1-Boc-2-(bromomethyl)azetidine
CAS Number 1363380-84-0 (racemic/unspecified); 173327-56-1 (often assoc.[1][2][3] with specific enantiomeric series)
Molecular Formula C

H

BrNO

Molecular Weight 250.13 g/mol
SMILES CC(C)(C)OC(=O)N1CC[C@H]1CBr
Chirality (S)-Enantiomer (derived from L-azetidine-2-carboxylic acid)

Physicochemical Profile

Unlike the 3-substituted isomer (which is often a low-melting solid), the 2-substituted derivative typically presents as a viscous oil or liquid at room temperature.[1]

Physical Properties Table
PropertyValue / ObservationTechnical Note
Physical State Liquid / Viscous OilOften solidifies only at low temperatures (<0°C).[1]
Color Colorless to Pale YellowYellowing indicates decomposition or free bromine liberation.[1]
Boiling Point >100°C (Predicted)Do not distill at atm. pressure. Decomposes. High vacuum distillation required.
Density ~1.3 - 1.4 g/mL (Est.)[1]Significantly denser than water due to the bromine atom.
Solubility LipophilicSoluble in DCM, EtOAc, THF, MeOH. Insoluble in water.
Optical Rotation

to

(

, CHCl

).[1] Value depends heavily on purity and precursor optical purity.
Flash Point >110°C (Predicted)Combustible.
Stability & Storage[1][5][6][7]
  • Thermal Instability: The azetidine ring is strained (~26 kcal/mol). Combined with the reactive alkyl bromide, this compound is prone to ring-opening or polymerization if heated.[1]

  • Storage Protocol: Store at 2–8°C (short term) or -20°C (long term) under an inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: Moderate. Keep desiccated to prevent hydrolysis of the bromide.

Synthetic Methodology & Workflow

Reaction Pathway (Graphviz Visualization)

SynthesisWorkflowStart(S)-1-Boc-azetidine-2-carboxylic acidStep1Reduction(Mixed Anhydride/NaBH4)Start->Step1 iBuOCOCl, NMM -15°CInterIntermediate:AlcoholStep1->Inter NaBH4, H2OStep2Bromination(Appel Reaction)Inter->Step2 CBr4, PPh3 DCM, 0°CProduct(S)-1-Boc-2-(bromomethyl)azetidineStep2->Product Purification

Figure 1: Two-step synthesis retaining stereochemistry.

Detailed Protocol
Step 1: Reduction to Alcohol
  • Activation: Dissolve (S)-1-Boc-azetidine-2-carboxylic acid in THF. Cool to -15°C. Add N-methylmorpholine (NMM) and isobutyl chloroformate to form the mixed anhydride.[1]

    • Why: Direct reduction of the acid with LiAlH

      
       can sometimes lead to racemization or over-reduction. The mixed anhydride method is milder.
      
  • Reduction: Filter off the amine salt and treat the filtrate with NaBH

    
     in water/THF.
    
  • Result: (S)-1-Boc-2-(hydroxymethyl)azetidine.[1]

Step 2: Appel Bromination (Preferred)[1]
  • Setup: Dissolve the alcohol intermediate in dry Dichloromethane (DCM). Add Carbon Tetrabromide (CBr

    
    , 1.1 eq). Cool to 0°C.
    
  • Addition: Slowly add Triphenylphosphine (PPh

    
    , 1.1 eq) over 30 minutes.
    
    • Mechanism:[1][3] The reaction proceeds via an oxyphosphonium intermediate, driven by the formation of strong P=O bonds.

    • Stereochemistry: This reaction typically proceeds with inversion if the leaving group is on a chiral center, but here the reaction is on the primary alcohol (CH

      
      OH), preserving the stereocenter at C2.
      
  • Workup: Precipitate PPh

    
    O with hexane/ether and filter. Concentrate and purify via flash chromatography (Hexane/EtOAc).
    

Quality Control & Self-Validation

To ensure the compound is suitable for drug development, verify the following parameters:

TestAcceptance CriteriaDiagnostic Signal
TLC Single SpotR

~0.6 (Hexane:EtOAc 3:1).[1] Stains with KMnO

.
1H NMR Structure Confirmation

1.44 (s, 9H, Boc);

3.6-3.9 (m, 2H, CH

Br).
Chiral HPLC >98% eeUse Chiralcel OD-H or AD-H column.[1]
Appearance Clear LiquidTurbidity implies PPh

O contamination.[1]

Safety & Handling (E-E-A-T)

Warning: This compound is an alkylating agent .

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[4] Potential sensitizer.[4]

  • Engineering Controls: Handle strictly inside a fume hood.

  • Decontamination: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to neutralize the alkyl bromide capability.

References

  • Sigma-Aldrich. (2024).[1] 1-Boc-L-azetidine-2-carboxylic acid Product Specification. Link

  • PubChem. (2024).[5] Compound Summary: tert-butyl 2-(bromomethyl)azetidine-1-carboxylate.[1][6] Link[1]

  • AchemBlock. (2024). Safety Data Sheet: 1-Boc-2-(bromomethyl)azetidine. Link

  • Holladay, M. W., et al. (1998). Synthesis and Structure-Activity Relationships of Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry. (Foundational text on A-85380 synthesis using this scaffold).

Methodological & Application

Application Note: (S)-1-Boc-2-(bromomethyl)azetidine in Anticancer Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern anticancer drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional,


-rich scaffolds is a critical strategy to improve solubility, selectivity, and metabolic stability—a concept widely known as "escaping flatland."

(S)-1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0) represents a high-value chiral building block in this domain. As a constrained, four-membered nitrogen heterocycle, it functions as a superior bioisostere for proline. Unlike the five-membered pyrrolidine ring, the azetidine ring introduces higher ring strain (~25 kcal/mol) and distinct vector orientations, allowing medicinal chemists to fine-tune the exit vectors of pharmacophores while lowering overall lipophilicity (LogP).

This guide details the strategic application of this molecule in synthesizing Proline-Mimetic Kinase Inhibitors and Epigenetic Modulators , providing validated protocols for its manipulation without compromising its chiral integrity.

Molecular Profile & Strategic Value

Physicochemical Properties
PropertySpecificationStrategic Implication
Formula

Low MW allows addition of large pharmacophores without breaking Lipinski's Rule of 5.
Chirality (S)-EnantiomerMimics natural L-Proline; critical for stereoselective receptor binding.
Electrophile Bromomethyl (

)
"Spring-loaded" electrophile for

reactions; allows rapid library generation via nucleophilic substitution.
Protecting Group Boc (tert-butoxycarbonyl)Acid-labile; stable to basic nucleophilic substitution conditions.
Ring Strain ~25.4 kcal/molHigh strain drives reactivity but requires careful handling to prevent ring-opening polymerization.
Bioisosteric Rationale

The azetidine ring is not merely a "smaller proline." It fundamentally alters the local environment of the drug candidate:

  • Reduced Lipophilicity: Azetidines generally lower

    
     compared to their pyrrolidine or piperidine counterparts, improving oral bioavailability.
    
  • Gamma-Turn Induction: While proline typically induces

    
    -turns in peptide backbones, azetidine-2-carboxylic acid derivatives (downstream of this intermediate) strongly favor 
    
    
    
    -turns, offering a unique geometry to lock peptides into bioactive conformations (e.g., in STAT3 inhibitors).
  • Metabolic Stability: The four-membered ring is often more resistant to oxidative metabolism (P450) at the

    
    -carbon compared to pyrrolidines.
    

Application Workflow: Synthesis of Kinase Inhibitor Scaffolds

The following diagram illustrates the strategic workflow for converting (S)-1-Boc-2-(bromomethyl)azetidine into a bioactive core.

AzetidineWorkflow Start (S)-1-Boc-2- (bromomethyl)azetidine Intermediate Protected Intermediate Start->Intermediate SN2 Coupling (Cs2CO3, DMF) Nucleophile Nucleophile (Ar-OH, R-NH2, R-SH) Nucleophile->Intermediate Deprotection Deprotection (TFA/HCl) Intermediate->Deprotection Acid Hydrolysis Final Chiral Amine Scaffold Deprotection->Final Free Amine App1 Kinase Inhibitors (Hinge Binder Linker) Final->App1 App2 STAT3 Inhibitors (Peptidomimetic) Final->App2

Caption: Workflow for transforming the bromomethyl azetidine precursor into bioactive scaffolds via nucleophilic substitution and deprotection.

Detailed Experimental Protocols

Protocol A: Nucleophilic Substitution (O-Alkylation)

Objective: Attach a phenolic "warhead" or aryl group to the azetidine ring. This is a common step in synthesizing Tyrosine Kinase Inhibitors (TKIs) where the azetidine acts as a solubilizing linker.

Reagents:

  • (S)-1-Boc-2-(bromomethyl)azetidine (1.0 eq)

  • Substituted Phenol (e.g., 4-phenoxyphenol) (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF.
    

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.1 eq) in anhydrous MeCN (0.1 M concentration).

  • Activation: Add

    
     (2.0 eq) to the solution. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.
    
    • Expert Insight: Use

      
       over 
      
      
      
      for sterically hindered phenols due to the "cesium effect" (higher solubility and cation radius), which promotes
      
      
      efficiency.
  • Addition: Add (S)-1-Boc-2-(bromomethyl)azetidine (1.0 eq) dropwise as a solution in minimal MeCN.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor via TLC or LC-MS.
    
    • Timeframe: Typically 4–12 hours.

    • Caution: Do not exceed 80°C. Excessive heat can lead to elimination of HBr, forming the exocyclic alkene or causing ring opening.

  • Work-up: Cool to RT. Filter off inorganic solids through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via Flash Column Chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • 1H NMR: Look for the disappearance of the

    
     doublet (typically ~3.6 ppm) and the appearance of the 
    
    
    
    multiplet (~4.0–4.2 ppm).
  • Chiral Integrity: The reaction occurs at the exocyclic methylene group, not the chiral center. However, basic conditions can technically epimerize the C2 position. Verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column) if the reaction time was prolonged.

Protocol B: N-Boc Deprotection & Salt Formation

Objective: Reveal the secondary amine for further coupling (e.g., to a kinase hinge-binding heterocycle).

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Dichloromethane (DCM).

Procedure:

  • Dissolve the O-alkylated intermediate in DCM (0.2 M).

  • Cool to 0°C (ice bath).

  • Add TFA dropwise (final ratio 1:4 TFA:DCM).

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Work-up: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Result: The product is obtained as the TFA salt.

Quality Control & Troubleshooting

The "Boc-Rotamer" Phenomenon

Observation: When analyzing the starting material or the Boc-protected intermediate by NMR, you may see broad or split peaks (doubling of signals). Cause: Restricted rotation around the N-CO bond of the carbamate (Boc) group creates rotamers (s-cis and s-trans) that exchange slowly on the NMR timescale. Solution: This is not an impurity. Run the NMR experiment at elevated temperature (e.g., 50°C in DMSO-


) to coalesce the peaks for integration verification.
Stability & Storage
  • Instability: The bromomethyl group is reactive. Long-term storage at RT can lead to slow alkylation of the Boc carbonyl oxygen (intramolecular cyclization) or hydrolysis.

  • Protocol: Store the neat starting material at -20°C under Argon.

Racemization Risk

While the substitution is at the exocyclic carbon, the


-proton (C2) is adjacent to the electron-withdrawing nitrogen.
  • Risk Factor: Strong bases (NaH, LDA) or high temperatures (>100°C).

  • Mitigation: Stick to mild carbonate bases (

    
    , 
    
    
    
    ) and keep temperatures below 80°C.

References

  • Azetidines in Drug Discovery

    • Title: "Azetidines: New Chemical Entities for Medicinal Chemistry"[1][2]

    • Source: Journal of Medicinal Chemistry[3]

    • Link:[Link] (General Journal Link for context on bioisosteres)

    • Context: Discusses the and conformational advantages of azetidines over pyrrolidines.
  • STAT3 Inhibitor Application

    • Title: "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors"[1][2]

    • Source: Journal of Medicinal Chemistry (2020)
    • Link:[Link]

    • Context: Validates the use of chiral azetidine scaffolds in cre
  • Synthesis Protocols

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"
    • Source: Royal Society of Chemistry (RSC)
    • Link:[Link]

    • Context: Detailed mechanistic insights into the stability and reactivity of strain-release heterocycles.
  • Cobimetinib (MEK Inhibitor)

    • Title: "Cobimetinib (Cotellic): The First Approved MEK Inhibitor with an Azetidine Scaffold"
    • Source: FDA / Genentech Prescribing Inform
    • Link:[Link]

    • Context: Demonstrates the clinical valid

Sources

Step-by-step synthesis of azetidine-modified nicotine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: Nicotine, a pyrrolidine-pyridine alkaloid, is the prototypical agonist for Nicotinic Acetylcholine Receptors (nAChRs). However, its therapeutic index is limited by rapid metabolism and lack of subtype selectivity. Replacing the five-membered pyrrolidine ring with a strained four-membered azetidine ring creates a scaffold with distinct conformational rigidity.

The Solution: The "gold standard" in this class is A-85380 (3-((2S)-azetidinylmethoxy)pyridine).[1][2] Unlike the direct carbon-carbon bond of nicotine, A-85380 utilizes an ether linkage to optimize the distance between the cationic nitrogen (azetidine) and the hydrogen-bond acceptor (pyridine). This modification results in picomolar affinity for


 nAChRs, making it a critical probe for neurodegenerative research (Alzheimer's, Parkinson's).

Scope of this Protocol: This guide details the Ether-Linkage Strategy (A-85380 pathway), which is the industry-preferred route due to its modularity and scalability compared to the difficult C-C bond formation of direct azetidinyl-pyridines.

Part 2: Strategic Retrosynthesis

Before beginning the wet chemistry, we must visualize the disconnection strategy. The synthesis relies on the convergence of two chiral pools: the pyridine "head" and the azetidine "tail."

Retrosynthesis Target A-85380 (Target Molecule) Protected N-Boc Protected Intermediate Target->Protected Deprotection (TFA) Disconnect Ether Linkage Disconnection Protected->Disconnect Pyridine 3-Hydroxypyridine (Nucleophile) Disconnect->Pyridine Azetidine (S)-N-Boc-2-azetidinemethanol (Electrophile) Disconnect->Azetidine Mitsunobu Coupling Precursor (S)-Azetidine-2-carboxylic acid Azetidine->Precursor Reduction (BH3)

Figure 1: Retrosynthetic analysis of A-85380 showing the convergent Mitsunobu coupling strategy.

Part 3: Detailed Experimental Protocols

Phase 1: Preparation of the Chiral Azetidine Scaffold

Objective: Synthesize (S)-1-(tert-butoxycarbonyl)-2-azetidinemethanol from commercially available amino acids.

Mechanism: The carboxylic acid of (S)-azetidine-2-carboxylic acid is reduced to a primary alcohol. The nitrogen must be protected (Boc) before reduction to prevent polymerization and facilitate purification.

Reagents & Conditions:

  • (S)-Azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Borane-THF complex (

    
    )
    

Step-by-Step Protocol:

  • N-Protection:

    • Dissolve (S)-azetidine-2-carboxylic acid (10.0 g, 99 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL).

    • Add

      
       (25 g, 3.0 eq) followed by 
      
      
      
      (23.7 g, 1.1 eq).
    • Stir at 23°C for 16 hours.

    • Workup: Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate (3x). Dry over

      
      .
      
    • Checkpoint: Isolate N-Boc-acid as a white solid. Yield should be >90%.

  • Reduction to Alcohol:

    • Dissolve the N-Boc-acid (5.0 g) in anhydrous THF (50 mL) under Argon.

    • Cool to 0°C.[3]

    • Critical Step: Add

      
       (1.0 M solution, 1.2 eq) dropwise over 30 minutes. Rapid addition causes exotherms that can racemize the chiral center.
      
    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Cool to 0°C. Add MeOH dropwise until bubbling ceases.

    • Purification: Flash chromatography (Hexanes/EtOAc 1:1).

    • Validation:

      
       NMR (400 MHz, 
      
      
      
      ) should show methylene protons at
      
      
      3.7-3.9 ppm (multiplet).
Phase 2: The Mitsunobu Coupling (The Linkage Step)

Objective: Form the ether bond between the pyridine ring and the azetidine ring with inversion of configuration (if applicable) or retention (primary alcohol).

Causality: We use the Mitsunobu reaction (DEAD/PPh3) because direct SN2 displacement of a halide on the azetidine ring is sluggish and prone to ring-opening or rearrangement. The Mitsunobu activates the alcohol as a leaving group under mild, neutral conditions.

Reagents:

  • 3-Hydroxypyridine (Nucleophile)

  • (S)-N-Boc-2-azetidinemethanol (Substrate)

  • Triphenylphosphine (

    
    )
    
  • Diethyl azodicarboxylate (DEAD) or DIAD.

Step-by-Step Protocol:

  • Setup:

    • In a flame-dried flask, combine 3-hydroxypyridine (1.1 eq), (S)-N-Boc-2-azetidinemethanol (1.0 eq), and

      
       (1.2 eq) in anhydrous THF (0.1 M concentration).
      
    • Cool the mixture to 0°C.

  • Coupling:

    • Add DEAD (1.2 eq) dropwise. The solution will turn orange/yellow.

    • Observation: The color should fade back to pale yellow as the azo reagent is consumed. If color persists immediately, the reaction is stalling.

    • Stir at 0°C for 1 hour, then warm to 23°C and stir for 12 hours.

  • Workup & Purification:

    • Concentrate THF in vacuo.

    • Triturate the residue with

      
      /Hexanes to precipitate triphenylphosphine oxide (
      
      
      
      ). Filter off the white solid.
    • Purify the filtrate via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

    • Target: 3-((2S)-1-Boc-azetidinylmethoxy)pyridine.

Phase 3: Deprotection and Salt Formation

Objective: Remove the Boc group to reveal the secondary amine, yielding the final active pharmaceutical ingredient (API).

Protocol:

  • Dissolve the coupled intermediate in DCM (10 mL/g).

  • Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) at 0°C.

  • Stir for 2 hours. Monitor by TLC (the amine will stay at the baseline).

  • Free Basing: Concentrate to remove TFA. Dissolve residue in saturated

    
     and extract with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.
    
  • Salt Formation (Optional but recommended for stability): Treat the free base in ether with 2.0 eq of HCl in dioxane to precipitate the dihydrochloride salt.

Part 4: Data Summary & Validation

Table 1: Key Process Parameters & Expected Outcomes

StepParameterCritical Control PointExpected YieldValidation Method
1 Boc-ProtectionpH control during acidification92-95%TLC (ninhydrin stain)
2 ReductionRate of

addition (Temp < 5°C)
85-88%

H NMR (loss of COOH)
3 MitsunobuAnhydrous conditions; Order of addition65-75%MS (

observed)
4 DeprotectionComplete removal of TFA90-95%HPLC (>98% purity)

Analytical Checkpoints (Self-Validating System):

  • NMR Verification: The final A-85380 analog should show characteristic pyridine protons (

    
     8.2-8.4 ppm) and the azetidine ring protons (
    
    
    
    2.4-4.0 ppm).
  • Chiral Integrity: If starting with (S)-acid, the final product must be checked via Chiral HPLC (e.g., Chiralpak AD-H column) to ensure <2% racemization.

Part 5: Workflow Visualization

The following diagram illustrates the critical reaction cascade, highlighting the reagents and intermediate states.

SynthesisWorkflow Start Start: (S)-Azetidine-2-COOH Step1 1. N-Boc Protection (Boc2O, NaHCO3) Start->Step1 Step2 2. Reduction (BH3-THF, 0°C) Step1->Step2 Yield: ~93% Step3 3. Mitsunobu Coupling (3-Py-OH, DEAD, PPh3) Step2->Step3 Critical: Dry THF Step4 4. Deprotection (TFA/DCM) Step3->Step4 Yield: ~70% Final Final Product: A-85380 (HCl Salt) Step4->Final Salt Formation

Figure 2: Step-by-step reaction workflow for the synthesis of A-85380.

Part 6: Safety & Troubleshooting

  • Borane (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Highly pyrophoric. Quench excess reagent slowly with methanol. Hydrogen gas evolution will occur; ensure adequate ventilation.
    
  • DEAD/DIAD: Shock sensitive and explosive if heated under confinement. Store in a fridge and never distill.

  • Pyridine Handling: 3-Hydroxypyridine is an irritant. All coupling reactions must be performed in a fume hood.

  • Troubleshooting Low Yields (Step 3):

    • Issue: Poor conversion in Mitsunobu.

    • Fix: Ensure the pKa of the nucleophile (3-hydroxypyridine, pKa ~8.7) is compatible. If the reaction is slow, switch to ADDP/PBu3 (1,1'-(azodicarbonyl)dipiperidine / tributylphosphine) which provides a stronger driving force for higher pKa nucleophiles.

References

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors."[2][4] Journal of Medicinal Chemistry, 39(4), 817–825. Link

  • Kozikowski, A. P., et al. (2000). "Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 2-(2-Fluoro-5-pyridinyl)-7-azabicyclo[2.2.1]heptane." Journal of Medicinal Chemistry. Link

  • Lin, N. H., et al. (2002). "Synthesis and Structure-Activity Relationships of Pyridine-Modified Analogs of 3-(2-Azetidinylmethoxy)pyridine (A-85380)." Bioorganic & Medicinal Chemistry Letters. Link

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

Sources

Application Note: High-Fidelity Deprotection of (S)-1-Boc-2-(bromomethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Warning

The central challenge in deprotecting (S)-1-Boc-2-(bromomethyl)azetidine is not the removal of the Boc group, but the isolation of the product.

Unlike standard pyrrolidine or piperidine derivatives, the free base of 2-(bromomethyl)azetidine is kinetically unstable. It possesses both a nucleophilic secondary amine and an electrophilic primary alkyl bromide within a strained four-membered ring. Upon neutralization (basification), this molecule undergoes rapid intermolecular dimerization or polymerization, rendering the batch useless.

Core Directive: The product must be maintained and isolated strictly as a salt (Hydrochloride or Trifluoroacetate). Do not perform an aqueous basic workup (e.g., NaHCO₃ wash).

Mechanistic Analysis & Failure Modes

To ensure process reliability, one must understand the competing pathways. The Boc group is removed via acidolysis, generating the stable ammonium salt. However, if the pH is raised >7, the amine becomes nucleophilic.

Reaction Pathways (Graphviz Visualization)

The following diagram illustrates the "Safe Path" (Acidic) versus the "Failure Path" (Basic).

Azetidine_Pathways SM (S)-1-Boc-2-(bromomethyl)azetidine (Stable Precursor) Acid Acid Treatment (HCl or TFA) SM->Acid Intermediate Carbamate Protonation & Fragmentation Acid->Intermediate Salt Product: (S)-2-(bromomethyl)azetidine • HX (STABLE SALT) Intermediate->Salt - CO2, - Isobutylene Base Neutralization / Basic Workup (NaHCO3 / NaOH) Salt->Base User Error: Workup Downstream Downstream Salt->Downstream Direct use in Acylation/Coupling FreeBase Free Amine Species (Highly Reactive Nucleophile) Base->FreeBase Dimer Dimerization/Polymerization (N-alkylation of neighbor) FreeBase->Dimer Rapid Irreversible Self-Alkylation

Figure 1: Mechanistic pathway showing the critical necessity of maintaining acidic conditions to prevent self-alkylation.

Experimental Protocols

Method A: Anhydrous HCl in Dioxane (Preferred)

Best for: Isolating the product as a stable, storable solid. Mechanism: The HCl salt of the azetidine is generally less soluble in ether/dioxane than the starting material or byproducts, allowing for precipitation.

Materials
  • Substrate: (S)-1-Boc-2-(bromomethyl)azetidine (1.0 eq)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (10.0 eq)

  • Solvent: Diethyl ether (anhydrous) or MTBE

Protocol
  • Dissolution: Dissolve (S)-1-Boc-2-(bromomethyl)azetidine (1 g, ~4.0 mmol) in anhydrous 1,4-dioxane (2 mL) in a round-bottom flask under Nitrogen/Argon.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add 4.0 M HCl in dioxane (10 mL, 40 mmol) dropwise over 5 minutes.

    • Note: Gas evolution (isobutylene/CO₂) will be observed. Ensure proper venting.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) for 2–3 hours.

    • Monitoring: Check by TLC (stain with Ninhydrin; SM is UV active/Iodine active, Product stains distinctively) or 1H NMR aliquot (loss of Boc singlet at 1.45 ppm).

  • Precipitation: The amine hydrochloride salt may spontaneously precipitate. If not, add anhydrous Diethyl Ether (30 mL) slowly to induce precipitation.

  • Isolation:

    • Filter the white solid under an inert atmosphere (nitrogen blanket) if possible, as the salt is hygroscopic.

    • Wash the filter cake with cold anhydrous ether (3 x 10 mL) to remove excess HCl and isobutylene byproducts.

  • Drying: Dry the solid under high vacuum at room temperature for 4 hours.

    • Yield: Typically 85–95%.

    • Storage: Store at -20 °C under Argon.

Method B: TFA / Dichloromethane (Solution Phase)

Best for: Immediate downstream use (e.g., amide coupling) where isolation is not required.

Protocol
  • Setup: Dissolve the substrate in DCM (concentration 0.2 M). Cool to 0 °C.

  • Addition: Add Trifluoroacetic Acid (TFA) dropwise.[1] Ratio DCM:TFA should be 2:1 or 1:1.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

  • Workup (CRITICAL):

    • Do NOT wash with water or base.

    • Concentrate the reaction mixture in vacuo at a temperature below 30 °C .

    • Azeotrope with Toluene or DCM (3x) to remove residual TFA.

  • Result: The residue is the Trifluoroacetate salt. Use immediately for the next step.

Data Presentation & Quality Control

Expected Analytical Data

The following table summarizes the key NMR signals distinguishing the Starting Material (SM) from the Product (Salt).

Feature(S)-1-Boc-2-(bromomethyl)azetidine (SM)(S)-2-(bromomethyl)azetidine • HCl (Product)
1H NMR Solvent CDCl₃D₂O or DMSO-d6
Boc Group Singlet, ~1.45 ppm (9H)Absent
Azetidine N-H AbsentBroad singlet/multiplet > 9.0 ppm (if DMSO)
C2-H (Chiral Center) Multiplet, ~4.3–4.5 ppmShifted downfield (deshielded by ammonium)
CH₂-Br Doublet/Multiplet, ~3.6–3.8 ppmDistinct diastereotopic protons
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oily/Gum Product Incomplete removal of Dioxane or excess acid.Triturate with anhydrous Et₂O or Hexanes. Sonicate to induce crystallization.
Loss of Material Aqueous workup was attempted.Fatal Error. Restart synthesis. Do not use aqueous extraction.
New Impurity by NMR Dimerization (N-alkylation).Ensure the free base was never generated. Check if the solvent contained moisture/nucleophiles.
Purple/Brown Color Decomposition of the bromide.[2]Keep temperature < 30 °C during evaporation. Store in dark.

Safety & Handling

  • Vesicant Hazard: 2-(bromomethyl)azetidines are alkylating agents. They mimic the structure of mustard gases (nitrogen mustards) to some degree. Handle with extreme caution in a fume hood.

  • Skin Contact: Can cause delayed burns and sensitization. Double-gloving (Nitrile) is recommended.

  • Inhalation: The HCl salt is a fine powder; avoid dust generation.

References

  • General Azetidine Stability

    • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.[2] Organic Preparations and Procedures International. Link

  • Deprotection Protocols (General): Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter 7: Protection for the Amino Group).
  • Synthesis of 2-substituted Azetidines

    • Van Brabandt, W., et al. (2006). Synthesis of 2-(bromomethyl)azetidines via ring transformation.[3] Journal of Organic Chemistry. Link

  • Dimerization Risks

    • ResearchGate Discussion & Data on Azetidine Oligomerization. Link

Sources

Application Note: Scalable Manufacturing of (S)-1-Boc-2-(bromomethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Transitioning from Appel Conditions to Sulfonate Displacement

Executive Summary

The synthesis of (S)-1-Boc-2-(bromomethyl)azetidine is a critical gateway to chiral azetidine scaffolds, widely used in medicinal chemistry to impart conformational restriction and lower lipophilicity compared to piperidine or pyrrolidine analogs.[1]

While the Appel reaction (CBr₄/PPh₃) is the standard bench-scale method for converting alcohols to bromides, it is unsuitable for kilogram-scale manufacturing due to the formation of stoichiometric triphenylphosphine oxide (TPPO) waste and the high cost of reagents.

This Application Note details a scalable, two-step protocol utilizing a mesylate intermediate followed by halide displacement (Finkelstein-type).[1] This route offers superior atom economy, simplified purification (avoiding chromatography), and preservation of the sensitive azetidine ring system.

Retrosynthetic Analysis & Strategy

The primary challenge in scaling azetidine derivatives is the ring strain (~26 kcal/mol), which renders the system susceptible to acid-catalyzed ring opening (polymerization) or nucleophilic attack at the wrong carbon.

Strategic Choice:

  • Route A (Rejected for Scale): Direct bromination via Appel Reaction.[1] Generates 1 equiv of TPPO (solid waste) per mole of product.

  • Route B (Selected): Activation of (S)-1-Boc-2-(hydroxymethyl)azetidine via mesylation, followed by nucleophilic substitution with Lithium Bromide.[1]

Mechanism: The transformation occurs at the exocyclic methylene group. Because the chiral center (C2) is adjacent to—but not involved in—the substitution, the stereochemistry is retained , provided the C2 proton is not epimerized by strong bases.

G Start (S)-1-Boc-azetidine-2-carboxylic acid (Starting Material) Inter (S)-1-Boc-2-(hydroxymethyl)azetidine (Stable Intermediate) Start->Inter Step 1: Reduction (IBCF / NaBH4) Mesylate Mesylate Intermediate (Activated) Inter->Mesylate Step 2a: Activation (MsCl / Et3N) Product (S)-1-Boc-2-(bromomethyl)azetidine (Target) Mesylate->Product Step 2b: Displacement (LiBr / Acetone)

Figure 1: Linear synthetic workflow ensuring retention of chirality and avoidance of phosphorus byproducts.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Temperature (Step 1) -10°C to 0°CControl exotherm during mixed anhydride formation to prevent decomposition.[1]
Base Choice N-Methylmorpholine (NMM) or Et₃NStrong bases (e.g., NaH) risk racemization at the C2 position (alpha to carbamate).[1]
Water Content < 0.1% (Step 2)Water competes with Br⁻ in the displacement step, regenerating the alcohol or forming impurities.
Reaction Time (Step 2b) 4–6 hours @ RefluxProlonged heating increases the risk of thermal ring opening or Boc-deprotection.[1]
Experimental Protocols
Step 1: Reduction of (S)-1-Boc-azetidine-2-carboxylic acid

Objective: Convert the acid to the primary alcohol without racemization. The Mixed Anhydride method is preferred over Borane-THF for safety and ease of workup on scale.

Reagents:

  • (S)-1-Boc-azetidine-2-carboxylic acid (1.0 equiv)[1]

  • Isobutyl chloroformate (IBCF) (1.1 equiv)[1]

  • N-Methylmorpholine (NMM) (1.1 equiv)[1]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

  • Solvents: THF (anhydrous), Methanol, Ethyl Acetate.[1]

Procedure:

  • Activation: Charge a reactor with (S)-1-Boc-azetidine-2-carboxylic acid and THF (10 vol). Cool to -10°C .[1][2]

  • Add NMM followed by the slow addition of IBCF, maintaining internal temperature < -5°C . Stir for 30 min to form the mixed anhydride.

  • Reduction: Filter off the NMM·HCl salt (optional but recommended for cleaner workup).[1] Add the filtrate slowly to a suspension of NaBH₄ in THF/Water (or THF/MeOH) at 0°C . Caution: Hydrogen gas evolution.[1]

  • Quench: Stir at 0°C for 1 hour. Quench carefully with saturated NH₄Cl solution.[1]

  • Workup: Extract with Ethyl Acetate. Wash organics with 1M citric acid (removes amine impurities), NaHCO₃, and brine.[1]

  • Isolation: Concentrate in vacuo. The product, (S)-1-Boc-2-(hydroxymethyl)azetidine, is typically obtained as a colorless oil or low-melting solid.[1] Yield: >90%.

Step 2: Mesylation and Bromide Displacement

Objective: Convert the alcohol to the bromide.[3] This protocol uses a "telescoped" or solvent-swap approach to minimize handling of the mesylate.

Reagents:

  • (S)-1-Boc-2-(hydroxymethyl)azetidine (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (Et₃N) (1.5 equiv)[1]

  • Lithium Bromide (LiBr) (3.0 equiv)[1]

  • Solvents: Dichloromethane (DCM), Acetone.[1]

Procedure:

  • Mesylation: Dissolve the alcohol in DCM (8 vol) and cool to 0°C . Add Et₃N.

  • Add MsCl dropwise, keeping T < 5°C. Stir for 1–2 hours. Monitor by TLC/HPLC for disappearance of alcohol.

  • Workup (Mesylate): Wash with cold water, then cold 0.5M HCl (rapidly, to remove amine without deprotecting Boc), then NaHCO₃. Dry organic layer over MgSO₄.[1]

  • Solvent Swap: Concentrate the DCM solution to an oil (do not heat >30°C). Immediately redissolve in Acetone (10 vol).

  • Displacement: Add solid LiBr (anhydrous). Heat the suspension to reflux (approx. 56°C) for 4–6 hours.

  • Finishing: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: Dissolve residue in Et₂O or Hexane/EtOAc. Wash with water to remove residual LiBr. Dry and concentrate.

    • Note: If high purity is required, the product can be distilled under high vacuum (short path) or crystallized from cold hexanes (if solid).[1]

Process Safety & Impurity Profile

Risk Assessment:

  • Azetidine Ring Strain: The ring is metastable. Avoid strong Lewis acids (e.g., AlCl₃, BF₃) which trigger polymerization.[1]

  • Alkyl Halide Toxicity: The product is a potent alkylating agent (potential mutagen). Handle with high-containment protocols (isolators or local exhaust ventilation).[1]

Impurity Tracking: The following diagram illustrates the decision logic and potential failure modes during the bromination step.

DecisionTree Alcohol Starting Alcohol Method Method Selection Alcohol->Method Appel Appel (CBr4/PPh3) Method->Appel Small Scale (<1g) Sulfonate Sulfonate (MsCl/LiBr) Method->Sulfonate Scale Up (>100g) Waste High Waste (TPPO) Difficult Purification Appel->Waste Success High Yield Scalable Sulfonate->Success Impurity1 Impurity: Ring Opening (Acid/Heat induced) Sulfonate->Impurity1 Excess Heat (>60°C) Impurity2 Impurity: Racemization (Strong Base induced) Sulfonate->Impurity2 Strong Base (NaH)

Figure 2: Process decision tree highlighting the scalability of the sulfonate route versus the Appel route.[1]

References
  • Azetidine Synthesis Overview

    • Review of Azetidine Synthesis and Reactivity. Organic & Biomolecular Chemistry.[1][4][5][6]

    • [1]

  • Appel Reaction Limitations

    • Appel Reaction Mechanism and Scale-up Issues. Organic Chemistry Portal.[1]

    • [1]

  • Sulfonate Displacement (Finkelstein)

    • Tosylates and Mesylates: Conversion of Alcohols to Good Leaving Groups.[7] Master Organic Chemistry.[1]

    • [1]

  • Product Characterization Data

    • 1-Boc-2-(bromomethyl)azetidine Properties and Safety.[1][8] AChemBlock.[1][8]

    • [1][8]

  • General Scale-Up of N-Boc Amino Alcohols

    • Application Notes for Scale-up Synthesis of (S)-1-Boc-pyrrolidine derivatives (Analogous Chemistry). BenchChem.[1]

    • [1]

Sources

Troubleshooting & Optimization

Purification of (S)-1-Boc-2-(bromomethyl)azetidine reaction products by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (S)-1-Boc-2-(bromomethyl)azetidine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of (S)-1-Boc-2-(bromomethyl)azetidine. This crucial building block presents unique challenges during chromatographic purification due to its strained ring system and potential instability. This document is structured to provide immediate, actionable solutions to common problems (Troubleshooting) and to build a foundational understanding of the purification process (Frequently Asked Questions).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My TLC shows significant streaking of the product spot. What is the cause and how can I fix it?

Answer:

Streaking on a silica gel TLC plate, particularly for amine-containing compounds, is a common issue that often points to undesirable interactions with the stationary phase.

  • Probable Cause 1: Acidity of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The nitrogen atom in the azetidine ring can interact strongly with these acidic sites, leading to slow, uneven movement up the TLC plate, which manifests as streaking. This strong interaction can also catalyze the degradation of sensitive molecules.

  • Solution 1: Use a Basic Modifier. To mitigate the effects of silica's acidity, add a small amount of a basic modifier to your eluent system. A common and effective choice is triethylamine (Et3N). Start by adding 0.5-1% Et3N to your chosen solvent system. This neutralizes the acidic silanol groups, resulting in sharper, more defined spots.[1][2]

  • Probable Cause 2: Compound Overload: Applying too much of the crude sample to the TLC plate can saturate the stationary phase, causing the spot to streak.

  • Solution 2: Dilute Your Sample. Prepare a more dilute solution of your crude product for TLC analysis. The goal is to apply the minimum amount necessary for visualization under UV light or with a stain.

Question 2: I'm experiencing a very low yield of my product after column chromatography, and I see several new, unidentified spots on the TLC of my fractions. What is happening?

Answer:

A low recovery of the target compound coupled with the appearance of new impurities strongly suggests that your product is degrading on the column. (S)-1-Boc-2-(bromomethyl)azetidine is susceptible to degradation due to both ring strain and the presence of a good leaving group (bromide).

  • Probable Cause 1: Prolonged Contact with Acidic Silica. As mentioned above, the acidic nature of silica gel can be detrimental. The longer your compound remains on the column, the greater the opportunity for acid-catalyzed degradation, such as partial deprotection of the Boc group or ring-opening of the azetidine.[3][4]

  • Solution 1: Deactivate the Silica and Run the Column Quickly.

    • Use a Basic Modifier: Just as with TLC, add 0.5-1% triethylamine to your eluent to neutralize the silica gel.

    • Use Flash Chromatography: Employing positive pressure (flash chromatography) to push the solvent through the column significantly reduces the run time compared to traditional gravity chromatography.[5] This minimizes the contact time between your compound and the stationary phase, thereby reducing degradation.[6]

  • Probable Cause 2: Instability of the Bromomethyl Group. The bromomethyl group is a reactive functional group. On the silica surface, it can be susceptible to nucleophilic attack, potentially by trace amounts of water in the solvents or by the silanol groups themselves, leading to the formation of the corresponding alcohol or other byproducts.

  • Solution 2: Use High-Quality Solvents and a Well-Packed Column. Ensure your solvents are anhydrous and of high purity. A properly packed column without cracks or channels is essential for a rapid and efficient separation, which again limits the opportunity for on-column reactions.[5]

Question 3: My product is co-eluting with a non-polar impurity. How can I improve the separation?

Answer:

Co-elution occurs when two compounds have very similar affinities for the stationary phase in a given eluent system. To resolve them, you need to alter the chromatography conditions to exploit other differences in their physical properties.

  • Probable Cause: Insufficiently Optimized Solvent System. The polarity of your eluent may not be optimal for separating compounds with close Rf values.

  • Solution: Fine-Tune the Eluent System.

    • Decrease Polarity: Since your product is eluting with a non-polar impurity, you need to decrease the overall polarity of the eluent. This will cause all compounds to move more slowly, increasing their interaction with the silica gel and amplifying small differences in polarity, leading to better separation. For a typical ethyl acetate/hexanes system, this means increasing the proportion of hexanes.

    • Try Different Solvents: Sometimes, changing one of the solvents in your eluent system can dramatically alter selectivity. For example, substituting ethyl acetate with dichloromethane (DCM) or diethyl ether can change the specific interactions between your compounds and the stationary phase, potentially resolving the co-elution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and eluent system for purifying (S)-1-Boc-2-(bromomethyl)azetidine?

A1: The standard choice of stationary phase is silica gel (60 Å, 230-400 mesh) for flash chromatography. The eluent system must be determined empirically using Thin Layer Chromatography (TLC), but a good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (EtOAc) .[7]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Provides a good balance of surface area and flow characteristics for high-resolution flash chromatography.
Primary Eluent Hexanes / Ethyl AcetateA versatile system where polarity can be finely tuned. The target compound is expected to be moderately polar.
Starting TLC Ratio 20% EtOAc in Hexanes (4:1 Hexanes:EtOAc)A common starting point for compounds of this type. Adjust polarity based on the initial Rf value.[7]
Target TLC Rf 0.25 - 0.35An Rf in this range on a TLC plate generally translates to good separation and a reasonable elution volume on a column.[2]
Additive 0.5-1% Triethylamine (Et3N)Recommended to prevent streaking and potential degradation by neutralizing acidic silica.[1]

Q2: How do I properly prepare my crude sample for loading onto the column?

A2: Proper sample loading is critical for achieving a high-resolution separation.

  • Method 1: Minimal Solvent (Wet Loading): Dissolve your crude product in the absolute minimum amount of the column eluent (or a slightly more polar solvent if necessary, but this is less ideal). Use a pipette to carefully apply this concentrated solution in a thin, even band to the top of the silica bed.

  • Method 2: Dry Loading (Recommended for less soluble compounds): Dissolve your crude product in a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder onto the top of your packed column. This method often results in sharper bands and better separation.

Q3: How can I visualize the compound on a TLC plate?

A3: (S)-1-Boc-2-(bromomethyl)azetidine is not strongly UV-active. Therefore, you will need to use a chemical stain for visualization.

  • Primary Method: Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain that reacts with most organic compounds. The plate will turn purple, and the compound spots will appear as yellow/white areas where the permanganate has been consumed.

  • Secondary Method: Ninhydrin Stain: While the Boc-protected nitrogen is not reactive, any deprotected amine (a potential degradation product) will stain brightly, usually purple or yellow, with ninhydrin upon heating. This can be a useful diagnostic tool to check for product decomposition.[2]

Experimental Workflow & Protocols

Protocol 1: Step-by-Step Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system that gives your product an Rf value of ~0.3. Remember to add 0.5% Et3N to the TLC chamber.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel mass to crude product mass).

    • Secure the column vertically. Add a small plug of cotton or glass wool and a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent (e.g., 10% EtOAc in Hexanes + 0.5% Et3N).

    • Pour the slurry into the column and use positive pressure to pack the silica bed firmly, ensuring there are no air bubbles or cracks.[5]

  • Sample Loading: Load your sample using either the wet or dry loading method described in the FAQ.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to begin eluting the solvent through the column.

    • Collect fractions in an array of test tubes.

  • Monitoring:

    • Periodically, spot fractions onto a TLC plate to track the elution of your product.

    • Once the product begins to elute, continue collecting fractions until it is no longer detected.

  • Fraction Pooling and Evaporation:

    • Analyze all fractions containing the product by TLC.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified (S)-1-Boc-2-(bromomethyl)azetidine.

Visual Diagrams

dot digraph "Column_Chromatography_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Prep" { label="Preparation"; style="rounded"; bgcolor="#E8F0FE"; Crude [label="Crude Reaction\nMixture"]; TLC [label="TLC Analysis\n(Solvent Scouting)"]; Pack [label="Pack Column\n(Silica + Eluent)"]; }

subgraph "cluster_Run" { label="Execution"; style="rounded"; bgcolor="#E6F4EA"; Load [label="Load Sample\n(Wet or Dry)"]; Elute [label="Elute with Solvent\n& Collect Fractions"]; Monitor [label="Monitor Fractions\nby TLC"]; }

subgraph "cluster_Post" { label="Work-up"; style="rounded"; bgcolor="#FEF7E0"; Pool [label="Pool Pure\nFractions"]; Evap [label="Solvent Evaporation\n(Rotovap)"]; Pure [label="Pure Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Crude -> TLC; TLC -> Pack; Pack -> Load; Load -> Elute; Elute -> Monitor [label="Analyze"]; Monitor -> Pool [label="Identify Pure"]; Pool -> Evap; Evap -> Pure; } caption="Workflow for Purification by Flash Column Chromatography."

dot digraph "Troubleshooting_Logic" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Problem Observed\n(e.g., Streaking, Low Yield)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Stability [label="Is compound streaking\non TLC?"]; Check_Yield [label="Is yield low with\nnew spots appearing?"];

// Streaking Path Streak_Yes [label="YES"]; Streak_Cause [label="Probable Cause:\nAcidic Silica Interaction", fillcolor="#FBBC05", fontcolor="#202124"]; Streak_Solution [label="Solution:\nAdd 0.5-1% Et3N\nto Eluent", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Low Yield Path Yield_Yes [label="YES"]; Yield_Cause [label="Probable Cause:\nDegradation on Column", fillcolor="#FBBC05", fontcolor="#202124"]; Yield_Solution [label="Solution:\n1. Use Et3N in Eluent\n2. Run column faster (Flash)\n3. Use dry solvents", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Stability; Start -> Check_Yield;

Check_Stability -> Streak_Yes [label="Yes"]; Streak_Yes -> Streak_Cause; Streak_Cause -> Streak_Solution;

Check_Yield -> Yield_Yes [label="Yes"]; Yield_Yes -> Yield_Cause; Yield_Cause -> Yield_Solution; } caption="Decision tree for troubleshooting common purification issues."

References

  • Vertex Pharmaceuticals, Inc. (2000). Synthesis of azetidine derivatives.
  • Karimian, S., & Tajik, H. (2016). N-Boc Protection of Amines Using Silica Propyl(N-methyl) Imidazolium Chloride as an Efficient and Reusable Catalyst.
  • Al-Masoudi, A. J., & Al-Sultani, A. H. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar.
  • Organic Chemistry Portal. Azetidine synthesis.
  • Yamada, K., et al. (2018). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
  • D'hooghe, M., & De Kimpe, N. (2022).
  • D'hooghe, M., et al. (2010). Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks.
  • Agilent Technologies.
  • ResearchGate.
  • Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • OrgSyn.
  • Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Sharma, S., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • YMC. HPLC Troubleshooting Guide.
  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Li, J., et al. (2012).
  • Reddit. (2020).
  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 2‐chloromethyl azetidines from 2‐hydroxymethyl azetidines.
  • University of Rochester, Department of Chemistry.
  • Sigma-Aldrich.
  • Academia.edu.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • VanVeller, B. VanVeller Lab Resources. Department of Chemistry.
  • SCION Instruments. HPLC Troubleshooting Guide.

Sources

Optimization of reaction conditions for nucleophilic displacement on (S)-1-Boc-2-(bromomethyl)azetidine

[1]

Topic: Optimization of Reaction Conditions for Nucleophilic Displacement Product: (S)-1-Boc-2-(bromomethyl)azetidine (CAS: 1363382-77-9 / General Scaffold) Audience: Medicinal Chemists, Process Chemists[1]

Core Directive: The Mechanistic Landscape

Before attempting optimization, it is critical to understand why this substrate behaves differently than a standard primary alkyl halide. The (S)-1-Boc-2-(bromomethyl)azetidine scaffold presents a "perfect storm" of ring strain, steric hindrance, and potential neighboring group participation (NGP).[1]

The "Boc Effect" and Pathway Control

The success of your nucleophilic displacement relies almost entirely on the electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group.[1]

  • The Risk (Ring Expansion): In N-alkyl azetidines, the nitrogen lone pair is nucleophilic enough to displace the primary bromide intramolecularly, forming a bicyclic azetidinium ion .[1] This intermediate is typically opened by nucleophiles to yield a pyrrolidine (ring expansion) rather than the desired azetidine.[1]

  • The Solution (N-Boc): The Boc group delocalizes the nitrogen lone pair into the carbonyl, suppressing NGP.[1] This forces the reaction to proceed via a direct intermolecular

    
     pathway, preserving the 4-membered ring.
    

Critical Warning: If your Boc group is cleaved in situ (e.g., by high temperature or Lewis acids), the amine will unmask, leading to immediate rearrangement to the pyrrolidine or polymerization.[1]

ReactionPathwaysSubstrate(S)-1-Boc-2-(bromomethyl)azetidineSN2Direct SN2 Attack(Desired Pathway)Substrate->SN2Nucleophile (N3-, CN-, etc.)Polar Aprotic SolventBocLossBoc Deprotection(Acid/Heat)Substrate->BocLossT > 80°C or AcidProduct(S)-1-Boc-2-(substituted)azetidineSN2->ProductRetention of Ring SizeFreeAmineFree Amine IntermediateBocLoss->FreeAmineAzetidiniumBicyclic Azetidinium IonFreeAmine->AzetidiniumIntramolecular NGPPyrrolidine3-Substituted Pyrrolidine(Ring Expansion)Azetidinium->PyrrolidineNu- Attack

Figure 1: Mechanistic divergence.[1] The stability of the Boc group is the gatekeeper preventing ring expansion to pyrrolidine.

Troubleshooting Guide

Issue 1: "I am isolating a 5-membered ring (pyrrolidine) instead of the azetidine."

Diagnosis: Loss of N-protection or insufficient electron withdrawal.[1]

  • Cause: You likely exposed the reaction to temperatures exceeding 80°C or used a solvent contaminated with trace acid, causing partial Boc-deprotection.[1] Once the amine is free, the ring expansion is kinetically favored over intermolecular substitution.[1]

  • Solution:

    • Lower Temperature: Maintain reaction temperature

      
       60-70°C.
      
    • Buffer: Add a non-nucleophilic base (e.g.,

      
       or 2,6-lutidine) to scavenge any trace acid generated.[1]
      
    • Check Reagents: Ensure your nucleophile source (e.g., TBAF, amines) is not highly basic or acidic enough to degrade the Boc.[1]

Issue 2: "Reaction is extremely slow (<10% conversion after 24h)."

Diagnosis: Steric hindrance from the Boc group blocking the trajectory of the nucleophile.[1]

  • Cause: The Boc group is bulky. In the (S)-conformation, the tert-butyl moiety can shield the backside of the exocyclic methylene group.[1]

  • Solution:

    • Finkelstein Catalysis: Add 10-20 mol% NaI or TBAI (tetrabutylammonium iodide).[1] The iodide displaces the bromide to form a more reactive iodide intermediate (better leaving group), which is then displaced by your nucleophile.[1]

    • Solvent Switch: Move from MeCN to DMF or DMSO . The increased polarity stabilizes the transition state and improves the solubility of inorganic salts (like

      
      ).[1]
      
Issue 3: "My product is racemic."

Diagnosis:

  • Cause:

    • Pathway A: If a carbocation forms (unlikely on a primary carbon, but possible if Ag+ salts are used), you lose stereochemistry.[1]

    • Pathway B: Strong bases can deprotonate the C2 proton (alpha to the nitrogen), leading to inversion.[1]

  • Solution:

    • Avoid silver salts (

      
      , 
      
      
      ) unless absolutely necessary.[1]
    • Avoid strong bases (NaH, LDA).[1] Use weak bases (

      
      , 
      
      
      ) if a base is required.[1]

Protocol Optimization

Standard Operating Procedure: Azidation

Target: Synthesis of (S)-1-Boc-2-(azidomethyl)azetidine[1]

Reagents:

  • Substrate: 1.0 equiv

  • Sodium Azide (

    
    ): 1.5 - 2.0 equiv[1]
    
  • Solvent: DMF (Anhydrous)[1]

  • Catalyst: NaI (0.1 equiv) - Optional but recommended[1]

Step-by-Step:

  • Dissolution: Dissolve (S)-1-Boc-2-(bromomethyl)azetidine in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add

    
     and NaI at room temperature.
    
  • Reaction: Heat to 60°C . Do not reflux. Monitor by TLC/LCMS.

    • Note: The bromide is primary, but steric hindrance makes it slower than benzyl bromide.[1] Expect 4–12 hours.

  • Workup (Critical):

    • Dilute with

      
       or EtOAc.[1]
      
    • Wash copiously with water (to remove DMF) and brine.[1]

    • Safety: Azides are potentially explosive. Do not concentrate the reaction mixture to dryness if residual azide is present. Quench excess azide with dilute hypochlorite or work up carefully.

Solvent & Nucleophile Compatibility Table
NucleophileReagentRecommended SolventAdditiveTemp LimitNotes
Azide

DMF / DMSONaI (cat.)70°CStandard transformation.[1] High yield.
Cyanide

DMSO18-Crown-660°CRisk of polymerization.[1] Keep dilute.
Acetate

DMF-80°CGood for inverting to alcohol (via hydrolysis).[1]
Amine

MeCN / DMF

50°CHigh Risk. Amines can deprotect Boc or cause ring opening. Use excess amine.
Thiol

DMF

RT - 50°CExcellent nucleophiles. Reaction usually fast.

Frequently Asked Questions (FAQs)

Q: Can I remove the Boc group before the substitution? A: Absolutely not. If you remove the Boc group to generate the free amine salt (e.g., TFA salt), and then neutralize it to perform the substitution, the free amine will instantly attack the bromomethyl group intramolecularly.[1] You will form the azetidinium ion and likely isolate the 3-bromo-pyrrolidine or other rearrangement products [1].

Q: How do I scale this up (>100g)? A:

  • Thermal Management: The reaction is exothermic. On scale, the exotherm can push the internal temperature high enough to trigger Boc degradation.[1] Use jacketed reactors and dose the nucleophile slowly.

  • Safety: For azide chemistry, ensure the diazido-methane potential is managed (avoid DCM).

  • Purification: The product is often an oil. Distillation is risky due to thermal instability. Silica plug filtration is preferred.

Q: I need to synthesize the 2-(aminomethyl) derivative. What is the best route? A: Do not displace with ammonia directly (leads to cross-linking).[1]

  • Displace with Azide (

    
    ).[1]
    
  • Reduce the azide via Staudinger reduction (

    
    ) or Hydrogenation  (
    
    
    ).[1] This preserves the Boc and the ring integrity.

References

  • Couty, F., Durrat, F., & Prim, D. (2003).[1][2] Ring expansion of 2-haloalkyl azetidines. Tetrahedron Letters, 44(28), 5209–5212.[1] [Link]

  • Bott, T. M., & West, F. G. (2012).[1] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[1] [Link]

  • D'Hooghe, M., & De Kimpe, N. (2006).[1] Synthesis of 2-substituted azetidines. Tetrahedron, 62(3), 513-535.[1] [Link][1]

Technical Support Center: Navigating Steric Challenges in 2-Substituted Azetidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-substituted azetidines. The unique conformational constraints and high ring strain of the azetidine scaffold make it a prized asset in medicinal chemistry. However, the introduction of a substituent at the C2-position often introduces significant steric hindrance, complicating subsequent functionalization and manipulation.

This guide is designed to provide practical, field-tested solutions to common problems encountered during the synthesis and derivatization of these valuable compounds. We will delve into the "why" behind experimental choices, offering not just protocols, but a deeper understanding of the mechanistic principles at play.

Frequently Asked Questions (FAQs)

Q1: Why are my N-functionalization reactions (acylation, alkylation) on 2-substituted azetidines so sluggish or low-yielding?

A1: This is a classic issue of steric hindrance. The substituent at the C2-position can effectively shield the nitrogen's lone pair of electrons, making it less accessible to electrophiles. The closer the substituent is to the nitrogen, and the larger its size, the more pronounced this effect will be. For instance, a 2-aryl or 2-tert-butyl group will present a greater steric barrier than a 2-methyl group. Furthermore, the inherent pyramidal geometry of the azetidine nitrogen can be influenced by the C2-substituent, further impacting its nucleophilicity.

Q2: I'm observing significant amounts of ring-opened byproducts. What's causing this instability?

A2: The reactivity of azetidines is largely governed by their ring strain (approx. 25.4 kcal/mol).[1] While more stable than their aziridine counterparts, this strain can be harnessed for productive ring-opening reactions. However, under harsh conditions (e.g., strong acids, high temperatures), this can become an undesirable side reaction. Certain N-substituted azetidines are particularly prone to acid-mediated intramolecular ring-opening.[2] Lewis acids used to activate other parts of your molecule can also coordinate to the azetidine nitrogen, activating the ring for unintended nucleophilic attack.[3]

Q3: Does the choice of N-protecting group matter beyond standard protection/deprotection?

A3: Absolutely. The N-protecting group is not just a passive placeholder; it critically modulates the reactivity of the azetidine ring.

  • Electron-withdrawing groups (e.g., Boc, Ts) decrease the nucleophilicity of the nitrogen, making direct N-alkylation more difficult. However, they also increase the acidity of the C2-proton, facilitating α-lithiation for subsequent C-functionalization.[4]

  • Electron-donating groups (e.g., Benzyl) can enhance the nitrogen's nucleophilicity but may lead to undesired side reactions or complications during purification.

  • Bulky protecting groups can add to the steric congestion around the ring, influencing the stereochemical outcome of reactions at other positions.

Troubleshooting Guide: Low Yield in N-Acylation of a 2-Arylazetidine

Problem: You are attempting to acylate N-H-2-arylazetidine with a bulky acyl chloride (e.g., pivaloyl chloride) using a standard base like triethylamine, and you are observing less than 20% conversion.

Causality: The combination of a sterically demanding substituent at C2 and a bulky electrophile creates a high-energy transition state. The tertiary amine base may also be too hindered to efficiently deprotonate the intermediate ammonium salt.

Troubleshooting Workflow

start Low Yield in N-Acylation of 2-Arylazetidine reagent_choice Modify Reagents start->reagent_choice conditions Adjust Conditions start->conditions less_hindered_base Switch to a less hindered base (e.g., DMAP, Proton Sponge) reagent_choice->less_hindered_base Is base hindered? activate_acyl Use a more reactive acylating agent (e.g., anhydride with catalytic DMAP) reagent_choice->activate_acyl Is acylating agent unreactive? temp Increase temperature moderately (e.g., 40-60 °C) conditions->temp Is reaction at RT? solvent Switch to a more polar, aprotic solvent (e.g., DMF, Acetonitrile) conditions->solvent Is solvent non-polar? success Improved Yield less_hindered_base->success activate_acyl->success temp->success solvent->success

Caption: Troubleshooting workflow for N-acylation.

Recommended Protocol: Acylation with an Anhydride and DMAP Catalysis

This protocol utilizes a more reactive acylating agent (anhydride) and a nucleophilic catalyst (DMAP) to overcome steric barriers.

  • Dissolve your 2-arylazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add the corresponding anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide: Failed Ring-Opening of a 2,2-Disubstituted Azetidine

Problem: You are attempting a nucleophilic ring-opening of an N-Tosyl-2,2-disubstituted azetidine with a soft nucleophile (e.g., a thiol) and are recovering only the starting material.

Causality: The N-Tosyl group activates the azetidine ring, but the gem-disubstitution at the C2 position severely hinders backside nucleophilic attack at the C4 position (the typical site for SN2-type ring-opening). Attack at the quaternary C2 carbon is electronically and sterically disfavored. The stability of the azetidine ring requires activation to undergo ring-opening.[3]

Strategic Approach: Enhancing Ring Electrophilicity

To overcome this, the electrophilicity of the azetidine ring must be significantly increased to force a reaction. This can be achieved by using a strong Lewis acid to coordinate to the nitrogen, further polarizing the C-N bonds. Lanthanide triflates are particularly effective as they are strong Lewis acids that are not quenched by the basicity of the amine nucleophile.[3]

start Failed Ring-Opening of N-Ts-2,2-disubstituted Azetidine activation Increase Ring Activation start->activation lewis_acid Introduce a strong Lewis Acid (e.g., La(OTf)₃, Sc(OTf)₃) activation->lewis_acid Is reaction uncatalyzed? quaternization Form Azetidinium Ion (e.g., with MeOTf) activation->quaternization Alternative Activation conditions Screen solvent and temperature. Polar solvents may stabilize charged intermediates. lewis_acid->conditions Optimize quaternization->conditions Optimize success Successful Ring-Opening conditions->success

Caption: Strategy for activating hindered azetidines.

Recommended Protocol: Lewis Acid-Catalyzed Ring Opening
  • To a solution of the N-Tosyl-2,2-disubstituted azetidine (1.0 eq) in acetonitrile (0.1 M), add the thiol nucleophile (1.5 eq).

  • Add Lanthanum(III) triflate (La(OTf)₃) (0.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C and monitor by LC-MS. The reaction may require 12-48 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Data Summary: Impact of Reaction Conditions on Yield

The following table summarizes hypothetical yield data based on typical experimental observations, illustrating the importance of the correct activator and conditions.

EntryC2-SubstituentN-Protecting GroupActivatorTemperature (°C)Yield (%)
1PhenylTosylNone80<5
2PhenylTosylBF₃·OEt₂8035
3PhenylTosylLa(OTf)₃8085
4Di-methylBocTFA2515
5Di-methylBocLa(OTf)₃6078

References

Sources

Technical Support Center: Troubleshooting the Synthesis of Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral building blocks. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during asymmetric synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Section 1: Low Enantioselectivity

Low enantiomeric excess (ee) is a frequent hurdle in asymmetric synthesis.[1] The root causes often lie within the catalyst system, reaction conditions, or the purity of the starting materials. Even minor variations in the reaction environment can significantly influence the stereochemical outcome.[1]

Q1: My asymmetric reaction is producing a nearly racemic mixture. What are the most likely causes and how can I begin to troubleshoot?

A1: Observing low to no enantioselectivity points to a fundamental issue in the asymmetric induction step. The energy difference between the transition states leading to the two enantiomers is negligible.[2] Here’s a systematic approach to diagnose the problem:

1. Catalyst System Integrity:

  • Catalyst/Ligand Mismatch: The selected chiral catalyst or ligand may not be optimal for your specific substrate.[1] Even small changes to a substrate can render a previously effective catalyst useless.[3]

  • Catalyst Decomposition: Many asymmetric catalysts are sensitive to air, moisture, or impurities.[1] This can lead to the formation of a non-selective or less selective catalytic species.[1]

  • Incorrect Catalyst Loading: Both excessively high and low catalyst loadings can negatively affect enantioselectivity.[1]

2. Reaction Condition Optimization:

  • Temperature: Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower ee.[1]

  • Solvent Effects: The solvent plays a critical role in the organization of the transition state.[1][4] An inappropriate solvent can disrupt the necessary chiral environment.[1][4]

  • Concentration: Reactant concentrations can impact reaction kinetics and potentially lead to the formation of catalyst aggregates with varying selectivities.[1]

3. Substrate and Reagent Purity:

  • Impure Starting Materials: Impurities can act as catalyst poisons or interfere with the desired reaction pathway.[1]

  • Presence of Water or Oxygen: Many asymmetric catalysts are highly sensitive to moisture and air.[1]

Q2: I've confirmed the purity of my reagents and the integrity of my catalyst, but the enantioselectivity remains poor. What systematic experimental workflow should I follow?

A2: A systematic approach is key to pinpointing the cause of low ee. The following workflow provides a logical progression of experiments:

Troubleshooting_Low_ee Start Low ee Observed Purity_Check Verify Purity of Substrates & Reagents Start->Purity_Check Setup_Check Confirm Reaction Setup (Inert Atmosphere, Dry Solvents) Purity_Check->Setup_Check Temp_Opt Optimize Temperature (Typically Lower) Setup_Check->Temp_Opt Solvent_Screen Screen Solvents (Varying Polarity/Coordinating Ability) Temp_Opt->Solvent_Screen If no improvement Success Improved ee Temp_Opt->Success Success Catalyst_Loading Vary Catalyst/Ligand Loading Solvent_Screen->Catalyst_Loading If no improvement Solvent_Screen->Success Success Ligand_Mod Consider Ligand Modification Catalyst_Loading->Ligand_Mod If still low Catalyst_Loading->Success Success Additives Investigate Additives/Co-catalysts Ligand_Mod->Additives Ligand_Mod->Success Success Additives->Success Success

Experimental Protocol: Temperature Optimization

  • Set up a series of identical reactions in parallel.

  • Vary the reaction temperature in systematic increments (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).[5]

  • Ensure all other parameters (concentrations, solvent, catalyst loading) are kept constant.

  • Monitor the reaction progress and determine the enantiomeric excess for each temperature point.

Temperature (°C)Enantiomeric Excess (%)
2545
072
-2085
-4092
-7895
Caption: Example data for temperature optimization of an asymmetric reaction.

Section 2: Poor Diastereoselectivity

When a reaction can form multiple diastereomers, achieving high diastereoselectivity is crucial. Poor diastereoselectivity often arises from similar energy barriers for the formation of the different diastereomeric transition states.

Q3: My reaction is producing an undesired mixture of diastereomers. What are the key factors influencing diastereoselectivity?

A3: Diastereoselectivity is governed by the relative energies of the diastereomeric transition states. Several factors can be manipulated to favor the formation of the desired diastereomer:

  • Steric Hindrance: The steric bulk of substituents on the substrate, reagent, or catalyst can direct the approach of the reactants, favoring one transition state over another.

  • Chelation Control: The presence of a chelating metal and a Lewis basic functional group on the substrate can lead to a rigid, cyclic transition state, which can significantly enhance diastereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of different transition state geometries.[5] For example, non-coordinating solvents may favor open-chain transition states, while coordinating solvents can promote chelation-controlled pathways.

  • Reaction Temperature: Lowering the reaction temperature often increases diastereoselectivity by amplifying the small energy differences between competing transition states.[5]

Q4: How can I systematically improve the diastereoselectivity of my reaction?

A4: A multi-pronged approach is often necessary to significantly improve diastereoselectivity.

Diastereoselectivity_Workflow Start Low Diastereoselectivity Observed Lewis_Acid_Screen Screen Lewis Acids (Varying Strength/Sterics) Start->Lewis_Acid_Screen Solvent_Opt Optimize Solvent Lewis_Acid_Screen->Solvent_Opt If no improvement Success Improved Diastereoselectivity Lewis_Acid_Screen->Success Success Temp_Opt Optimize Temperature (Typically Lower) Solvent_Opt->Temp_Opt If no improvement Solvent_Opt->Success Success Substrate_Mod Consider Substrate Modification (e.g., Protecting Groups) Temp_Opt->Substrate_Mod If still low Temp_Opt->Success Success Substrate_Mod->Success Success

Experimental Protocol: Screening Lewis Acids for a Prins Cyclization

This protocol is an example of how to optimize a Lewis acid-catalyzed reaction to improve diastereoselectivity.[5]

  • To a solution of the homoallylic alcohol (1.0 equiv) in the chosen solvent (e.g., CH₂Cl₂) at the desired temperature (e.g., -78 °C), add the aldehyde (1.2 equiv).

  • In separate, parallel reactions, add a different Lewis acid (1.1 equiv) to each reaction mixture (e.g., SnCl₄, InCl₃, TMSOTf).

  • Stir the reactions for a set amount of time, monitoring by TLC.

  • Quench the reactions with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

Lewis AcidDiastereomeric Ratio (cis:trans)
SnCl₄60:40
InCl₃85:15
TMSOTf95:5
Caption: Example data for Lewis acid screening in a Prins cyclization.

Section 3: Purification and Analysis Challenges

The separation and analysis of stereoisomers are critical steps in the synthesis of chiral building blocks. Enantiomers have identical physical properties in an achiral environment, making their separation challenging.[6][7]

Q5: I have a mixture of enantiomers that are difficult to separate by standard column chromatography. What are my options?

A5: Separating enantiomers requires a chiral environment. Here are the primary methods:

  • Chiral Chromatography: This is the most common and versatile method. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

  • Diastereomeric Resolution: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form a mixture of diastereomers.[6] Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography.[6] The resolving agent is then removed to yield the pure enantiomers.[6]

  • Enzymatic Resolution: Enzymes are highly stereoselective and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Separation_Options Racemic_Mixture Racemic Mixture Chiral_Chrom Chiral Chromatography (HPLC/GC) Racemic_Mixture->Chiral_Chrom Diastereomeric_Res Diastereomeric Resolution Racemic_Mixture->Diastereomeric_Res Enzymatic_Res Enzymatic Resolution Racemic_Mixture->Enzymatic_Res Separated_Enantiomers Separated Enantiomers Chiral_Chrom->Separated_Enantiomers Diastereomeric_Res->Separated_Enantiomers Enzymatic_Res->Separated_Enantiomers

Q6: I am having trouble with my chiral HPLC method. The peaks for my enantiomers are not resolving. What should I check?

A6: Poor resolution in chiral HPLC can be due to a number of factors. A systematic troubleshooting approach is recommended.[8][9]

1. Column and Mobile Phase:

  • Incorrect Column Choice: The chiral stationary phase (CSP) must be appropriate for your analyte. There are many different types of CSPs, and screening several is often necessary.

  • Mobile Phase Composition: The mobile phase composition is critical for achieving separation. Small changes in the percentage of the polar modifier (e.g., alcohol) or the acidic/basic additive can have a large impact on resolution.

  • Flow Rate: The flow rate affects the time the analyte spends interacting with the CSP. Optimizing the flow rate can improve resolution.

2. System and Sample Issues:

  • Column Contamination: Ensure the column is not contaminated from previous analyses.[10] It's good practice to dedicate a column to a specific project to avoid memory effects.[11]

  • Sample Overload: Injecting too much sample can lead to broad, overlapping peaks.

  • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and poor chromatography.[8][9][12]

Q7: How can I accurately determine the enantiomeric excess and diastereomeric ratio of my product mixture?

A7: Several analytical techniques can be used to determine the stereoisomeric composition of your product.[13]

  • Chiral Chromatography (HPLC or GC): This is the most widely used and accurate method. The relative peak areas of the enantiomers or diastereomers directly correspond to their ratio in the mixture.

  • NMR Spectroscopy:

    • Diastereomeric Ratio: The diastereomeric ratio can often be determined by integrating the signals of protons that are unique to each diastereomer in the ¹H NMR spectrum.

    • Enantiomeric Excess: To determine ee by NMR, a chiral auxiliary is often required. This can be a chiral solvating agent that induces a chemical shift difference between the enantiomers, or a chiral derivatizing agent that converts the enantiomers into diastereomers with distinct NMR signals.

  • Optical Rotation: While historically important, determining ee by polarimetry can be less accurate due to its sensitivity to impurities and experimental conditions.[2] It requires a known value for the specific rotation of the pure enantiomer.[2]

TechniqueAdvantagesDisadvantages
Chiral HPLC/GCHigh accuracy and precision, widely applicable.Requires method development, specialized columns can be expensive.
NMR SpectroscopyProvides structural information, can determine dr directly.Determining ee often requires chiral additives, can be less sensitive than chromatography.
Optical RotationSimple and fast measurement.Less accurate, requires a pure sample and a known standard.[2]
Caption: Comparison of analytical techniques for determining stereoisomeric purity.

Section 4: Scale-Up Challenges

Transitioning a successful lab-scale synthesis of a chiral building block to a larger, pilot-plant or manufacturing scale introduces a new set of challenges.[14][15]

Q8: I am planning to scale up my asymmetric synthesis. What are the most critical factors to consider?

A8: Scale-up of asymmetric reactions is not always straightforward.[14][15][16] What works on a milligram scale may not translate directly to a kilogram scale.

  • Mixing and Heat Transfer: Inefficient mixing and heat transfer on a larger scale can lead to localized temperature gradients and concentration differences, which can negatively impact selectivity and yield.[14]

  • Reagent Addition Rates: The rate of addition of reagents can be much more critical on a larger scale. Slow, controlled addition is often necessary to maintain optimal reaction conditions.

  • Catalyst Performance: The performance of a catalyst can be sensitive to the scale of the reaction.[16] Factors such as catalyst deactivation and mass transfer limitations become more pronounced on a larger scale.

  • Work-up and Purification: Isolation and purification procedures that are simple in the lab, such as chromatography, may not be practical or economical on a large scale. Alternative methods like crystallization or distillation may need to be developed.

Q9: How can I mitigate the risks associated with scaling up an asymmetric synthesis?

A9: A proactive and systematic approach to process development is essential for a successful scale-up.

  • Process Robustness Studies: Before scaling up, it is crucial to understand the robustness of your reaction. This involves systematically varying key reaction parameters (temperature, concentration, catalyst loading, etc.) to identify the acceptable operating ranges.

  • Collaboration with Chemical Engineers: Work closely with chemical engineers to address issues related to mixing, heat transfer, and reactor design.[17]

  • Develop a Scalable Purification Method: Investigate and develop a purification strategy that is amenable to large-scale production early in the development process.

  • Safety Assessment: A thorough safety assessment of the process is critical. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as identifying any potential hazards associated with the process.

References

  • Enantioselective synthesis - Wikipedia. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Asymmetric reactions_synthesis. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. [Link]

  • Resolution (Separation) of Enantiomers - Chemistry Steps. [Link]

  • HPLC Troubleshooting Guide - Wsu. [Link]

  • The Fundamentals of Chiral Resolution: Why Chirality Matters - Chiralpedia. [Link]

  • Master Organic Chemistry - An Online Organic Chemistry Resource. [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline | Organic Process Research & Development - ACS Publications. [Link]

  • Asymmetric catalysis: An enabling science - PNAS. [Link]

  • Separation of Enantiomers: Needs, Challenges, Perspectives | Request PDF - ResearchGate. [Link]

  • Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. [Link]

  • Asymmetric Catalysis in Organic Synthesis - MDPI. [Link]

  • Functional Groups In Organic Chemistry. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • (PDF) Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - ResearchGate. [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques - SCIREA. [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis - PMC - NIH. [Link]

  • Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. [Link]

  • Challenges of scaling up production from grams to kilos - Chemtek Scientific. [Link]

  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. [Link]

  • Application of chiral recyclable catalysts in asymmetric catalysis - RSC Publishing. [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. [Link]

  • Additive Effects on Asymmetric Catalysis | Chemical Reviews - ACS Publications. [Link]

  • A Chiral Solvent Effect in Asymmetric Organocatalysis - ResearchGate. [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [Link]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. [Link]

  • How to Scale Up a New Synthesis Reaction - Lab Manager. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - ResearchGate. [Link]

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold | ACS Central Science - ACS Publications. [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline | Organic Process Research & Development - ACS Publications. [Link]

  • 3.1. Determination of Enantiomeric Purity by Direct Methods. [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo. [Link]

Sources

Technical Support Center: Azetidine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical challenges in azetidine synthesis, specifically focusing on the suppression of elimination side products.

Topic: Minimizing Elimination and Fragmentation in 4-Membered N-Heterocycle Formation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide [v2026.1]

Core Technical Directive: The Entropy-Enthalpy Battle

Synthesizing azetidines (4-membered rings) is a battle against both thermodynamics and kinetics. The ring strain (~26 kcal/mol) makes the cyclization enthalpically costly, while the formation of a constrained ring is entropically disfavored compared to 5- or 6-membered rings (Baldwin's Rules).

The Primary Failure Mode: The transition state for 4-exo-tet cyclization is higher in energy than the competing E2 elimination pathway. When you attempt to cyclize a


-haloamine or 

-sulfonyloxy amine, the base required to deprotonate the nitrogen often acts as a base on the

-hydrogen instead, leading to an allylic amine (elimination product) rather than the azetidine.
Reaction Pathway Analysis

The following diagram illustrates the kinetic competition you must control.

Azetidine_Pathways Start N-Protected Amino Alcohol Activated Activated Intermediate (OTs, OMs, X) Start->Activated Activation (TsCl, MsCl) TS_Cyc TS: 4-exo-tet (High Energy) Activated->TS_Cyc Intramolecular SN2 TS_Elim TS: E2 Elimination (Lower Energy) Activated->TS_Elim Base Abstraction of Beta-H TS_Inter TS: Intermolecular (Concentration Dependent) Activated->TS_Inter High Conc. Azetidine Azetidine (Target) TS_Cyc->Azetidine Cyclization AllylAmine Allylic Amine (Side Product) TS_Elim->AllylAmine Elimination Oligomer Oligomer/Polymer (Side Product) TS_Inter->Oligomer Polymerization

Figure 1: Kinetic competition in azetidine synthesis. The "Elimination" pathway is often the thermodynamic sink if conditions are too vigorous.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing large amounts of allylic amine (alkene) in my crude NMR."

Diagnosis: Competitive E2 Elimination. This occurs when the base used is too strong or too bulky, or the reaction temperature is too high, favoring the elimination of the leaving group over the slow 4-exo-tet cyclization.

Corrective Actions:

  • Switch Base Mechanism: If using strong bases (NaH, KOtBu), switch to a buffered carbonate system (K₂CO₃ or Cs₂CO₃) in acetonitrile. While slower, the carbonate anion is less basic than alkoxide, reducing proton abstraction at the

    
    -position [1].
    
  • Solvent Effect: Change from non-polar solvents (DCM, Toluene) to polar aprotic solvents (MeCN, DMF). Polar solvents stabilize the developing charge in the SN2 transition state more effectively than the E2 transition state, lowering the barrier for cyclization [2].

  • Leaving Group Tuning: If using a Bromide or Mesylate, switch to a Tosylate . The larger leaving group can sometimes sterically hinder the approach of the base to the

    
    -hydrogens.
    
Issue 2: "My reaction turns into an insoluble gum/polymer."

Diagnosis: Intermolecular Oligomerization. 4-membered ring formation is kinetically slow. If the concentration is too high, one molecule's amine will attack another molecule's leaving group (intermolecular SN2) faster than it can twist to bite its own tail.

Corrective Actions:

  • High Dilution: Run the reaction at 0.05 M to 0.01 M .

  • Slow Addition: For base-mediated cyclizations, add the substrate solution slowly (via syringe pump) to a stirring suspension of the base. This keeps the instantaneous concentration of the reactive precursor low.

Issue 3: "I am using the Mitsunobu reaction, but the yield is low."

Diagnosis: Hydrazine/Adduct Formation or Steric Failure. Standard Mitsunobu reagents (DEAD/PPh3) can sometimes fail for sterically hindered amines or form stable hydrazine byproducts that are hard to remove.

Corrective Actions:

  • Modified Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine). This combination is more reactive and often works for difficult cyclizations where DEAD fails.

  • pKa Matching: Ensure the nitrogen is acidic enough (pKa < 13) to be deprotonated by the betaine intermediate. If your amine is an alkyl amine (pKa ~35), you must protect it with a sulfonamide (Ts, Ns) or carbamate (Boc/Cbz) to lower the pKa into the Mitsunobu range [3].

Optimized Protocols

Protocol A: The "Gold Standard" Mitsunobu Cyclization

Best for: Small scale, high value intermediates, avoiding elimination entirely.

Why this works: The Mitsunobu reaction activates the alcohol in situ as an oxyphosphonium species. This leaving group is highly reactive toward SN2 but, due to the specific mechanism involving the protonated betaine, typically suppresses E2 elimination compared to discrete sulfonate isolation.

  • Substrate: Dissolve N-Tosyl-3-amino-1-propanol (1.0 equiv) and Triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0 °C .

  • Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 15 minutes. Note: The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate and purify directly via flash chromatography.

    • Tip: If PPh₃O removal is difficult, switch to polymer-supported PPh₃.

Protocol B: The "Scale-Up" Carbonate Cyclization

Best for: Large scale, avoiding expensive phosphines.

  • Activation: Convert the N-protected 3-amino-1-propanol to the Tosylate using TsCl/Pyridine/DCM. Isolate and dry the tosylate.

  • Cyclization: Suspend Cs₂CO₃ (3.0 equiv) in anhydrous Acetonitrile (MeCN) .

  • Dilution: Dissolve the tosylate in MeCN (to make a 0.05 M final concentration).

  • Reflux: Heat the base suspension to reflux (82 °C) .

  • Addition: Add the tosylate solution slowly to the refluxing base over 1-2 hours.

  • Completion: Stir at reflux for an additional 4 hours.

    • Why Reflux? While heat generally favors elimination, the high barrier of 4-exo-tet requires thermal energy. The dilution and weak base (Carbonate) keep the E2 pathway in check.

Data & Decision Matrix

Base & Solvent Selection Matrix

The following table summarizes the impact of reagents on the SN2 (Cyclization) vs. E2 (Elimination) ratio.

Reagent SystemBase StrengthSolvent TypePrimary OutcomeRisk Factor
NaH / THF StrongPolar AproticElimination (E2) High risk of allylamine formation.
KOtBu / tBuOH Strong/BulkyProtophilicElimination (E2) Bulky base cannot access SN2 trajectory.
K₂CO₃ / Acetone WeakPolar AproticSlow SN2 Reaction may stall; incomplete conversion.
Cs₂CO₃ / MeCN ModeratePolar AproticCyclization (SN2) Recommended. Cesium effect aids cyclization.
DEAD / PPh₃ (Mitsunobu)Non-polarCyclization (SN2) Excellent, but atom economy is poor.
Decision Tree for Optimization

Optimization_Tree Start Start Optimization Check_Prod Analyze Crude NMR Start->Check_Prod Q_Alkene Is Alkene > 10%? Check_Prod->Q_Alkene Q_Polymer Is Polymer/Gum present? Q_Alkene->Q_Polymer No Action_Base Switch to weaker base (Cs2CO3 or K2CO3) Q_Alkene->Action_Base Yes Q_Start Starting Material Left? Q_Polymer->Q_Start No Action_Conc Dilute reaction (0.1M -> 0.01M) Q_Polymer->Action_Conc Yes Action_Temp Increase Temp or Switch Leaving Group (Iodide) Q_Start->Action_Temp Yes Success Isolate Azetidine Q_Start->Success No

Figure 2: Troubleshooting logic flow for azetidine synthesis optimization.

References

  • Effect of Base Strength on Cyclization

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines[1][2][3][4]

    • Source: Organic & Biomolecular Chemistry (2021)[4][5][6][7]

    • URL:[Link]

  • Solvation Effects on SN2 vs E2

    • Title: How Solvation Influences the SN2 versus E2 Competition
    • Source: Journal of Organic Chemistry (2021)[4]

    • URL:[Link]

  • Mitsunobu Cyclization of Sulfonamides

    • Title: Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones[8]

    • Source: Journal of Organic Chemistry (2006)
    • URL:[Link]

  • Baldwin's Rules & 4-Exo-Tet

    • Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines
    • Source: Journal of Organic Chemistry (2020)
    • URL:[Link]

Sources

Improving diastereoselectivity in reactions involving substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Butterfly Effect" of Azetidine Conformations

Welcome to the technical support center for small-ring heterocycles. If you are working with substituted azetidines, you are likely encountering a unique set of stereochemical challenges driven by ring strain (~25 kcal/mol) and ring puckering .

Unlike planar aromatic rings or chair-like cyclohexanes, the azetidine ring exists in a puckered "butterfly" conformation to relieve torsional strain. This puckering creates a significant difference between the pseudo-axial and pseudo-equatorial positions. Successful diastereoselective functionalization relies on controlling this conformation.

This guide addresses the two most common workflows: C-2 Lithiation/Trapping and C-3 Functionalization .

Module 1: C-2 Functionalization (Lithiation-Trapping)

Core Concept: The stereochemical outcome of C-2 lithiation is governed by the interplay between kinetic deprotonation and thermodynamic equilibration of the lithiated intermediate.

Troubleshooting Guide
Q: I am getting low diastereomeric ratios (dr) (~50:50 to 70:30) after trapping my lithiated N-Boc azetidine. How do I improve this?

Diagnosis: You are likely trapping a kinetically formed mixture of diastereomers before they have had time to equilibrate to the thermodynamic minimum.

The Fix: Implement a "Warm-Up" Equilibration Step. Lithiated azetidines are configurationally labile at higher temperatures (relative to -78 °C).

  • Deprotonate at -78 °C to avoid decomposition.

  • Warm the reaction mixture to -40 °C or -20 °C for 15–30 minutes before adding the electrophile.

  • Cool back to -78 °C (optional, depending on electrophile reactivity) and quench.

Why it works: The lithiated species equilibrates to place the lithium in a position stabilized by chelation (e.g., to the Boc carbonyl) or dipole minimization . This "Dynamic Thermodynamic Resolution" (DTR) often favors the trans-isomer (anti to the N-protecting group's steric bulk) or a specific chelated species.

Q: My yield is low due to ring opening (fragmentation to allylamines).

Diagnosis: The reaction temperature is too high during the lithiation step, or you are using a Lewis acid that triggers ring strain release.

The Fix:

  • Strict Temperature Control: Never allow the lithiation step (before equilibration) to exceed -60 °C if your substrate is sensitive.

  • Solvent Switch: Switch from pure THF to TBME (tert-Butyl methyl ether) or Et₂O . Non-polar solvents tighten the ion pair, stabilizing the organolithium species and reducing the propensity for β-elimination (ring opening).

  • Additives: Add TMEDA (1.0–1.2 equiv) to stabilize the lithiated species as a monomer, preventing aggregation-induced decomposition.

Experimental Protocol: High-dr C-2 Alkylation

Target: trans-2,2-Disubstituted Azetidine via Dynamic Thermodynamic Resolution.

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Dissolution: Dissolve N-Boc-2-phenylazetidine (1.0 equiv) in anhydrous TBME (0.2 M concentration).

    • Note: TBME is preferred over THF for higher configurational stability and dr.

  • Add TMEDA: Add N,N,N',N'-tetramethylethylenediamine (1.2 equiv).

  • Cooling: Cool the mixture to -78 °C .

  • Lithiation: Dropwise add s-BuLi (1.2 equiv, cyclohexane solution) over 10 minutes.

    • Checkpoint: Stir at -78 °C for 30 minutes. The solution often turns yellow/orange.

  • Equilibration (Critical): Allow the bath to warm to -25 °C and stir for 30 minutes.

    • Mechanism:[1][2][3][4][5] This allows the syn/anti lithio-species to equilibrate to the thermodynamically favored chelated intermediate.

  • Trapping: Cool back to -78 °C (if electrophile is highly reactive) or keep at -40 °C. Add the electrophile (e.g., MeI, 1.5 equiv).

  • Workup: Warm to RT, quench with sat. NH₄Cl, and extract.

Expected Result: >90:10 dr favoring the trans-substitution (relative to the bulky N-group).

Visualizing the Mechanism

The following diagram illustrates the competition between kinetic deprotonation and the thermodynamic equilibration required for high diastereoselectivity.

LithiationMechanism Substrate N-Boc-2-Substituted Azetidine KineticMix Kinetic Mixture (Syn + Anti Lithio-species) Substrate->KineticMix s-BuLi, -78°C Kinetic Control ThermoSpecies Thermodynamic Species (Chelated/Dipole Stabilized) KineticMix->ThermoSpecies Warm to -25°C Equilibration (DTR) Product High dr Product (Trans-2,2-disubstituted) KineticMix->Product Immediate Quench (Low dr) RingOpen Ring Opening (Allylamine Byproduct) KineticMix->RingOpen T > -10°C or Lewis Acid ThermoSpecies->Product Electrophile (E+) Stereoretentive Trapping

Caption: Pathway to high diastereoselectivity via Dynamic Thermodynamic Resolution (DTR) of lithiated azetidines.

Module 2: C-3 Functionalization

Core Concept: Diastereoselectivity at C-3 is dictated by the ring pucker . Reagents will attack from the face convex to the puckered ring (sterically less hindered), usually anti to bulky substituents at C-2 or on the Nitrogen.

Troubleshooting Guide
Q: I am attempting a nucleophilic substitution at C-3, but the reaction is sluggish or gives the wrong diastereomer.

Diagnosis: The leaving group at C-3 might be in the pseudo-equatorial position, which is sterically shielded by the N-substituent, or the ring puckering is unfavorable for the trajectory of the nucleophile.

The Fix:

  • Bulky N-Protecting Groups: Use a bulky group like Trityl (Trt) or Benzhydryl on the nitrogen. This forces the N-substituent into a pseudo-equatorial position to minimize steric clash, which locks the ring conformation and exposes the desired face at C-3.

  • Leaving Group Orientation: Ensure your starting material places the leaving group (e.g., OTs, I) in a pseudo-axial orientation to facilitate S_N2 backside attack.

Q: Cross-coupling at C-3 is failing (0% yield).

Diagnosis: Pd-catalyzed cross-couplings on azetidines are prone to β-hydride elimination , which opens the ring to form enamines/imines.

The Fix:

  • Catalyst: Use Ni(cod)₂/bpy or Pd-catalysts with tight bite-angle ligands (e.g., dppf) that favor reductive elimination over β-hydride elimination.

  • Protocol: Consider Photoredox/Ni dual catalysis . This radical pathway often proceeds under milder conditions and avoids the harsh basic conditions that trigger ring opening.

Data Summary: Solvent & Directing Group Effects

The following table summarizes how reaction conditions influence the Diastereomeric Ratio (dr) during C-2 lithiation of N-Boc-2-phenylazetidine.

ParameterConditionTypical dr (trans:cis)Mechanism Note
Solvent THF (Polar)60:40Solvated ion pairs reduce coordination tightness; faster equilibration but less chelation control.
Solvent TBME (Non-polar) >95:5 Tight ion pairing favors the chelated, thermodynamic lithium species.
Solvent Et₂O85:15Intermediate polarity; good balance of solubility and selectivity.
Additive TMEDAIncreases YieldPrevents aggregation; essential for clean lithiation without ring opening.
Temp -78 °C (Constant)50:50Kinetic control; insufficient energy to overcome rotation barrier for equilibration.
Temp -78 °C → -25 °C >90:10 Thermodynamic control; allows dipole minimization.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use n-BuLi instead of s-BuLi? A: generally, no . n-BuLi is often too nucleophilic and can attack the Boc carbonyl (acting as a nucleophile rather than a base). s-BuLi is more basic and bulkier, favoring deprotonation. If you must use n-BuLi, ensure the temperature is strictly -78 °C and the addition is slow.

Q: How do I determine the configuration of my product? A: NOESY NMR is the gold standard. Look for Cross-peaks between the C-2 proton and the N-Boc protons.

  • Cis-isomer: Strong NOE between C-2 substituent and N-Boc group (if rotamers allow).

  • Trans-isomer: Often shows NOE between C-2 proton and N-Boc group.

  • Coupling Constants: Unlike 6-membered rings, J-values in azetidines are complex due to puckering and are less reliable for simple cis/trans assignment without computational support.

Q: My azetidine polymerizes upon purification. Why? A: Azetidines, especially free bases, are prone to acid-catalyzed ring-opening polymerization (ROP).

  • Fix: Always use basified silica gel (add 1% Et₃N to your eluent) during chromatography. Store free azetidines at -20 °C.

References

  • Coldham, I., et al. (2017).[6] Lithiation–Substitution of N-Boc-2-phenylazepane. Synlett. Link

    • Context: Establishes the protocol for lithiation-substitution and the importance of electrophile choice and coordin
  • Couty, F., & Evano, G. (2009).[7] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett. Link

    • Context: Authoritative review on azetidine reactivity, dipole stabilization, and ring strain manipul
  • Luccioli, L., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules. Link

    • Context: Provides the mechanistic proof for "configurational lability" and thermodynamic equilibration (DTR) to achieve high diastereoselectivity.
  • Jana, S., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines. Journal of Organic Chemistry. Link

    • Context: Discusses the kinetic vs.
  • Charette, A. B., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. Link

    • Context: Comprehensive review covering strain-release and cross-coupling str

Sources

Validation & Comparative

Analytical Characterization & Stability Profiling of (S)-1-Boc-2-(bromomethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of


 hybridized carbons (

) is a proven strategy to improve solubility and target selectivity while reducing metabolic liability. (S)-1-Boc-2-(bromomethyl)azetidine is a high-value chiral building block used to introduce the strained, four-membered azetidine ring—a rigid scaffold that offers distinct vector positioning compared to its five-membered analog (pyrrolidine).

However, this compound presents unique analytical challenges. Unlike standard heterocyclic building blocks, it exhibits rotameric complexity in NMR at room temperature and thermodynamic instability capable of triggering unnoticed ring expansion. This guide provides an objective characterization framework, comparing it against stable alternatives and detailing the protocols necessary to validate its integrity.

Comparative Landscape: Azetidine vs. Alternatives

The choice between an azetidine, pyrrolidine, or acyclic linker is rarely just about size; it is about electronic influence and stability.

Table 1: Physicochemical & Stability Comparison
Feature(S)-1-Boc-2-(bromomethyl)azetidine (S)-1-Boc-2-(bromomethyl)pyrrolidine Acyclic Analog (N-Boc-1-bromo-2-propylamine)
Ring Strain High (~26 kcal/mol) . Prone to ring opening/expansion.Moderate (~6 kcal/mol). Thermodynamically stable.None. Entropically flexible.
Basicity (Parent Amine) Higher pKa (~11.3) . The strained ring increases electron density on Nitrogen.Moderate pKa (~10.6). Standard secondary amine behavior.Variable.
NMR Behavior Complex Rotamers. Broad/split peaks at

due to slow N-Boc rotation.
Minor Rotamers. Usually resolved or sharp at RT.Sharp signals. Fast rotation.
Reactivity Profile Dual Reactivity. Nucleophilic substitution (

) competes with ring expansion.
Standard

substitution.
Standard

substitution.
Metabolic Stability High. 4-membered rings often resist oxidative metabolism (P450).Moderate. Prone to

-oxidation.
Low. Prone to N-dealkylation.
The "Hidden" Danger: Ring Expansion

The most critical differentiator is the stability of the bromomethyl group. Upon heating or prolonged storage, (S)-1-Boc-2-(bromomethyl)azetidine can undergo an intramolecular rearrangement to form a 3-bromopyrrolidine derivative via an aziridinium intermediate . This makes analytical validation of regioisomer purity as important as enantiomeric purity.

Analytical Strategy & Workflows

To ensure the integrity of this building block, a multi-tiered analytical approach is required. Standard LC-MS is insufficient because the ring-expanded impurity (pyrrolidine) has the exact same mass (


) as the target azetidine.
Diagram 1: Analytical Validation Workflow

AnalyticalWorkflow Sample Crude (S)-1-Boc-2- (bromomethyl)azetidine NMR_RT 1H NMR (25°C) CDCl3 Sample->NMR_RT Initial Check HPLC Chiral HPLC (Polysaccharide Column) Sample->HPLC Stereo Check NMR_VT VT-NMR (50-60°C) DMSO-d6 NMR_RT->NMR_VT If Rotamers Present Decision Purity Assessment NMR_VT->Decision Confirm Structure HPLC->Decision Confirm >98% ee Release Release for Synthesis Decision->Release Pass Reject Reject (Isomerized) Decision->Reject Fail (Pyrrolidine detected)

Caption: Workflow distinguishing rotameric broadening from structural impurities.

Detailed Characterization Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Resolution

Objective: Eliminate peak splitting caused by the restricted rotation of the tert-butoxycarbonyl (Boc) group to allow accurate integration and impurity detection.

The Science: The N-C(O) bond in Boc-azetidines has significant double-bond character. At room temperature, the interconversion between s-cis and s-trans rotamers is slow on the NMR timescale, resulting in two sets of signals (often ~1:1 ratio).

Methodology:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL of DMSO-d6 . (Avoid

    
     for VT studies due to its low boiling point).
    
  • Instrument: 400 MHz or higher.

  • Temperature Ramp:

    • Acquire spectrum at

      
       (Baseline: expect broad/split peaks).
      
    • Increase probe temperature to

      
       (333 K).
      
    • Equilibrate for 5 minutes.

    • Acquire spectrum.[1][2][3][4][5]

  • Acceptance Criteria:

    • At

      
      , the rotameric pairs (e.g., the tert-butyl singlet and azetidine ring protons) must coalesce into sharp, single averages.
      
    • Critical Check: Look for a triplet at

      
       ppm. If this persists and does not coalesce, it indicates the pyrrolidine ring-expansion product  (which has different shift dynamics), not a rotamer.
      
Protocol B: Chiral HPLC for Enantiomeric Excess (ee)

Objective: Quantify the ratio of (S)-enantiomer vs. (R)-enantiomer.

The Science: Azetidines lack strong chromophores. Detection relies on the weak absorbance of the Boc carbonyl (210-220 nm) or Refractive Index (RI). Polysaccharide columns are required for separation.

Methodology:

  • Column: Chiralpak AD-H or Chiralpak IC (Amylose-based immobilized phases are preferred for stability).

  • Dimensions: 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropyl Alcohol (95:5 v/v). Note: Avoid ethanol if transesterification is a concern, though rare with Boc.

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV at 210 nm (or ELSD/CAD if available).

  • Reference: Racemic standard must be injected first to establish separation factor (

    
    ).
    
Protocol C: Stability Stress Test (Ring Expansion Monitoring)

Objective: Determine if the batch has degraded into the thermodynamically stable pyrrolidine analog.

The Mechanism: The nitrogen lone pair performs an intramolecular nucleophilic attack on the bromomethyl carbon (3-exo-tet), forming a bicyclic aziridinium ion. Bromide then attacks the less hindered carbon, opening the aziridinium ring to form the 3-bromopyrrolidine.

Diagram 2: Degradation Pathway[6]

RingExpansion Azetidine (S)-1-Boc-2- (bromomethyl)azetidine TS [Aziridinium Intermediate] Azetidine->TS Heat/Time (Intramolecular Attack) Pyrrolidine 1-Boc-3- bromopyrrolidine TS->Pyrrolidine Br- Attack (Ring Expansion)

Caption: Thermal rearrangement of azetidine to pyrrolidine via aziridinium ion.

Methodology:

  • Dissolve sample in non-nucleophilic solvent (

    
    ).
    
  • Hold at

    
     for 24 hours.
    
  • Analyze via GC-MS (or LC-MS).

    • Note: While they have the same mass, they have distinct retention times. The pyrrolidine analog is generally more polar and elutes later on non-polar columns (e.g., DB-5).

    • Warning: Do not use high injector temperatures (>200°C) for the initial purity check, as the heat of injection can induce the rearrangement during analysis, giving a false positive for impurity.

Troubleshooting & Storage

IssueRoot CauseSolution
Broad NMR Peaks Rotameric exchange rate is comparable to NMR timescale at RT.Run NMR at elevated temperature (

) or use

-DMSO.
Double Peaks in HPLC Could be rotamers (rare in HPLC) or actual enantiomers.Change column temperature. If peaks change ratio/shape significantly with T, they might be rotamers. If constant, they are isomers.
Mass Spec shows correct mass but wrong NMR Isomerization to pyrrolidine or piperidine derivative.Compare 13C NMR. Azetidine ring carbons appear upfield (

20-50 ppm) compared to pyrrolidines.
Low Yield in Substitution Hydrolysis or polymerization.Ensure anhydrous conditions. The bromomethyl group is highly electrophilic; moisture will convert it to the alcohol.

Storage Recommendation: Store at -20°C under Argon. Avoid long-term storage in solution. If shipping is required, ship on dry ice to prevent thermal rearrangement.

References

  • Vertex AI Search. (2026). 1-Boc-2-(bromomethyl)azetidine Characterization and Properties. Link

  • Macmillan Group. (2016). Supplementary Information: Photoredox Synthesis and Characterization of Azetidine Derivatives. Nature. Link

  • Chiral Technologies. (2020). Enantiomer Separation of N-Boc Amino Acids on Polysaccharide Columns. Link

  • Couty, F., et al. (2011). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. Link

  • Sigma-Aldrich. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Link

Sources

Comparative Guide: Structural Elucidation of Substituted Azetidines via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of substituted azetidines presents a unique challenge in small-molecule drug discovery. Unlike stable six-membered rings (piperidines), azetidines exhibit rapid ring puckering ("butterfly motion") and nitrogen inversion, often resulting in averaged NMR signals that mask stereochemical data.

This guide compares the three primary elucidation methodologies: High-Field NMR (Standard) , DFT-Assisted NMR (GIAO) , and X-ray Crystallography . While X-ray remains the gold standard for absolute configuration, this guide demonstrates that DFT-Assisted NMR is the most efficient, high-throughput alternative for solution-state analysis, particularly when distinguishing cis/trans diastereomers in 1,2,3-substituted scaffolds.

Part 1: The Azetidine Conundrum

Why Standard NMR Often Fails

In a static planar model, cis and trans protons follow a predictable Karplus relationship (


). However, azetidines are rarely planar. They exist in a dynamic equilibrium between two puckered conformers.
  • Ring Puckering: The ring buckles by

    
     to relieve torsional strain. This alters dihedral angles, causing 
    
    
    
    and
    
    
    values to fluctuate or average out, making simple
    
    
    -coupling analysis unreliable.
  • Nitrogen Inversion: The barrier to N-inversion in azetidines is low (

    
     kcal/mol). At room temperature, N-substituents rapidly flip between pseudo-axial and pseudo-equatorial positions, broadening signals and averaging NOE correlations.
    
  • The "Zero-Crossing" Trap: Many azetidine-based drug intermediates (MW 700–1200 Da) fall into the correlation time (

    
    ) regime where the Nuclear Overhauser Effect (NOE) intensity approaches zero. Standard NOESY experiments yield blank spectra, leading to false negatives.
    

Part 2: Comparative Analysis of Elucidation Methods

This section objectively compares the efficacy of three workflows for assigning relative stereochemistry in substituted azetidines.

Method A: Standard High-Field NMR (NOESY/COSY)

The baseline approach using through-space correlations.

  • Pros: Rapid; requires no special software or crystals.

  • Cons: Fails for "Zero-Crossing" molecules; cannot distinguish conformers in fast exchange; NOE signals can be ambiguous due to spin diffusion.

  • Verdict: Sufficient for rigid, low-MW azetidines but risky for complex scaffolds.

Method B: DFT-Assisted NMR (GIAO Prediction)

The modern standard: calculating chemical shifts (


) and couplings (

) to match experimental data.
  • Pros: Resolves ambiguity by predicting

    
     between diastereomers; accounts for Boltzmann-weighted conformational averaging.
    
  • Cons: Computationally expensive; requires accurate basis sets (e.g., B3LYP/6-31G*).

  • Verdict: Highest Recommendation for solution-state structure verification.

Method C: X-ray Crystallography

The "Gold Standard" alternative.

  • Pros: Absolute configuration (if heavy atoms present); unambiguous.

  • Cons: Low throughput; requires single crystals (often impossible for oily azetidine amines).

  • Verdict: Use only when Method B remains ambiguous.

Performance Data Comparison
FeatureMethod A: Standard NMRMethod B: DFT-Assisted NMRMethod C: X-ray Crystallography
Throughput High (<1 hr)Medium (12-24 hrs)Low (Days-Weeks)
Sample State SolutionVirtual / SolutionSolid Crystal
Stereo Confidence 60-80%95-99%100%
Cost/Sample LowMedium (Compute time)High
Key Limitation Zero-crossing / AveragingBasis set accuracyCrystal growth

Part 3: Advanced Workflows & Decision Logic

To ensure scientific integrity, researchers should follow this logic tree rather than blindly applying NOESY.

Workflow Diagram (Graphviz)

Azetidine_Elucidation Start Unknown Azetidine Stereoisomer MW_Check Check Molecular Weight (Correlation Time) Start->MW_Check Small_Mol MW < 600 Da (Positive NOE) MW_Check->Small_Mol Fast Tumbling Med_Mol MW 700-1200 Da (Zero Crossing) MW_Check->Med_Mol Intermediate NOESY 2D NOESY (Mixing: 500ms) Small_Mol->NOESY ROESY 2D ROESY (Mixing: 200ms) Med_Mol->ROESY Mandatory Analyze Analyze Cross-Peaks NOESY->Analyze ROESY->Analyze Ambiguous Ambiguous? (Signal Overlap/Averaging) Analyze->Ambiguous VT_NMR Variable Temp NMR (-40°C to -60°C) Ambiguous->VT_NMR Yes (Broadening) DFT DFT-GIAO Calculation (B3LYP/6-31G*) Ambiguous->DFT Yes (Silent NOE) Final Assign Configuration Ambiguous->Final No (Clear NOE) VT_NMR->Final DFT->Final

Caption: Decision matrix for selecting the correct NMR pulse sequence and validation method based on molecular weight and spectral clarity.

Part 4: Experimental Protocols

Protocol 1: The "Safe" 2D NMR Setup (ROESY)

Why this matters: Using ROESY avoids the zero-crossing pitfall common in drug-like azetidines.

  • Sample Prep: Dissolve 5–10 mg of sample in 600

    
    L DMSO-
    
    
    
    .
    • Expert Note: Avoid CDCl

      
       if possible. DMSO slows exchange rates and separates NH signals, which are critical handles for stereochemistry.
      
  • Pulse Sequence: Select roesyphpr (or equivalent phase-sensitive ROESY).

  • Parameters:

    • Mixing Time: 200–300 ms. (Too long = TOCSY artifacts; Too short = low sensitivity).

    • Spinlock Field: ~2–4 kHz to prevent offset dependence.

    • Relaxation Delay (D1): Set to

      
       s. Azetidine ring protons can have long 
      
      
      
      times due to isolation.
  • Processing: Phasing is critical. Real NOE peaks (ROEs) will be opposite phase to the diagonal (positive if diagonal is negative). Exchange peaks (chemical exchange) will have the same phase as the diagonal.

Protocol 2: DFT-GIAO Validation (In Silico)

Why this matters: This validates your assignment when experimental


-values are averaged.
  • Conformational Search: Generate conformers for both cis and trans candidates using a force field (e.g., MMFF94).

  • Geometry Optimization: Optimize all conformers within 5 kcal/mol of the global minimum using DFT:

    • Functional: B3LYP

    • Basis Set: 6-31G(d) or cc-pVDZ

    • Solvent Model: PCM (match your NMR solvent).

  • NMR Calculation: Run the GIAO (Gauge-Independent Atomic Orbital) job on optimized structures.

  • Analysis:

    • Boltzmann-weight the calculated shielding tensors (

      
      ).
      
    • Convert to chemical shifts (

      
      ).
      
    • Compare Mean Absolute Error (MAE) between Candidate A (cis) vs. Exp and Candidate B (trans) vs. Exp. The lower MAE is the correct structure.

Part 5: Case Study – 1,2,3-Substituted Azetidine

Scenario: You have synthesized 1-benzyl-2-methylazetidin-3-ol. You need to determine if the 2-methyl and 3-hydroxyl groups are cis or trans.

Data Analysis:

  • 1D NMR: The H2 and H3 protons show a

    
     of 6.5 Hz.
    
    • Ambiguity: This value falls between typical planar cis (7-9 Hz) and trans (2-5 Hz) ranges, indicating ring puckering.

  • ROESY:

    • Irradiation of H2 shows a weak correlation to H3.

    • Interpretation: Inconclusive. A weak signal could mean trans-diaxial (close in space due to puckering) or cis (averaged).

  • DFT-GIAO Resolution:

    • Cis-Model Calculation: Predicted

      
       Hz.
      
    • Trans-Model Calculation: Predicted

      
       Hz.
      

References

  • Napolitano, J. G., et al. (2011).[1] On the configuration of five-membered rings: a spin-spin coupling constant approach.[1][2] Chemistry – A European Journal.

    • Relevance: Establishes the foundation for using DFT-calculated coupling constants to resolve stereochemistry in flexible rings.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

    • Relevance: Authoritative source on the "Zero-Crossing" effect and NOESY vs. ROESY selection for medium-sized molecules.[3][4]

  • Gil, R. R., & Navarro-Vázquez, A. (2020). Computer-Assisted 3D Structure Elucidation of Organic Molecules. Annual Reports on NMR Spectroscopy.

    • Relevance: Validates the GIAO DFT protocol for distinguishing diastereomers.
  • Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine.[5] Journal of the American Chemical Society.[6]

    • Relevance: Provides the mechanistic basis for nitrogen inversion and its effect on NMR line broadening.

Sources

A Comparative Guide to Azetidine and Pyrrolidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Choice Between Four and Five-Membered Saturated Heterocycles

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of a program's success. Saturated nitrogen-containing heterocycles are mainstays in the medicinal chemist's toolkit, prized for their ability to impart favorable physicochemical properties and introduce three-dimensional complexity, thereby enhancing interactions with biological targets. Among these, the four-membered azetidine and the five-membered pyrrolidine rings represent two of the most frequently employed and structurally related scaffolds.

While separated by only a single carbon atom, the choice between an azetidine and a pyrrolidine is far from trivial. This decision carries profound implications for a molecule's conformational behavior, metabolic stability, synthetic accessibility, and ultimately, its pharmacological profile. This guide provides an in-depth, evidence-based comparison of these two pivotal scaffolds. We will move beyond simple descriptions to dissect the underlying chemical principles and provide field-proven insights to empower researchers, scientists, and drug development professionals to make more informed decisions in scaffold selection and lead optimization.

Part 1: Fundamental Properties - A Tale of Two Rings

The distinct behaviors of azetidine and pyrrolidine originate from their fundamental differences in ring size, which dictates their geometry, strain, and electronic properties.

Structural and Conformational Analysis

The azetidine ring, a four-membered heterocycle, is characterized by significant angle strain (approx. 25.4 kcal/mol).[1] This inherent strain is a double-edged sword; it renders the ring more reactive under certain conditions but also endows it with a unique, puckered, and conformationally restricted geometry. This rigidity means that substituents are projected in well-defined vectors, a highly desirable trait for precise targeting of protein binding pockets.[2]

In contrast, the five-membered pyrrolidine ring is significantly less strained (approx. 5.4 kcal/mol) and thus more stable.[1] This stability is accompanied by greater conformational flexibility. Pyrrolidine readily adopts non-planar "envelope" and "twist" conformations that can interconvert, a process known as pseudorotation.[3][4] This flexibility allows the scaffold to adapt to various binding site topographies but can come at the cost of an entropic penalty upon binding, potentially reducing affinity compared to a pre-organized, rigid analog.

G cluster_0 Scaffold Comparison cluster_1 Azetidine Properties cluster_2 Pyrrolidine Properties Azetidine Azetidine (4-Membered) A_Prop1 High Ring Strain (~25.4 kcal/mol) Azetidine->A_Prop1 Pyrrolidine Pyrrolidine (5-Membered) P_Prop1 Low Ring Strain (~5.4 kcal/mol) Pyrrolidine->P_Prop1 A_Prop2 Conformationally Restricted (Puckered) A_Prop1->A_Prop2 A_Prop3 Defined Substituent Vectors A_Prop2->A_Prop3 P_Prop2 Conformationally Flexible (Envelope/Twist) P_Prop1->P_Prop2 P_Prop3 Adaptive Binding P_Prop2->P_Prop3

Caption: Structural and Conformational Differences.
Comparative Physicochemical Properties

The subtle structural differences manifest in measurable variations in key physicochemical parameters that are critical for drug design. Understanding these distinctions is essential for fine-tuning properties like solubility, basicity, and lipophilicity.

PropertyAzetidinePyrrolidineImplication in Medicinal Chemistry
Molecular Formula C₃H₇NC₄H₉NPyrrolidine adds slightly more molecular weight.
pKa (of conjugate acid) ~11.29~11.27Both are strongly basic secondary amines, with azetidine being marginally more so. This basicity is a key handle for modulating aqueous solubility via salt formation.[5]
logP (Octanol/Water) 0.130.46Pyrrolidine is inherently more lipophilic than azetidine.[3] This provides an opportunity to modulate a compound's overall lipophilicity by swapping scaffolds, impacting permeability, metabolic stability, and off-target effects.
Ring Strain Energy ~25.4 kcal/mol~5.4 kcal/molThe high strain of azetidine influences its synthetic routes and reactivity, while the low strain of pyrrolidine contributes to its greater stability and synthetic accessibility.[1]

Part 2: Synthetic Accessibility and Strategic Implementation

The practicality of incorporating a scaffold into a synthetic campaign is a major consideration. Historically, the greater stability of the pyrrolidine ring made it a more accessible building block. However, recent synthetic innovations have significantly broadened the availability of functionalized azetidines.

Azetidine Synthesis: Taming the Strain

The synthesis of the strained four-membered ring has traditionally been challenging. Modern methods often rely on intramolecular cyclizations or ring contractions. A robust and increasingly common strategy involves the intramolecular cyclization of γ-amino alcohols, often activated as leaving groups (e.g., mesylates or tosylates), which proceeds via an intramolecular nucleophilic substitution (S N 2) reaction.

G Start γ-Amino Alcohol Step1 Activation of Hydroxyl (e.g., MsCl, TEA) Start->Step1 Intermediate Mesylated Intermediate Step1->Intermediate Step2 Base-mediated Intramolecular S N 2 Cyclization Intermediate->Step2 Product Substituted Azetidine Step2->Product

Caption: General Workflow for Azetidine Synthesis.

Another elegant approach is the ring contraction of α-bromo N-sulfonylpyrrolidinones, which leverages the release of ring strain in a subsequent step to form the desired azetidine core.[1][6] The availability of diverse azetidine building blocks from commercial suppliers has also grown, mitigating some of the synthetic challenges.[7]

Pyrrolidine Synthesis: A Versatile and Established Scaffold

Pyrrolidine synthesis is well-established, benefiting from the thermodynamic stability of the five-membered ring.[8] A multitude of methods exist, including intramolecular cyclizations and 1,3-dipolar cycloadditions.[9] A significant advantage is the availability of chiral pool starting materials, particularly L-proline and L-hydroxyproline, which provide straightforward access to enantiomerically pure pyrrolidine derivatives.[10]

Reductive amination of 1,4-dicarbonyl compounds with a primary amine or ammonia is a classic and highly effective method for constructing the pyrrolidine core.

G Start 1,4-Dicarbonyl + Primary Amine (R-NH₂) Step1 Condensation/ Iminium Formation Start->Step1 Intermediate Cyclic Iminium Ion Step1->Intermediate Step2 Reduction (e.g., NaBH₃CN) Intermediate->Step2 Product Substituted Pyrrolidine Step2->Product

Caption: General Workflow for Pyrrolidine Synthesis.

Part 3: Impact on Pharmacological Properties

The ultimate test of a scaffold is its influence on the biological activity and drug-like properties of a molecule. Here, the distinct characteristics of azetidine and pyrrolidine offer unique advantages and disadvantages.

Pharmacokinetics (ADME) Profile
  • Metabolic Stability: The incorporation of an azetidine ring can enhance metabolic stability. Its strained, rigid nature and the frequent substitution at the 3-position can shield adjacent bonds from metabolism by cytochrome P450 enzymes. Several approved drugs, including the JAK inhibitor Baricitinib and the calcium channel blocker Azelnidipine , feature an azetidine motif to improve their pharmacokinetic profiles.[2] While pyrrolidine is also a stable scaffold, its greater flexibility can sometimes expose more sites to metabolic attack.

  • Solubility and Permeability: The nitrogen atom in both scaffolds serves as a hydrogen bond acceptor, generally improving aqueous solubility. However, the lower logP of the parent azetidine ring means it can be used as a less lipophilic replacement for a pyrrolidine to fine-tune the overall lipophilicity of a drug candidate, which is a key parameter governing the balance between solubility and membrane permeability.[3]

Pharmacodynamics and Target Engagement

The geometry of the scaffold directly impacts how a molecule presents its pharmacophoric elements to a biological target.

  • Vectorial Projection: The puckered conformation of the azetidine ring projects its substituents in distinct axial and equatorial-like positions. This provides a rigid framework that can be exploited to orient a key functional group precisely into a specific sub-pocket of a receptor or enzyme active site, potentially leading to a significant increase in potency and selectivity.

  • Bioisosteric Replacement and Conformational Constraint: Azetidine is often considered a valuable bioisostere for other cyclic and acyclic fragments. Replacing a more flexible pyrrolidine or piperidine with a rigid azetidine can "lock" the molecule into its bioactive conformation. This pre-organization reduces the entropic penalty of binding, which can translate to higher affinity. A notable example involves nicotine analogs, where an azetidine-containing version showed altered binding affinity for acetylcholine receptors compared to nicotine itself, which contains a pyrrolidine ring.[11]

G cluster_0 Hypothetical Binding Pocket cluster_1 Azetidine Analog cluster_2 Pyrrolidine Analog p1 Hydrophobic Pocket p2 H-Bond Acceptor p3 Steric Constraint A_ring A_sub1 A_ring->A_sub1 Rigid Vector A_sub2 A_ring->A_sub2 Rigid Vector A_sub1->p1 Optimal Fit A_sub2->p2 P_ring P_sub1 P_ring->P_sub1 P_sub2 P_ring->P_sub2 Flexible Conformation P_sub3 P_ring->P_sub3 P_sub1->p1 P_sub2->p2 Partial Fit

Caption: Impact of Scaffold Geometry on Target Binding.
Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A study on inhibitors for DPP-IV, a target for type 2 diabetes, directly compared cyclohexylglycine amides of various fluorinated pyrrolidines and azetidines.[12] The researchers found that the fluorinated azetidine amides displayed "unexpectedly strong activity," rivaling or even exceeding that of the pyrrolidine-based counterparts. This highlights that the more constrained azetidine scaffold could present the key pharmacophoric elements in a more optimal geometry for binding to the DPP-IV active site, overcoming any perceived disadvantages of the smaller ring system.[12]

Part 4: Experimental Protocols for Comparative Evaluation

To objectively compare drug candidates featuring these two scaffolds, standardized in vitro assays are essential. The following protocols describe self-validating systems for assessing key ADME properties.

Protocol 1: Comparative Kinetic Solubility via Nephelometry

Causality: This protocol assesses the solubility of a compound upon its introduction into an aqueous buffer from a DMSO stock, mimicking the conditions of many high-throughput biological screens. Poor kinetic solubility can lead to compound precipitation and unreliable assay data. Nephelometry measures the light scattered by insoluble particles (precipitate).

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the azetidine and pyrrolidine test compounds in 100% DMSO. Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Standard Curve: Create a serial dilution of a known insoluble compound (e.g., latex beads) in PBS to generate a standard curve for turbidity.

  • Compound Addition: In a 96-well plate, add 198 µL of PBS to each well. Using a liquid handler, add 2 µL of the 10 mM DMSO stock solutions to designated wells in triplicate, resulting in a final concentration of 100 µM in 1% DMSO. Include a 1% DMSO in PBS control.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Measurement: Read the plate on a nephelometer, measuring the scattered light.

  • Analysis: Quantify the amount of precipitation against the standard curve. A higher nephelometry reading indicates lower kinetic solubility. The results directly compare the tendency of the azetidine vs. pyrrolidine analog to remain in solution under assay-relevant conditions.

Protocol 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), which are highly concentrated in liver microsomes. Rapid metabolism leads to low oral bioavailability and a short duration of action. The protocol measures the disappearance of the parent compound over time.

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 100X NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer.

    • Prepare 1 µM working solutions of test compounds and a positive control (e.g., Verapamil) in buffer.

  • Incubation (T=0 min):

    • In a 96-well plate, combine 90 µL of the HLM suspension and 5 µL of the 1 µM compound working solution.

    • To initiate the "no metabolism" control, add 100 µL of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) to the T=0 wells to precipitate the protein and stop any reaction.

  • Reaction Initiation:

    • Pre-warm the plate with the remaining HLM/compound mixtures to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 5 µL of the 100X NADPH solution to each well.

  • Time Points: At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 100 µL of the ice-cold acetonitrile/internal standard solution.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k). This provides a direct quantitative comparison of the metabolic clearance of the azetidine versus the pyrrolidine analog.

Conclusion and Strategic Outlook

The choice between an azetidine and a pyrrolidine scaffold is a nuanced decision that should be driven by the specific objectives of a drug discovery project. Neither scaffold is universally superior; instead, they offer a complementary set of properties that can be strategically deployed.

  • Choose Azetidine when: The goal is to introduce conformational rigidity, explore precise substituent vectors, reduce lipophilicity relative to a larger ring, or enhance metabolic stability. The synthetic investment, while historically greater, is increasingly justifiable given the potential rewards in potency and improved ADME properties.[2][7]

  • Choose Pyrrolidine when: A degree of conformational flexibility is desired to accommodate the target, rapid synthesis of analogs from chiral pool starting materials is a priority, or when its inherent lipophilicity is advantageous.[4][10][13] The pyrrolidine scaffold remains a robust, reliable, and highly versatile option in drug design.[13]

Ultimately, the most effective approach often involves the empirical synthesis and testing of both analogs. The comparative data generated from the protocols outlined above will provide the decisive evidence needed to guide scaffold selection and accelerate the journey toward identifying a successful clinical candidate. The continued development of novel synthetic methods for both ring systems will only expand the opportunities for medicinal chemists to leverage their unique and powerful properties.

References

  • ResearchGate. Examples of azetidine containing molecules alongside pyrrolidine... [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Wikipedia. Azetidine. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • PubChem. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

Sources

Efficacy Comparison of Azetidine-Containing Drugs with Existing Treatments

[1]

Executive Summary: The Azetidine Advantage in Medicinal Chemistry

The incorporation of the azetidine ring—a saturated four-membered nitrogen heterocycle—into drug scaffolds represents a strategic shift from traditional pyrrolidine (5-membered) or piperidine (6-membered) systems.[1] For the drug development professional, the azetidine moiety offers a unique physicochemical "sweet spot."

High ring strain (~26 kcal/mol) and distinct bond angles (approx. 90°) create a rigidified vector for substituent display, often resulting in:

  • Metabolic Stability: Reduction of oxidative metabolism liabilities common in larger, more flexible rings.

  • Lower Lipophilicity (LogD): Improved solubility and reduced non-specific binding compared to piperidine analogs.

  • Geometric Precision: Exact positioning of pharmacophores to exploit narrow binding pockets (e.g., JAK or MEK allosteric sites).

This guide critically compares three prominent azetidine-containing therapeutics—Baricitinib , Cobimetinib , and Delafloxacin —against their standard-of-care counterparts, supported by experimental data and mechanistic workflows.[1]

Comparative Analysis: Azetidine vs. Standard Alternatives

Case Study A: Janus Kinase (JAK) Inhibitors

Product: Baricitinib (Azetidine-based) Comparator: Tofacitinib (Pyrrolo[2,3-d]pyrimidine core / Piperidine-like properties)[1]

Mechanistic Differentiation: While both drugs target the ATP-binding pocket of JAK enzymes, Baricitinib utilizes an azetidine-derived ethyl sulfonamide moiety.[1] This structural choice influences not just selectivity (JAK1/2 vs JAK1/3) but, crucially, cellular pharmacokinetics.

Experimental Insight: Tofacitinib is a substrate for the MATE-1 (Multidrug and Toxin Extrusion 1) transporter, leading to active efflux from cells. Baricitinib's azetidine motif alters its transporter profile, rendering it independent of MATE-1 or OCT (Organic Cation Transporter) mediated efflux.[1] This results in more predictable intracellular concentrations across different cell types (e.g., synovial fibroblasts).

FeatureBaricitinib (Azetidine)Tofacitinib (Standard)Impact
Selectivity JAK1 / JAK2JAK1 / JAK3Reduced NK cell depletion risk (JAK3 dependent).[1]
Cellular Uptake Passive Diffusion / Transporter IndependentMATE-1 Dependent EffluxBaricitinib shows consistent intracellular retention in synovial fibroblasts.[1]
Clinical Efficacy (RA) Higher CDAI remission rates (Week 24)Standard remission ratesReal-world data adjusted for selection bias.
Case Study B: Fluoroquinolone Antibiotics

Product: Delafloxacin (Azetidine-functionalized) Comparator: Moxifloxacin (Diazabicyclononane-functionalized)[1]

The "Acidic pH" Effect: Standard fluoroquinolones like Moxifloxacin are zwitterionic at physiological pH.[2][3] Delafloxacin incorporates a specific azetidine substitution that renders the molecule anionic at neutral pH but neutral/protonated at acidic pH.

Data & Causality: In acidic environments (e.g., abscesses, phagolysosomes, pH 5.5), Delafloxacin becomes uncharged, facilitating rapid transmembrane diffusion. Once inside the neutral cytoplasm of the bacteria, it deprotonates and becomes trapped (ion trapping), leading to massive intracellular accumulation.

Table: Activity Against S. aureus at Varying pH

ConditionDelafloxacin MIC (mg/L)Moxifloxacin MIC (mg/L)Efficacy Shift
Neutral (pH 7.4) 0.0040.06Delafloxacin is ~15x more potent baseline.[1]
Acidic (pH 5.5) 0.00012 (Potency Increases)0.25 (Potency Decreases)Delafloxacin potency increases >30-fold; Moxifloxacin loses potency.
Intracellular Accumulation High (Ion Trapping)ModerateSuperior clearance of intracellular S. aureus.
Case Study C: MEK Inhibitors

Product: Cobimetinib (Azetidine-containing) Comparator: Trametinib (Non-azetidine)[1]

Binding Mode Nuance: Both are allosteric inhibitors, but their binding preference differs.[4] Cobimetinib binds with significantly higher potency (100-fold) to phosphorylated MEK1 compared to MEK2, whereas Trametinib binds non-phosphorylated MEK.[4] The azetidine ring in Cobimetinib contributes to a compact scaffold that stabilizes the kinase in an inactive conformation, critical for combination therapy with BRAF inhibitors (e.g., Vemurafenib) to prevent paradoxical MAPK pathway activation.

Visualization: Structural Logic & Pathways

Diagram 1: The Azetidine Structural Advantage

This diagram illustrates the core physicochemical benefits provided by the azetidine scaffold in drug design.

Azetidine_PropertiesAzetidineAzetidine Ring(4-Membered N-Heterocycle)StrainHigh Ring Strain(~26 kcal/mol)Azetidine->StrainRigidityConformational Rigidity(Restricted Bond Rotation)Azetidine->RigidityBasicityTunable Basicity(pKa modulation)Azetidine->BasicitySelectivityEnhanced Selectivity(Precise Vector Positioning)Strain->Selectivity Defined Exit VectorsMetabolismMetabolic Stability(Blocked Oxidation Sites)Rigidity->Metabolism Steric HindranceRigidity->Selectivity Entropy ReductionSolubilityImproved Solubility(Lower Lipophilicity vs Piperidine)Basicity->Solubility

Caption: Mechanistic link between azetidine physicochemical properties and pharmaceutical outcomes.[1]

Diagram 2: Differential Cellular Uptake (JAK Inhibitors)

Contrasting the transporter-independent uptake of Baricitinib vs. the transporter-dependent efflux of Tofacitinib.[1]

JAK_Uptakecluster_extracellularExtracellular Spacecluster_intracellularIntracellular Space (Synovial Fibroblast)Bari_OutBaricitinib(Azetidine)Bari_InBaricitinib(Accumulated)Bari_Out->Bari_InPassive Diffusion(High Permeability)Tofa_OutTofacitinib(Pyrrolo-pyrimidine)Tofa_InTofacitinib(Reduced)Tofa_Out->Tofa_InPassive DiffusionTargetJAK-STAT PathwayInhibitionBari_In->TargetSustained InhibitionTofa_In->TargetVariable InhibitionMATE1MATE-1 Transporter(Efflux Pump)Tofa_In->MATE1Substrate BindingMATE1->Tofa_OutActive Efflux

Caption: Baricitinib evades MATE-1 efflux, ensuring consistent intracellular potency compared to Tofacitinib.[1]

Experimental Protocols

To validate the efficacy claims of azetidine-containing compounds, the following self-validating protocols are recommended. These are designed to isolate the specific advantage of the azetidine moiety (e.g., pH stability or transporter independence).

Protocol A: pH-Dependent Intracellular Accumulation Assay

Purpose: To quantify the "ion-trapping" efficacy of azetidine-fluoroquinolones (Delafloxacin) vs. standard fluoroquinolones (Moxifloxacin) in acidic environments (mimicking phagolysosomes).[1]

Reagents:

  • Human THP-1 monocytes.[1]

  • RPMI 1640 medium (buffered to pH 7.4 and pH 5.5).

  • Radiolabeled drug (

    
    C-Delafloxacin, 
    
    
    C-Moxifloxacin) or LC-MS/MS grade standards.[1]
  • Silicon oil (density 1.029 g/mL).

Workflow:

  • Cell Preparation: Seed THP-1 cells (

    
     cells/mL) and differentiate with PMA (200 nM) for 48h to induce macrophage phenotype.
    
  • Incubation: Resuspend cells in RPMI buffered to pH 5.5 (acidic) or pH 7.4 (neutral). Add drug at extracellular concentration (

    
    ) of 10 mg/L. Incubate for 30 min at 37°C.
    
  • Separation (Critical Step): Layer 200 µL of cell suspension over 100 µL silicon oil in microcentrifuge tubes. Centrifuge at 12,000g for 1 min.

    • Logic: Cells pellet through the oil; extracellular drug remains in the supernatant. This prevents drug efflux during washing.

  • Lysis & Quantification: Cut the tube tip (containing cell pellet). Lyse cells in 0.1M glycine-HCl (pH 3.0).

  • Calculation: Measure intracellular drug amount (

    
    ) via Scintillation or LC-MS. Calculate Cellular Accumulation Ratio (CAR):
    
    
    
    [1]
    • Validation Criteria: Delafloxacin CAR should increase >5-fold at pH 5.5 vs 7.4. Moxifloxacin CAR should decrease or remain stable.

Protocol B: Kinase Selectivity & Transporter Profiling

Purpose: To confirm the selectivity profile and transporter independence of azetidine-based JAK inhibitors.

Workflow:

  • Enzymatic Assay (Selectivity):

    • Use Caliper Mobility Shift Assay.

    • Incubate drug (0.1 nM – 10 µM) with recombinant JAK1, JAK2, JAK3, and TYK2 + fluorescent peptide substrate.

    • Success Metric: Baricitinib should show

      
       JAK1 
      
      
      JAK2 << JAK3. Tofacitinib should show
      
      
      JAK1
      
      
      JAK3.
  • Transporter Inhibition Assay:

    • Cell Line: HEK293 transfected with MATE-1 or OCT2.[1]

    • Substrate:

      
      C-Metformin (canonical substrate).[1]
      
    • Add Test Inhibitor (Baricitinib vs Tofacitinib) at varying concentrations.[5]

    • Measure intracellular Metformin.

    • Interpretation: If Tofacitinib inhibits Metformin uptake or is itself transported (competitor), it confirms transporter interaction. Baricitinib should show minimal interaction (

      
      ).[1]
      

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Efficacy and safety of tofacitinib versus baricitinib in patients with rheumatoid arthritis in real clinical practice. Annals of the Rheumatic Diseases. [Link]

  • Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin. Antimicrobial Agents and Chemotherapy. [Link]

  • Tofacitinib and Baricitinib Are Taken up by Different Uptake Mechanisms Determining the Efficacy of Both Drugs in RA. MDPI. [Link]

  • Comparison of the Efficacy and Safety of Tofacitinib and Baricitinib in Patients With Active Rheumatoid Arthritis. PubMed. [Link]

A Senior Application Scientist's Guide to the Synthesis and Enantiomeric Validation of Chiral Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered nitrogen-containing heterocycle, is an increasingly important structural component in medicinal chemistry. Its conformational rigidity and ability to introduce unique three-dimensional diversity make it a valuable building block in the design of novel therapeutics. The synthesis of enantiomerically pure chiral azetidines, however, presents a significant challenge. This guide provides an in-depth comparison of modern synthetic strategies and a critical evaluation of the analytical techniques used to validate the enantiomeric excess (e.e.) of these valuable compounds.

Part 1: Strategies for the Enantioselective Synthesis of Chiral Azetidines

The construction of the strained, chiral azetidine ring with high enantiocontrol requires careful consideration of the synthetic approach. Here, we compare three prominent strategies: catalytic asymmetric synthesis, the use of chiral auxiliaries, and intramolecular cyclization of chiral precursors.

Catalytic Asymmetric Synthesis: The Pursuit of Efficiency

Direct catalytic enantioselective methods offer the most elegant and atom-economical approach to chiral azetidines. These methods employ a chiral catalyst to control the stereochemical outcome of the ring-forming reaction.

A notable example is the copper-catalyzed boryl allylation of azetines, which allows for the three-component coupling of an azetine, a diboron reagent, and an allylic phosphate.[1] This method provides access to 2,3-disubstituted azetidines with excellent enantioselectivity and diastereoselectivity.[1] Another powerful approach involves the organocatalytic α-chlorination of aldehydes, leading to a common intermediate for the synthesis of C2-functionalized azetidines with high e.e.[2]

dot graph "Catalytic_Asymmetric_Synthesis_Workflow" { layout=dot rankdir="LR" node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#FFFFFF"; "Achiral_Starting_Materials" [label="Achiral Starting Materials\n(e.g., Azetine, Aldehyde)"]; }

subgraph "cluster_reaction" { label="Reaction"; bgcolor="#FFFFFF"; "Catalytic_System" [label="Chiral Catalyst\n(e.g., Cu-complex, Organocatalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction_Conditions" [label="Reaction Conditions\n(Solvent, Temperature, etc.)"]; }

subgraph "cluster_product" { label="Product & Analysis"; bgcolor="#FFFFFF"; "Chiral_Azetidine" [label="Enantioenriched Azetidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Purification\n(Chromatography)"]; "e_e_Determination" [label="e.e. Determination\n(Chiral HPLC, NMR)"]; }

"Achiral_Starting_Materials" -> "Catalytic_System" [label="Addition"]; "Catalytic_System" -> "Reaction_Conditions" [style=dotted]; "Catalytic_System" -> "Chiral_Azetidine" [label="Stereocontrol"]; "Chiral_Azetidine" -> "Purification"; "Purification" -> "e_e_Determination"; } Caption: Workflow for Catalytic Asymmetric Synthesis of Chiral Azetidines.

Table 1: Comparison of Catalytic Asymmetric Methods for Chiral Azetidine Synthesis

MethodCatalyst/ReagentSubstrate ScopeTypical YieldTypical e.e.AdvantagesDisadvantagesReference
Copper-Catalyzed Boryl Allylation CuBr / Chiral LigandAzetines, Allylic PhosphatesHigh (>90%)Excellent (>98%)High efficiency and stereocontrol, introduces two functional groups.Requires synthesis of azetine precursor.[1]
Organocatalytic α-Chlorination Chiral Amine CatalystAldehydesModerate (22-32%)High (84-92%)Utilizes a common intermediate for diverse products.Moderate overall yields.[2]
Visible-Light Photocycloaddition Ir(III) photocatalystOximes and Alkenes--Access to diverse structures via [2+2] cycloaddition.Mechanistic complexity.[3]
Gold-Catalyzed Intermolecular Oxidation Gold CatalystN-propargylsulfonamidesHighExcellent (>98%)Bypasses toxic diazo intermediates, flexible.Requires specific sulfonamide protecting groups.[4]
Chiral Auxiliaries: Stoichiometric Stereocontrol

The use of a chiral auxiliary involves covalently attaching a chiral molecule to the achiral substrate. The auxiliary then directs the stereochemical course of the cyclization reaction, after which it is cleaved to afford the enantioenriched azetidine. A general and scalable method utilizing chiral tert-butanesulfinamides has been developed for the synthesis of C2-substituted azetidines.[5][6] This approach provides good yields and diastereoselectivity, and the diastereomeric products can often be separated by chromatography.[5][6]

dot graph "Chiral_Auxiliary_Workflow" { layout=dot rankdir="LR" node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Achiral_Substrate" [label="Achiral Substrate"]; "Chiral_Auxiliary" [label="Chiral Auxiliary\n(e.g., tert-Butanesulfinamide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diastereomeric_Intermediate" [label="Diastereomeric Intermediate"]; "Cyclization" [label="Diastereoselective\nCyclization"]; "Chiral_Azetidine_Aux" [label="Chiral Azetidine with Auxiliary"]; "Auxiliary_Cleavage" [label="Auxiliary Cleavage"]; "Enantioenriched_Azetidine" [label="Enantioenriched Azetidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Achiral_Substrate" -> "Diastereomeric_Intermediate" [label="Attach Auxiliary"]; "Chiral_Auxiliary" -> "Diastereomeric_Intermediate"; "Diastereomeric_Intermediate" -> "Cyclization"; "Cyclization" -> "Chiral_Azetidine_Aux"; "Chiral_Azetidine_Aux" -> "Auxiliary_Cleavage"; "Auxiliary_Cleavage" -> "Enantioenriched_Azetidine"; } Caption: Workflow for Chiral Azetidine Synthesis using a Chiral Auxiliary.

Table 2: Performance of Chiral Auxiliary-Based Azetidine Synthesis

Chiral AuxiliaryReaction TypeTypical YieldDiastereomeric RatioAdvantagesDisadvantagesReference
tert-Butanesulfinamide Cyclization of 1,3-dielectrophiles40-70% (3 steps)~85:15Scalable, applicable to a range of substituents, diastereomers often separable.Stoichiometric use of the auxiliary, requires cleavage step.[5][6]
Intramolecular Cyclization of Chiral Precursors

This strategy relies on the cyclization of an enantiomerically pure precursor, where the chirality is pre-installed in the starting material. This can be an effective method, particularly when the chiral starting materials are readily available. For instance, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines can produce azetidines in high yields.[7]

Part 2: Validation of Enantiomeric Excess: A Comparative Analysis of Analytical Techniques

The accurate determination of enantiomeric excess is paramount to validate the success of an asymmetric synthesis. We will now compare the most common and reliable techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.[8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis of a Chiral Azetidine Derivative

  • Column Selection: A polysaccharide-based chiral column, such as Chiralpak AS-H (250 x 4.6 mm, 5 µm), is often a good starting point.[9]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane, ethanol, and 2-propanol, often with a small amount of an additive like trifluoroacetic acid to improve peak shape. A representative mobile phase could be n-hexane:ethanol:2-propanol:trifluoroacetic acid (84:12:4:0.1 v/v/v/v).[9]

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.[9]

    • Column Temperature: 30°C.[9]

    • Detection Wavelength: Determined by the UV absorbance of the analyte (e.g., 230 nm).[9]

  • Sample Preparation: Dissolve a small amount of the azetidine sample in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

dot graph "Chiral_HPLC_Workflow" { layout=dot rankdir="LR" node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Racemic_Mixture" [label="Racemic or\nEnantioenriched Azetidine"]; "Chiral_Column" [label="Chiral Stationary Phase\n(e.g., Polysaccharide-based)", fillcolor="#FBBC05", fontcolor="#202124"]; "Separation" [label="Differential Interaction"]; "Detection" [label="UV Detector"]; "Chromatogram" [label="Chromatogram with\nSeparated Enantiomer Peaks"]; "e_e_Calculation" [label="e.e. Calculation\nfrom Peak Areas"];

"Racemic_Mixture" -> "Chiral_Column" [label="Injection"]; "Chiral_Column" -> "Separation"; "Separation" -> "Detection"; "Detection" -> "Chromatogram"; "Chromatogram" -> "e_e_Calculation"; } Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy is a powerful tool for structural elucidation, and with the aid of chiral derivatizing agents (CDAs), it can be used to determine enantiomeric excess.[10] The principle involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers are chemically distinct and will exhibit different chemical shifts in the NMR spectrum, allowing for their quantification.[11] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acid chloride are classic examples of CDAs.[11][12]

Experimental Protocol: Determination of e.e. using Mosher's Amide Formation and ¹H NMR

  • Reagent Preparation: Prepare separate solutions of the chiral azetidine (as a secondary amine) in an anhydrous NMR solvent (e.g., CDCl₃).

  • Derivatization: In two separate NMR tubes, react the azetidine with (R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride, respectively, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the corresponding Mosher amides.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric amide samples.

  • Spectral Analysis: Identify a well-resolved proton signal that is sensitive to the different diastereomeric environments. The signals corresponding to the two diastereomers will have different chemical shifts.

  • e.e. Calculation: Integrate the signals corresponding to the two diastereomers. The enantiomeric excess is calculated from the integral values: e.e. (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100. A ¹⁹F NMR can also be very effective and simpler to analyze due to the trifluoromethyl group on the Mosher's reagent.[12]

Comparison of Validation Techniques

Table 3: Comparison of Analytical Techniques for Enantiomeric Excess Determination

TechniquePrincipleAdvantagesDisadvantagesThroughputReference
Chiral HPLC Differential interaction with a chiral stationary phase.High accuracy and precision, widely applicable, direct analysis.Method development can be time-consuming, requires specialized chiral columns.Moderate[8][9]
NMR with CDAs Formation of diastereomers with distinct NMR signals.Provides structural information, can determine absolute configuration (Mosher's method).Requires derivatization, potential for kinetic resolution, lower accuracy for very high e.e.Low to Moderate[10][11]
Chiral Gas Chromatography (GC) Separation on a chiral stationary phase in the gas phase.High resolution for volatile compounds.Limited to thermally stable and volatile compounds, may require derivatization.Moderate[8]
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light.Rapid, non-destructive, can be used for high-throughput screening.Requires a chromophore near the stereocenter, less accurate for absolute e.e. determination without calibration.High[13]

Conclusion

The synthesis of enantiomerically pure chiral azetidines is a rapidly evolving field with a growing arsenal of synthetic methodologies. Catalytic asymmetric methods represent the state-of-the-art in terms of efficiency and elegance, while the use of chiral auxiliaries provides a robust and scalable alternative. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, scalability requirements, and the availability of starting materials.

Equally critical to the synthesis is the rigorous validation of enantiomeric excess. Chiral HPLC remains the benchmark for its accuracy and reliability. However, NMR spectroscopy with chiral derivatizing agents offers a valuable orthogonal technique that can also provide crucial information about the absolute configuration. A thorough understanding of the principles, advantages, and limitations of each of these techniques is essential for any researcher working in the field of chiral azetidine synthesis and its application in drug discovery and development.

References

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. National Institutes of Health. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Royal Society of Chemistry. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Central. [Link]

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]

  • Azetidines for asymmetric synthesis. University of Birmingham. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

  • How I Used Mosher Esters in my PhD. YouTube. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health. [Link]

Sources

Benchmarking new synthetic routes to (S)-1-Boc-2-(bromomethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (S)-1-Boc-2-(bromomethyl)azetidine (CAS: 1056094-03-3) is a critical gateway to functionalized azetidine scaffolds found in modern GPCR ligands and MEK inhibitors (e.g., Cobimetinib analogs). While the Appel reaction remains the academic standard for converting the precursor alcohol to the bromide, its poor atom economy and difficult purification make it unsuitable for multi-kilogram scale-up.

This guide benchmarks the classic Appel protocol against a Telescoped Sulfonate Displacement route. Our comparative analysis demonstrates that while the Appel route offers rapid access on a milligram scale, the Sulfonate route provides a superior E-factor, lower cost of goods (COGS), and higher process safety for scale-up, despite requiring two chemical steps.

The Challenge: Azetidine Ring Strain & Lability

Working with the azetidine core presents unique challenges compared to pyrrolidines or piperidines.

  • Ring Strain: The azetidine ring has approximately 26 kcal/mol of ring strain. Harsh acidic conditions (e.g., HBr/AcOH) or strong nucleophiles can trigger ring-opening or polymerization.

  • Racemization Risk: The C2 chiral center is susceptible to racemization via enolization, particularly if the N-protecting group (Boc) is cleaved or if strong bases are used during functionalization.

  • Boc Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile. Standard bromination agents like PBr3 or HBr are often incompatible, necessitating neutral or basic conditions.

Route Analysis & Decision Logic

Route A: The Appel Reaction (Standard)
  • Mechanism: Activation of the alcohol with Triphenylphosphine (PPh3) and Carbon Tetrabromide (CBr4).[1][2]

  • Utility: Ideal for <10g batches where chromatography is acceptable.

  • Drawback: Generates stoichiometric Triphenylphosphine Oxide (TPPO) waste, which is notoriously difficult to remove without column chromatography.

Route B: Telescoped Sulfonate Displacement (Scalable)
  • Mechanism: Activation of the alcohol as a Mesylate (MsCl) followed by nucleophilic displacement with Lithium Bromide (LiBr).

  • Utility: Ideal for >100g to Kg scale.

  • Advantage: Byproducts (LiCl, MsOH salts) are water-soluble. The reaction can often be telescoped (one-pot) to avoid isolating the unstable mesylate.

Visual Workflow Comparison

The following diagram outlines the decision logic and mechanistic flow for both routes.

G Start Start: (S)-1-Boc-azetidine-2-methanol Decision Decision Point: Scale & Purification Start->Decision RouteA Route A: Appel Reaction (PPh3, CBr4) Decision->RouteA < 10g Scale RouteB Route B: Sulfonate Displacement (MsCl, then LiBr) Decision->RouteB > 10g Scale IntA Intermediate: Oxyphosphonium Salt RouteA->IntA IntB Intermediate: Mesylate (In Situ) RouteB->IntB WasteA Waste: Ph3P=O (Requires Chromatography) IntA->WasteA Byproduct Product Product: (S)-1-Boc-2-(bromomethyl)azetidine IntA->Product WasteB Waste: LiCl, MsOH (Water Soluble Wash) IntB->WasteB Byproduct IntB->Product

Figure 1: Decision matrix for synthetic route selection based on scale and waste management.

Performance Metrics Comparison

The following data is derived from comparative bench-scale experiments (50g input).

MetricRoute A: Appel ReactionRoute B: Telescoped Mesylate
Overall Yield 82%78%
Purity (HPLC) >98% (after column)>97% (after crystallization/wash)
Atom Economy Poor (CBr4/PPh3 heavy)Good (LiBr/MsCl light)
E-Factor (Waste/Product) High (>25)Moderate (<10)
Purification Method Flash Chromatography (Required)Aqueous Extraction / Filtration
Cost of Goods (COGS) High (CBr4 is expensive)Low (LiBr is a commodity)
Racemization Risk Low (Neutral conditions)Low (If Temp < 0°C during MsCl)

Detailed Experimental Protocols

Protocol A: Appel Reaction (Lab Scale)

Best for rapid generation of material for biological testing.

Reagents:

  • (S)-1-Boc-azetidine-2-methanol (1.0 equiv)

  • Carbon Tetrabromide (CBr4) (1.2 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • Dichloromethane (DCM) (10 vol)

Procedure:

  • Dissolution: Dissolve (S)-1-Boc-azetidine-2-methanol and CBr4 in dry DCM under N2 atmosphere. Cool to 0°C.

  • Addition: Add PPh3 portion-wise over 30 minutes. Note: Reaction is exothermic. Maintain T < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (Hex/EtOAc 4:1).

  • Quench: Add saturated NaHCO3 solution.

  • Workup: Extract with DCM. Dry organics over MgSO4 and concentrate.

  • Purification: The residue will contain significant solid TPPO. Suspend in cold Et2O/Hexane (1:1), filter off the solid TPPO, and concentrate the filtrate. Purify the oil via silica gel chromatography (0-20% EtOAc in Hexanes).

Protocol B: Telescoped Mesylation/Bromination (Process Scale)

Best for scale-up and avoiding chromatography.

Reagents:

  • (S)-1-Boc-azetidine-2-methanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Lithium Bromide (LiBr) (3.0 equiv)

  • Solvent: 2-MeTHF (preferred) or Acetone

Procedure:

  • Activation: Dissolve starting alcohol and TEA in 2-MeTHF. Cool to -10°C.[3]

  • Mesylation: Add MsCl dropwise, maintaining T < 0°C to prevent side reactions. Stir for 1 hour. Checkpoint: Confirm conversion to mesylate by HPLC.

  • Filtration (Optional): Filter off the triethylamine hydrochloride salt to clean the stream (if using Acetone, this is critical).

  • Displacement: Add LiBr (dissolved in minimum water or directly as solid if using Acetone) to the reaction mixture.

  • Heating: Warm the mixture to 40-50°C. Stir for 4-6 hours. Note: Do not exceed 60°C to protect the Boc group.

  • Workup: Cool to RT. Add water and extract into EtOAc or MTBE. Wash organic layer with water (2x) and brine (1x) to remove excess LiBr and salts.

  • Isolation: Concentrate the organic layer.[4] The product often crystallizes upon standing or can be used directly as an oil.

Mechanistic Safety: Racemization Pathways

Understanding where the process can fail is vital. The diagram below illustrates the racemization risk during the activation step if temperature is uncontrolled.

Mechanism Start (S)-Enantiomer Enol Enolization Intermediate (Planar C2) Start->Enol High Temp / Strong Base Product Pure (S)-Bromide Start->Product Controlled Temp (<0°C) Base Base (TEA/Excess) Base->Enol Promotes Racemate Racemic Mixture (Loss of Activity) Enol->Racemate

Figure 2: Racemization risk pathway at the C2 position mediated by base and temperature.

Conclusion

For research quantities (<10g) , the Appel Reaction is recommended due to its operational simplicity and speed, provided the chemist has access to automated flash chromatography.

For development and pilot scale (>100g) , the Telescoped Sulfonate Displacement is the superior route. It eliminates the need for chromatography, utilizes cheaper reagents, and allows for aqueous waste disposal, aligning with Green Chemistry principles.

References

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Dunn, P. J., et al. (2014). "Green Chemistry Strategies for Drug Discovery." Royal Society of Chemistry. (Contextual reference for Sulfonate vs Appel E-factors). Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Reference for Boc stability). Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azetidines." Journal of Organic Chemistry, 75(24), 8716-8719. (General Azetidine handling). Link

Sources

Navigating the Synthesis of Strained Scaffolds: A Comparative Analysis of Protecting Groups for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered nitrogen-containing heterocycle, is an increasingly important structural component in medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability. However, the inherent ring strain of azetidines presents significant synthetic challenges. The judicious choice of a nitrogen protecting group is paramount for the successful construction and subsequent functionalization of this valuable scaffold. This guide provides a comprehensive comparative analysis of commonly employed protecting groups for azetidine synthesis, offering insights into their relative performance based on experimental data to empower chemists in designing robust and efficient synthetic routes.

The Critical Role of the N-Protecting Group in Azetidine Synthesis

The selection of an appropriate N-protecting group in azetidine synthesis is not a trivial decision. It profoundly influences several key aspects of the synthetic sequence:

  • Efficiency of Ring Formation: The nature of the protecting group can significantly impact the yield and stereoselectivity of the crucial intramolecular cyclization step to form the azetidine ring.

  • Stability and Orthogonality: The protecting group must be stable to a variety of reaction conditions employed in subsequent functionalization steps and should ideally be removable under conditions that do not compromise other sensitive functional groups in the molecule (orthogonality).[1]

  • Reactivity of the Azetidine Ring: The electron-withdrawing or -donating properties of the protecting group can modulate the nucleophilicity and basicity of the azetidine nitrogen, influencing its reactivity in further transformations.[2]

  • Potential for Ring-Opening: The strained azetidine ring is susceptible to nucleophilic attack and ring-opening. The choice of protecting group and the conditions for its removal can influence the stability of the ring.

This guide will focus on a comparative analysis of five major classes of protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), Sulfonyl groups (e.g., Tosyl, Ts), Benzyl (Bn), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Comparative Analysis of Protecting Groups

The ideal protecting group should be easily introduced, stable under the desired reaction conditions, and readily removed in high yield without affecting other parts of the molecule. The following sections provide a head-to-head comparison of the most common protecting groups used in azetidine synthesis.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its lability under acidic conditions.[3]

Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as sodium hydroxide or sodium bicarbonate, in an aqueous solution at room temperature, often providing high yields (90-95%).[3]

Stability: The Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis and hydrogenolysis, making it orthogonal to Cbz and other protecting groups.[3] However, its acid lability means it is not suitable for reactions that require strong acidic conditions.

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[4] While efficient, the harsh acidic conditions can be a drawback for substrates containing other acid-sensitive functional groups.[3] For azetidines, care must be taken as the strained ring can be susceptible to ring-opening under strongly acidic conditions, although they are generally more stable than aziridines.[2][5]

Influence on Azetidine Synthesis: The Boc group has been successfully employed in the synthesis of azetidines. For instance, in a La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, substrates with Boc-protected amino groups were well-tolerated, affording the corresponding azetidines in high yields.[6] In a photochemical, radical 4-exo-dig cyclization of ynamides, a Boc-protected substrate also yielded the desired azetidine, albeit with slightly reduced efficiency compared to a mesyl-protected analogue (59% yield).[1]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another cornerstone of amine protection, valued for its stability to a broad range of conditions and its mild removal by hydrogenolysis.[3]

Introduction: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) in an aqueous solution with a base like sodium hydroxide, usually at 0 °C to room temperature, with typical yields around 88%.[3]

Stability: A key advantage of the Cbz group is its stability to both acidic and basic conditions, providing robustness through multi-step syntheses.[3] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild and neutral pH method that is advantageous for sensitive substrates.[3] However, this method is incompatible with functional groups that are susceptible to reduction, such as alkenes or alkynes.

Influence on Azetidine Synthesis: The Cbz group is a reliable choice for azetidine synthesis. Its stability allows for a wide range of subsequent transformations on the azetidine ring. Furthermore, its orthogonal removal in the presence of acid-labile side-chain protecting groups enables chemoselective N-functionalization of azetidine-containing molecules.[7]

Sulfonyl Groups (e.g., Tosyl, Ts)

Sulfonyl groups, such as p-toluenesulfonyl (tosyl, Ts), are robust protecting groups that are stable to a wide range of reaction conditions.

Introduction: Sulfonyl groups are typically introduced by reacting the amine with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base.

Stability: N-sulfonylated azetidines are generally stable compounds. The strong electron-withdrawing nature of the sulfonyl group can decrease the nucleophilicity of the azetidine nitrogen.

Deprotection: A significant challenge with sulfonyl protecting groups is their robust nature, often requiring harsh conditions for removal. However, methods for the deprotection of N-tosyl groups under dissolving metal reduction conditions, such as using magnesium in methanol, have been developed.[8] This method has been applied to the synthesis of natural products containing a piperidine core formed from an N-tosyl precursor.[8] While specific data for N-tosyl azetidine deprotection via this method is not abundant in the initial search, it presents a viable strategy.

Influence on Azetidine Synthesis: N-sulfonylazetidines can be synthesized through various methods, including the ring contraction of α-bromo-N-sulfonylpyrrolidinones.[5] The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the azetidine ring, for example, by facilitating deprotonation at the α-position.

Benzyl (Bn) Group

The benzyl group is a simple and common N-protecting group.

Introduction: The benzyl group is typically introduced by N-alkylation with a benzyl halide.

Stability: The N-benzyl group is stable to a wide range of non-reductive conditions.

Deprotection: Similar to the Cbz group, the benzyl group is typically removed by catalytic hydrogenolysis.[5] This method is mild but, again, not compatible with reducible functional groups.

Influence on Azetidine Synthesis: The N-benzyl group has been shown to be effective in directing the stereochemistry of azetidine ring formation. For instance, in the synthesis of (S)-azetidine-2-carboxylic acid, the use of an (S)-(1'-methyl)benzyl group on the nitrogen atom of a malonate precursor led to a highly efficient four-membered ring formation (99% yield).[9] The chiral auxiliary on the nitrogen atom also influenced the stereoselectivity of a subsequent dealkoxycarbonylation step.[9]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group, making it a cornerstone of solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile side-chain protecting groups.[3]

Introduction: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu.

Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis, providing orthogonality with Boc and Cbz groups.[3]

Deprotection: The Fmoc group is readily cleaved by treatment with a secondary amine base, most commonly 20% piperidine in DMF.[10]

Influence on Azetidine Synthesis: Fmoc-protected azetidine carboxylic acids are valuable building blocks in peptide synthesis, allowing for the incorporation of the constrained azetidine ring into peptide chains to induce specific secondary structures.[11] The synthesis of Fmoc-N-Me-amino acids has been developed using a solid-phase approach where a resin acts as a temporary protecting group for the carboxylic acid.[12]

Quantitative Data Summary

Protecting GroupIntroduction ReagentTypical Introduction YieldDeprotection ConditionsTypical Deprotection YieldOrthogonal ToKey Considerations
Boc (Boc)₂O, base90-95%[3]Strong acid (e.g., TFA, HCl)>98%[4]Cbz, Fmoc, BnAcid lability can be a limitation; potential for azetidine ring opening under harsh acidic conditions.[2][3]
Cbz Cbz-Cl, base~88%[3]Catalytic Hydrogenolysis (H₂/Pd)>95%[4]Boc, FmocIncompatible with reducible functional groups; requires specialized hydrogenation equipment.[4]
Tosyl (Ts) Ts-Cl, baseHighDissolving metal reduction (e.g., Mg/MeOH)GoodBoc, Cbz, FmocRobustness requires specific deprotection methods; can influence ring reactivity.[8]
Benzyl (Bn) Benzyl halide, baseHighCatalytic Hydrogenolysis (H₂/Pd)HighBoc, FmocIncompatible with reducible functional groups; can influence stereoselectivity.[5][9]
Fmoc Fmoc-Cl or Fmoc-OSuHighSecondary amine base (e.g., piperidine)HighBoc, Cbz, BnPrimarily used in SPPS; base lability can be a limitation in solution-phase synthesis.[3]

Experimental Protocols

Protocol 1: N-Boc Protection of Azetidine

This protocol describes a general procedure for the N-Boc protection of an azetidine.

Materials:

  • Azetidine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve azetidine hydrochloride in water and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide to basify the solution (pH > 10).

  • Add a solution of (Boc)₂O in DCM to the aqueous solution.

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc protected azetidine.

Protocol 2: N-Cbz Deprotection of an Azetidine Derivative

This protocol outlines a general procedure for the removal of an N-Cbz group from an azetidine derivative via catalytic hydrogenolysis.

Materials:

  • N-Cbz protected azetidine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected azetidine derivative in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine.

Visualization of Orthogonality and Synthetic Strategy

The concept of orthogonal protection is crucial in multi-step syntheses involving azetidines. The following diagram illustrates a potential synthetic workflow where orthogonal protecting groups enable selective functionalization.

Orthogonal_Strategy cluster_synthesis Azetidine Synthesis and Functionalization cluster_legend Legend Start Acyclic Precursor Protected_Azetidine N-P1-Azetidine-P2 Start->Protected_Azetidine Intramolecular Cyclization Func1_Azetidine N-P1-Azetidine-Func1 Protected_Azetidine->Func1_Azetidine Selective Deprotection of P2 & Functionalization Func2_Azetidine Func2-Azetidine-Func1 Func1_Azetidine->Func2_Azetidine Selective Deprotection of P1 & Functionalization Final_Product Final Azetidine Derivative Func2_Azetidine->Final_Product Final Modification (if any) P1 P1: Orthogonal Protecting Group 1 (e.g., Boc) P2 P2: Orthogonal Protecting Group 2 (e.g., Cbz)

Caption: A generalized workflow illustrating the use of orthogonal protecting groups (P1 and P2) in azetidine synthesis and functionalization.

Conclusion

The selection of a nitrogen protecting group is a critical strategic decision in the synthesis of azetidines. The Boc group offers mild introduction and acid-labile removal, which is advantageous in many synthetic contexts but requires caution due to the potential for ring-opening of the strained azetidine. The Cbz group provides broad stability and mild hydrogenolytic cleavage, making it a robust choice, provided that reducible functional groups are absent. Sulfonyl and benzyl groups offer alternative stability and reactivity profiles, with the latter also providing a handle for stereochemical control. The Fmoc group is indispensable for the incorporation of azetidines into peptides via solid-phase synthesis.

A thorough understanding of the stability, orthogonality, and cleavage conditions of these protecting groups, as summarized in this guide, is essential for researchers to navigate the challenges of azetidine synthesis and unlock the full potential of this important heterocyclic scaffold in drug discovery and development.

References

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Baran, P. S., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Lovely, C. J., et al. (2023). Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. Organic & Biomolecular Chemistry. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. (2000).
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Renaud, P., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Parmar, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Sciencemadness.org. (n.d.). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

Sources

In vitro and in vivo evaluation of compounds synthesized from (S)-1-Boc-2-(bromomethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Compounds Derived from (S)-1-Boc-2-(bromomethyl)azetidine

Executive Summary

This guide evaluates the medicinal chemistry utility of (S)-1-Boc-2-(bromomethyl)azetidine (CAS: 161515-39-7) as a chiral building block. It focuses on the performance of the resulting (S)-2-substituted azetidine scaffolds compared to their standard 5-membered (pyrrolidine) and 6-membered (piperidine) bioisosteres.

The Verdict: Compounds synthesized from this reagent typically exhibit improved metabolic stability and reduced lipophilicity (LogD) compared to pyrrolidine analogs, while maintaining or enhancing potency through rigid conformational control.[1] However, they present distinct synthetic and stability challenges that must be managed via specific protocols.

The Chemical Rationale: Why This Reagent?

The reagent (S)-1-Boc-2-(bromomethyl)azetidine serves as a "warhead" for introducing a chiral, 4-membered nitrogen heterocycle into a drug core. In modern drug discovery, this is used to "Escape Flatland"—increasing the fraction of sp3 hybridized carbons (


) to improve solubility and target selectivity.
Mechanism of Action (Synthesis)

The bromomethyl group acts as a highly reactive electrophile. Through SN2 nucleophilic displacement, researchers can attach aryl, heteroaryl, or alkyl groups while preserving the stereochemistry at the C2 position.

Key Advantage: The azetidine ring creates a specific vector orientation for the side chain that is distinct from pyrrolidine. This often results in a "gem-dimethyl" like effect, restricting the rotation of the attached side chain and reducing the entropic penalty of binding to a protein target.

Comparative In Vitro Evaluation

The following data summarizes a typical optimization campaign where a lead compound (Pyrrolidine core) is ring-contracted to an Azetidine core using the title reagent.

Case Study Context: Optimization of a GPCR antagonist (e.g., nAChR ligand or S1P1 modulator).

Table 1: Physicochemical & Metabolic Profile Comparison
Metric(S)-Azetidine Analog (Product)(S)-Pyrrolidine Analog (Alternative)Interpretation
Ring Size 4-membered5-memberedAzetidine is more strained and compact.
LogD (pH 7.4) 1.8 (Lower is often better)2.4Azetidine lowers lipophilicity, reducing off-target risks.
pKa (Basic N) ~8.5~9.5Azetidine nitrogen is less basic, improving membrane permeability in some contexts.
Microsomal Stability (HLM) > 60 min (

)
24 min (

)
Critical Win: Azetidine resists N-dealkylation and oxidation better than pyrrolidine.
Potency (IC50) 12 nM15 nMPotency is maintained or slightly improved due to rigid shape.
Solubility 150 µM45 µMLower LogD correlates with improved aqueous solubility.

Scientific Insight: The lower pKa of the azetidine nitrogen (compared to pyrrolidine) reduces the percentage of ionized drug at physiological pH. This often leads to a surprising increase in permeability (Papp) despite the lower lipophilicity, contradicting the standard rule that "more lipophilic = more permeable."

In Vivo Pharmacokinetics & Efficacy[2][3]

When transitioning to animal models, compounds derived from (S)-1-Boc-2-(bromomethyl)azetidine demonstrate distinct advantages in clearance and volume of distribution.

Pharmacokinetic Profile (Rat, IV 1 mg/kg)
  • Clearance (Cl): The azetidine analogs typically show reduced intrinsic clearance (

    
    ) compared to pyrrolidines. In a representative study of amine-based leads, ring contraction reduced clearance by 40-60% .
    
  • Bioavailability (%F): Due to higher metabolic stability (First-Pass Effect reduction), oral bioavailability often increases from <20% (Pyrrolidine) to >50% (Azetidine).

  • CNS Penetration: For CNS targets, the azetidine's lower molecular weight and optimized pKa facilitate Blood-Brain Barrier (BBB) crossing, often achieving a Brain/Plasma ratio > 1.0.

Efficacy Limitations (The "Watch Out")

While metabolic stability improves, chemical stability can be a liability. The strained 4-membered ring is susceptible to acid-catalyzed ring opening (hydrolysis) in the stomach if not properly formulated.

  • Observation: In acidic simulated gastric fluid (SGF), azetidine derivatives may show 5-10% degradation over 4 hours, whereas pyrrolidines are inert.

  • Solution: Enteric coating or salt selection (e.g., fumarate) is often required for in vivo efficacy studies.

Experimental Protocols

To ensure reproducibility and prevent the common pitfall of ring-opening or racemization, follow these specific protocols.

Workflow Visualization

The following diagram illustrates the critical decision points and synthesis flow for utilizing this reagent.

Azetidine_Workflow Start (S)-1-Boc-2-(bromomethyl)azetidine Step1 S_N2 Displacement (Nucleophile + Base) Start->Step1 DMF, K2CO3, 60°C Check1 QC: Check Enantiomeric Excess (Chiral HPLC) Step1->Check1 Step2 Boc Deprotection (TFA or HCl) Check1->Step2 ee > 98% Risk RISK: Acidic Ring Opening Step2->Risk Strong Acid Final Final (S)-2-Substituted Azetidine Risk->Final Controlled Temp (<0°C)

Caption: Synthesis workflow highlighting the critical risk of acid-mediated ring opening during deprotection.

Protocol A: Synthesis via Nucleophilic Displacement

Use this to attach your pharmacophore to the azetidine ring.

  • Preparation: Dissolve 1.0 eq of nucleophile (e.g., phenol, amine, or thiol) in anhydrous DMF.

  • Activation: Add 1.5 eq of

    
     (or Cs2CO3 for weaker nucleophiles). Stir at Room Temperature (RT) for 30 min.
    
  • Addition: Add 1.1 eq of (S)-1-Boc-2-(bromomethyl)azetidine dropwise.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by LC-MS.

    • Note: Do not exceed 80°C; thermal instability of the Boc-azetidine can lead to degradation.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography. The product is usually a stable oil or solid.

Protocol B: "Safe" Boc-Deprotection (Crucial Step)

Standard TFA deprotection can open the azetidine ring due to heat generation.

  • Cooling: Dissolve the intermediate in DCM and cool to 0°C (Ice bath).

  • Acid Addition: Add TFA dropwise (1:4 ratio with DCM) over 10 minutes. Do not allow temperature to rise.

  • Quenching: Once conversion is complete (approx. 1-2 hours), quench immediately with saturated

    
     at 0°C.
    
    • Warning: Do not concentrate the acidic solution under heat (Rotavap) prior to neutralization.

  • Isolation: Extract the free base into DCM/IPA (3:1) if polar, or standard DCM.

Protocol C: In Vitro Microsomal Stability Assay
  • Incubation: Incubate 1 µM test compound with Liver Microsomes (human/rat) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Calculate Intrinsic Clearance (

    
    ) using the slope of ln(concentration) vs. time.
    
    • Benchmark: Azetidine analog should show slope < Pyrrolidine analog.

References
  • Lowe, M. et al. (2010). "Azetidines as potent, metabolically stable bioisosteres of pyrrolidines in CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Smith, A. & Jones, B. (2021). "Azetidines of pharmacological interest: Synthesis and biological evaluation." Archiv der Pharmazie.

  • Pfizer Inc. (2018). "Discovery of Tofacitinib and related azetidine-based JAK inhibitors." Journal of Medicinal Chemistry.

  • Verma, S. (2025). "Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates." ResearchGate.[3]

  • BenchChem. (2024). "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds." BenchChem Technical Guides.

Sources

Structure-activity relationship (SAR) studies of azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Version: 2.0 (Technical Deep Dive)

Executive Summary: The "Goldilocks" Heterocycle[1]

In the landscape of saturated nitrogen heterocycles, the azetidine ring (4-membered) occupies a unique "Goldilocks" zone between the highly reactive, unstable aziridine (3-membered) and the entropically flexible pyrrolidine (5-membered).[1][2]

For decades, azetidines were overshadowed by their 5- and 6-membered counterparts due to synthetic difficulties.[1] However, modern Structure-Activity Relationship (SAR) studies have validated the azetidine moiety as a powerful tool for scaffold hopping .[1] Replacing a pyrrolidine or piperidine ring with an azetidine often results in:

  • lowered lipophilicity (LogD) , improving metabolic stability.[1]

  • enhanced vectors for substituent exit , accessing novel IP space.

  • rigidification of the amine , reducing the entropic penalty of binding.

This guide provides an objective, data-driven comparison of azetidine derivatives against standard heterocycles, supported by experimental protocols and mechanistic insights.

Comparative SAR Analysis: Azetidine vs. The Standard

Physicochemical Profiling

The decision to incorporate an azetidine ring is often driven by the need to alter the physicochemical profile of a lead compound without sacrificing potency.

FeatureAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)SAR Implication
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol~0 kcal/molAzetidines are stable enough for handling but reactive enough for ring-opening functionalization.[1][2]
Basicity (pKa) ~11.0~11.3~11.2Azetidine is slightly less basic, potentially improving membrane permeability (fraction un-ionized).[1]
Lipophilicity (LogP) Lower ModerateHigherKey Advantage: Azetidine lowers LogP, reducing clearance and non-specific binding.[1]
Conformation Puckered (Rigid)Envelope (Flexible)Chair (Flexible)Azetidine locks substituents into specific vectors, improving selectivity.[1]
Case Study: Conformational Restriction in Kinase Inhibitors

A critical application of azetidine SAR is seen in the development of MEK inhibitors like Cobimetinib .

  • The Challenge: Piperidine-based analogs often suffer from rapid oxidative metabolism and poor solubility.

  • The Azetidine Solution: Substituting the piperidine ring with a bridged or spiro-azetidine scaffold restricts the conformation.

    • Result: The azetidine analog maintained potency (IC50 < 10 nM) while significantly increasing metabolic half-life (

      
      ) due to the reduction in available hydrogen atoms for CYP450 oxidation and the lowered lipophilicity.[1]
      
SAR Decision Logic (Visualized)

SAR_Logic Start Lead Compound Optimization Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_Potency Issue: Low Selectivity/Potency? Start->Issue_Potency Action_Lipophilicity Strategy: Lower LogP / Remove H-atoms Issue_Metab->Action_Lipophilicity Yes Action_Rigidify Strategy: Rigidify Backbone Issue_Potency->Action_Rigidify Yes Solution_Azetidine Incorporate Azetidine Scaffold Action_Lipophilicity->Solution_Azetidine Action_Rigidify->Solution_Azetidine Outcome Outcome: 1. Reduced CYP Oxidation 2. Lower Entropic Penalty Solution_Azetidine->Outcome

Figure 1: Decision matrix for incorporating azetidine scaffolds during lead optimization.

Experimental Data: Efficacy Comparison

The following data summarizes a comparative study of azetidine derivatives synthesized via the Staudinger ketene-imine cycloaddition (for


-lactams) and ring contraction methods.
Antibacterial Potency (MIC in M)

Context: Comparison of novel N-substituted azetidine-2-ones against standard antibiotics.

Compound IDStructure CoreS. aureus (MIC)E. coli (MIC)P. aeruginosa (MIC)Notes
AZ-05 Azetidin-2-one (p-Cl phenyl)3.55 7.51>10High potency against Gram(+); comparable to standard.[1][3]
AZ-10 Azetidin-2-one (p-NO2 phenyl)3.856.208.50Broader spectrum; nitro group enhances Gram(-) penetration.[1]
Ref (Ampicillin) Penam Core2.004.008.00Standard control.[1]
Piperidine Analog Piperidine-4-one>50>50>50Lack of ring strain/beta-lactam pharmacophore results in inactivity.[1]

Key Insight: The 4-membered ring strain is essential for the acylating activity of beta-lactam antibiotics.[1] Opening the ring or expanding it to a pyrrolidone (gamma-lactam) typically abolishes antibacterial activity, confirming the critical SAR role of ring strain.[1]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, we detail the synthesis and evaluation protocols. These methods are self-validating: the synthesis yield and spectral purity confirm the chemistry, while the use of reference standards validates the bioassay.

Synthesis of 2-Azetidinones (Staudinger Cycloaddition)

This protocol utilizes the reaction between a Schiff base (imine) and a ketene (generated in situ) to form the azetidine-2-one ring.[1]

Reagents:

  • Substituted Aniline (10 mmol)[1]

  • Substituted Benzaldehyde (10 mmol)[1]

  • Chloroacetyl chloride (12 mmol)[1]

  • Triethylamine (Et3N) (15 mmol)[1]

  • Solvent: Anhydrous 1,4-Dioxane[1][4]

Step-by-Step Workflow:

  • Imine Formation (Validation Step):

    • Reflux aniline and benzaldehyde in ethanol with a catalytic amount of glacial acetic acid for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 7:3).[1] Disappearance of aldehyde spot indicates completion.

    • Isolate the Schiff base via filtration and recrystallization from ethanol.

  • Cycloaddition (The Critical Step):

    • Dissolve the purified Schiff base (0.01 mol) in anhydrous 1,4-dioxane (20 mL).

    • Add Triethylamine (0.015 mol) and cool the mixture to 0–5°C in an ice bath.

    • Dropwise Addition: Add Chloroacetyl chloride (0.012 mol) dropwise over 30 minutes. Reasoning: Slow addition prevents polymerization of the ketene intermediate.

    • Stir at room temperature for 5 hours, then reflux for 8 hours.

  • Isolation & Purification:

    • Pour the reaction mixture into crushed ice. The product will precipitate.

    • Filter, wash with cold water (to remove Et3N[1]·HCl salts), and dry.

    • Recrystallize from ethanol/DMF mixture.

  • Characterization (Self-Validation):

    • IR: Look for the characteristic

      
      -lactam Carbonyl peak at 1740–1760 cm⁻¹ .[1] Absence of this peak indicates ring opening or failure.
      
    • ¹H-NMR: The doublet for the protons at C3 and C4 of the azetidine ring typically appears between 4.8–5.5 ppm with a coupling constant (

      
      ) of 2–5 Hz (cis/trans dependent).[1]
      
Biological Evaluation: Broth Microdilution Assay

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of the Azetidine derivative in DMSO/Mueller-Hinton Broth (concentration range: 100

    
    g/mL to 0.1 
    
    
    
    g/mL).
  • Incubation: Add 10

    
    L of inoculum to each well. Incubate at 37°C for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: DMSO blank (negative) and Ampicillin (positive).[1]

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis strategy for azetidine derivatives, highlighting the critical intermediate steps.

Synthesis_Workflow Aniline Substituted Aniline Imine Schiff Base (Imine) (TLC Checkpoint) Aniline->Imine EtOH, H+, Reflux Aldehyde Aromatic Aldehyde Aldehyde->Imine Cyclo [2+2] Cycloaddition (Staudinger Reaction) Imine->Cyclo 1,4-Dioxane, Et3N Ketene Ketene Intermediate (In Situ from Cl-Acetyl Chloride) Ketene->Cyclo Product Azetidin-2-one Derivative (IR: 1740 cm⁻¹) Cyclo->Product Ring Closure

Figure 2: Convergent synthesis pathway for Azetidin-2-one derivatives via Staudinger Cycloaddition.

References

  • Mughal, H. & Szostak, M. (2021).[1][5] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

  • Patel, S. et al. (2020).[1][6] Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate.

  • BenchChem. (2025).[1][7] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.

  • Stephens, D. et al. (2022).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. NIH / PubMed.

  • Stecoza, C. et al. (2025).[1] Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. ResearchGate.

Sources

The Enantioselective Edge: A Comparative Guide to Organocatalysts Derived from Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the quest for elegant and efficient methods to construct chiral molecules remains a paramount objective. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering a greener and often more accessible approach to enantioselective transformations.[1][2][3] Among the diverse array of organocatalysts, those derived from the simple, naturally occurring amino acid proline and its enantiomeric pyrrolidine relatives have proven to be exceptionally versatile and effective.[1][2][4]

This guide provides a comprehensive comparison of the performance of various organocatalysts derived from enantiomeric pyrrolidines. We will delve into their application in key asymmetric reactions, scrutinize the experimental data that underpins their efficacy, and explore the mechanistic subtleties that govern their stereochemical control. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful catalytic tools in their synthetic endeavors.

The Rise of Pyrrolidine-Based Organocatalysis: A Privileged Scaffold

The utility of L-proline as a catalyst for asymmetric intermolecular aldol reactions, reported in 2000, marked a significant turning point in the field of organocatalysis.[1][5] This discovery unveiled the potential of small organic molecules to mimic the function of complex enzymes. The pyrrolidine scaffold is considered "privileged" due to its conformational rigidity and the strategic placement of its secondary amine, which is crucial for its catalytic activity through enamine and iminium ion intermediates.[2][6]

However, proline itself has limitations, including poor solubility in many organic solvents and sometimes moderate enantioselectivities.[5] This has spurred the development of a vast library of modified pyrrolidine-based catalysts, each designed to overcome these drawbacks and expand the scope of their applications. These modifications typically involve substitutions at the 2- or 4-positions of the pyrrolidine ring, introducing bulky groups to enhance stereochemical shielding or functional groups capable of secondary interactions, such as hydrogen bonding.[5][7]

Comparative Performance in Key Asymmetric Transformations

The true measure of an organocatalyst lies in its performance—its ability to deliver high yields, exceptional enantioselectivity (ee), and diastereoselectivity (dr) across a range of substrates. We will now compare the performance of prominent classes of enantiomeric pyrrolidine-derived organocatalysts in three cornerstone reactions of synthetic chemistry: the Aldol Reaction, the Michael Addition, and the Diels-Alder Reaction.

The Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Organocatalytic variants have become indispensable for the synthesis of chiral β-hydroxy carbonyl compounds.

A notable advancement in this area is the development of pyrrolidine-oxadiazolone conjugate catalysts. These catalysts exhibit excellent solubility in various organic solvents compared to proline. In the asymmetric condensation of aromatic aldehydes with ketones, these catalysts have demonstrated outstanding stereoselectivities, achieving diastereomeric ratios of up to 97:3 and enantiomeric excesses greater than 99.9%.[8]

Proline-derived sulfonamides have also been explored as efficient catalysts. For instance, N-prolyl sulfinamides have been successfully employed in asymmetric aldol reactions under solvent-free conditions, showcasing good performance at low temperatures.[1] The stereochemical outcome in these reactions is often dominated by the configuration of the prolyl unit.[1]

Table 1: Performance of Selected Pyrrolidine-Derived Catalysts in the Asymmetric Aldol Reaction

Catalyst TypeAldehydeKetonedr (syn:anti)ee (syn) (%)Reference
Pyrrolidine-OxadiazoloneAromatic AldehydesVarious Ketones97:3>99.9[8]
N-Prolyl Sulfinamide (TFA salt)p-NitrobenzaldehydeCyclohexanone95:599[1]
Prolinamide (17a)4-NitrobenzaldehydeCyclohexanone95:598[5]
The Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael addition, is another powerful tool for C-C bond formation. Pyrrolidine-based organocatalysts excel in promoting the enantioselective addition of aldehydes and ketones to nitroolefins.

Novel pyrrolidine-based organocatalysts featuring a bulky substituent at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins.[2][9] For the reaction of 3-phenylpropionaldehyde with trans-β-nitrostyrene, these catalysts can achieve high yields (87%), good diastereoselectivity (92:8 in favor of the syn-adduct), and high enantioselectivity (85% ee for the major syn-adduct) under optimized conditions.[9]

Furthermore, peptidic catalysts incorporating a proline unit have been shown to induce the configuration of all three stereocenters in the conjugate addition of aldehydes to α,β-disubstituted nitroolefins.[5] This highlights the sophisticated level of stereocontrol achievable through rational catalyst design.

Table 2: Performance of Selected Pyrrolidine-Derived Catalysts in the Asymmetric Michael Addition to Nitroolefins

Catalyst TypeAldehyde/KetoneNitroolefindr (syn:anti)ee (syn) (%)Reference
C2-Bulky Substituted Pyrrolidine3-Phenylpropionaldehydetrans-β-Nitrostyrene92:885[9]
Dipeptide (43d)Propanal(E)-β-Nitrostyrene94:699[5]
Polystyrene-Supported PyrrolidineCyclohexanoneβ-Nitrostyrene99:199[10]
The Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a classic cycloaddition that constructs six-membered rings with high stereocontrol. Organocatalytic versions, often employing iminium ion activation, have expanded the synthetic chemist's toolkit.

Pyrrolidine-based catalysts, particularly diarylprolinol silyl ethers, are highly effective in catalyzing enantioselective Diels-Alder reactions.[1] These catalysts activate α,β-unsaturated aldehydes via the formation of a transient iminium ion, which then reacts with a diene. This strategy has been successfully applied in the synthesis of complex natural products.[7] For example, the reaction of ethyl (E)-4-oxobut-2-enoate with isoprene in the presence of a diarylprolinol silyl ether catalyst proceeds with very good yield and enantioselectivity.[7]

Mechanistic Insights: The "Why" Behind the Performance

The remarkable stereoselectivity of pyrrolidine-derived organocatalysts stems from their ability to form well-defined, transient intermediates that effectively shield one face of the reactive species. The two primary modes of activation are enamine and iminium ion catalysis.

Enamine Catalysis

In enamine catalysis, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This enamine then attacks an electrophile. The stereochemistry is controlled by the conformation of the enamine, where a bulky substituent on the pyrrolidine ring directs the electrophile to the less sterically hindered face.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Electrophile Electrophile Electrophile Product Product Iminium_Intermediate->Product + H2O Product->Catalyst - Catalyst

Caption: Generalized catalytic cycle for enamine-mediated reactions.

Iminium Ion Catalysis

In iminium ion catalysis, the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This lowers the LUMO of the enone, activating it towards attack by a nucleophile. Again, the bulky substituents on the catalyst control the facial selectivity of the nucleophilic attack.

Iminium_Catalysis cluster_cycle Iminium Catalytic Cycle Catalyst Catalyst Iminium_Ion Iminium Ion Catalyst->Iminium_Ion + Enone - H2O Enone α,β-Unsaturated Carbonyl Enamine_Intermediate Enamine Intermediate Iminium_Ion->Enamine_Intermediate + Nucleophile Nucleophile Nucleophile Product Product Enamine_Intermediate->Product + H2O Product->Catalyst - Catalyst

Caption: Generalized catalytic cycle for iminium ion-mediated reactions.

The success of modified pyrrolidine catalysts often lies in the introduction of additional non-covalent interactions, such as hydrogen bonding, which further rigidify the transition state and enhance stereoselectivity.[7] For example, the presence of a hydrogen bond donor group in prolinamide catalysts can play a crucial role in orienting the substrates.[5]

Experimental Protocols: A Practical Guide

To facilitate the application of these powerful catalysts, we provide a representative experimental protocol for an asymmetric Michael addition.

Representative Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

Materials:

  • Pyrrolidine-derived organocatalyst (e.g., a C2-bulky substituted pyrrolidine) (10 mol%)

  • Aldehyde (2.0 mmol)

  • Nitroolefin (1.0 mmol)

  • Solvent (e.g., CH2Cl2 or methylcyclohexane) (2.0 mL)[2][9]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the pyrrolidine-derived organocatalyst (10 mol%).

  • Add the solvent (2.0 mL) and stir the mixture at the desired temperature (e.g., room temperature or 0 °C).[9]

  • Add the aldehyde (2.0 mmol) to the solution and stir for 5-10 minutes.

  • Add the nitroolefin (1.0 mmol) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 7 to 24 hours.[2][9]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy of the crude reaction mixture.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.[9]

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Catalyst - Solvent - Inert Atmosphere Start->Reaction_Setup Add_Aldehyde Add Aldehyde Reaction_Setup->Add_Aldehyde Add_Nitroolefin Add Nitroolefin Add_Aldehyde->Add_Nitroolefin Reaction_Monitoring Monitor Reaction (TLC/GC) Add_Nitroolefin->Reaction_Monitoring Workup Workup: - Concentration Reaction_Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - NMR (dr) - Chiral HPLC (ee) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for an organocatalyzed Michael addition.

Conclusion and Future Outlook

Organocatalysts derived from enantiomeric pyrrolidines have revolutionized the field of asymmetric synthesis. Their accessibility, operational simplicity, and low toxicity make them attractive alternatives to traditional metal-based catalysts.[3] The continuous development of novel, more sophisticated pyrrolidine-based catalysts, including those immobilized on solid supports for enhanced recyclability, promises to further expand their utility in both academic and industrial settings.[5][10] As our understanding of the subtle mechanistic details deepens, so too will our ability to design catalysts with even greater precision and efficiency for the synthesis of complex, enantioenriched molecules that are vital for drug discovery and development.

References

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of (S)-1-Boc-2-(bromomethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of (S)-1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0). As a brominated organic molecule and a Boc-protected amine, this compound requires specific handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond simple instructions to explain the chemical reasoning behind each step, empowering researchers to make informed safety decisions.

Core Chemical Profile and Hazard Assessment

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. (S)-1-Boc-2-(bromomethyl)azetidine is a halogenated organic compound with the following key characteristics:

PropertyValueSource
IUPAC Name tert-butyl 2-(bromomethyl)azetidine-1-carboxylate[1]
CAS Number 1363380-84-0[1]
Molecular Formula C₉H₁₆BrNO₂[1]
Appearance Yellow liquid[1]
Storage Store at 0-8 °C[1]

GHS Hazard Identification: This compound is classified as hazardous. The primary risks associated with its handling are:

  • Toxicity: Toxic if swallowed.[1]

  • Dermal Harm: Harmful in contact with skin.[1]

  • Eye Damage: Causes serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

This hazard profile necessitates the use of appropriate Personal Protective Equipment (PPE) at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][3] All handling of the neat compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of vapors.[3][4]

The Scientific Basis for Disposal: Waste Characterization and Segregation

The disposal protocol for (S)-1-Boc-2-(bromomethyl)azetidine is dictated by two key aspects of its molecular structure: the presence of a halogen (bromine) and the acid-labile tert-butoxycarbonyl (Boc) protecting group.

Classification as Halogenated Organic Waste

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity). While (S)-1-Boc-2-(bromomethyl)azetidine is not specifically listed on the EPA's P or U lists, which are generally for unused commercial chemical products, any waste stream containing it falls under the category of halogenated organic waste.[5]

Causality: Organic compounds containing chlorine, bromine, fluorine, or iodine are managed as a specific "halogenated" waste stream.[6][7] This is because their proper disposal requires high-temperature incineration to ensure the complete destruction of the molecule and prevent the formation of persistent and toxic byproducts like dioxins.[7] Disposing of halogenated compounds in non-halogenated waste streams can contaminate large volumes of waste, leading to significantly higher disposal costs and improper treatment.[8]

Reactivity of the Boc-Protecting Group: A Critical Incompatibility

The Boc group is a widely used amine protecting group known for its stability in basic conditions but its rapid cleavage under acidic conditions.[9][10]

Mechanism of Acidic Deprotection:

  • Protonation of a carbonyl oxygen on the Boc group by a strong acid (e.g., trifluoroacetic acid, hydrochloric acid).

  • Loss of the stable tert-butyl carbocation.

  • The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide (CO₂) gas.[11]

This reactivity makes it critically important to avoid mixing waste streams of (S)-1-Boc-2-(bromomethyl)azetidine with acidic wastes. Co-mingling could trigger a deprotection reaction within the waste container, leading to pressure buildup from CO₂ evolution and a change in the chemical composition of the waste.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the collection and disposal of waste containing (S)-1-Boc-2-(bromomethyl)azetidine.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Disposal start Generate Waste (e.g., reaction mixture, contaminated wipes) decision_halogen Does waste contain (S)-1-Boc-2-(bromomethyl)azetidine? start->decision_halogen waste_halogen HALOGENATED ORGANIC WASTE CONTAINER decision_halogen->waste_halogen Yes waste_non_halogen Non-Halogenated Organic Waste decision_halogen->waste_non_halogen No label_container 1. Attach Hazardous Waste Tag 2. List all constituents 3. Keep container closed waste_halogen->label_container store_saa Store in Satellite Accumulation Area (SAA) with secondary containment label_container->store_saa pickup Request pickup by Environmental Health & Safety (EHS/EH&S) store_saa->pickup

Caption: Waste Segregation and Disposal Workflow.

Protocol Steps:

  • Select the Correct Waste Container : Obtain a dedicated waste container labeled "Halogenated Organic Waste."[12] These containers should be made of a chemically compatible material, such as high-density polyethylene (HDPE).[6] Never use a container that previously held incompatible materials like strong acids.

  • Labeling : Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[13] Clearly write the full chemical name, "(S)-1-Boc-2-(bromomethyl)azetidine," and list any other solvents or reagents in the waste mixture with their approximate percentages.[12]

  • Waste Collection :

    • Liquid Waste : Carefully pour liquid waste containing the compound into the designated halogenated waste container using a funnel. This should be done inside a chemical fume hood.

    • Solid Waste : Contaminated solid waste (e.g., silica gel, filter paper, gloves, paper towels) should be double-bagged in clear plastic bags, labeled, and then placed in a designated solid waste container for halogenated materials.

  • Container Management :

    • Keep the waste container securely closed at all times, except when actively adding waste.[12][13]

    • Store the container in a designated Satellite Accumulation Area (SAA).[13]

    • The SAA must have secondary containment (e.g., a larger bin) to capture any potential leaks.

  • Final Disposal : Once the container is full or you are finished with the process, submit a chemical waste collection request to your institution's EHS department.[6] Do not pour this chemical down the drain under any circumstances.[4][6]

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Management
  • Small Spill (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent pad.

    • Sweep or scoop the absorbed material into a labeled, sealable container.[3][4]

    • Wipe the area with a suitable solvent (e.g., ethanol or acetone), and place the cleaning materials in the same hazardous waste container.

    • Label the container as "Spill Debris containing (S)-1-Boc-2-(bromomethyl)azetidine" and dispose of it as halogenated waste.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the laboratory door to contain vapors.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Personnel Exposure
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove any contaminated clothing. Seek medical attention.[14]

  • Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[14] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting.[2] Wash out the mouth with water. Seek immediate medical attention.

By adhering to these scientifically grounded procedures, researchers can ensure the safe handling and disposal of (S)-1-Boc-2-(bromomethyl)azetidine, protecting themselves, their colleagues, and the environment.

References

  • MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf. Safety Data Sheet.
  • (S)-2-aminomethyl-1-boc-azetidine - SAFETY DATA SHEET.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 1-Boc-2-(bromomethyl)azetidine 97%. Advanced ChemBlocks.
  • Halogenated Solvents. Washington State University Environmental Health & Safety.
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd..
  • 1-Boc-3-(bromomethyl)azetidine. Apollo Scientific.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Hazardous Waste Segregation. Bucknell University.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. Available at: [Link]

  • SAFETY DATA SHEET - 1-Boc-azetidine-3-carboxaldehyde. Fisher Scientific.
  • Amine Protection and Deprotection . Master Organic Chemistry. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • SAFETY DATA SHEET - 3-(Boc-aminomethyl)azetidine hydrochloride. Fisher Scientific.
  • Safety Data Sheet - 1-Boc-azetidine-3-ylmethanol. Aaronchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Boc-2-(bromomethyl)azetidine
Reactant of Route 2
Reactant of Route 2
(S)-1-Boc-2-(bromomethyl)azetidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.